molecular formula C15H26O B1202290 (-)-Hinesol CAS No. 59331-07-6

(-)-Hinesol

货号: B1202290
CAS 编号: 59331-07-6
分子量: 222.37 g/mol
InChI 键: ICWHTQRTTHCUHW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Hinesol has been reported in Guatteria friesiana, Cymbopogon schoenanthus, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(6,10-dimethylspiro[4.5]dec-9-en-3-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-11-6-5-7-12(2)15(11)9-8-13(10-15)14(3,4)16/h6,12-13,16H,5,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWHTQRTTHCUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC=C(C12CCC(C2)C(C)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90874757
Record name TERPENE-3197-25
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90874757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59331-07-6
Record name Hinesol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152472
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

The Biosynthesis of (-)-Hinesol in Atractylodes lancea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Atractylodes lancea (Thunb.) DC., a perennial herb used in traditional Chinese medicine, is a rich source of bioactive sesquiterpenoids. Among these, (-)-hinesol has garnered significant attention for its anti-inflammatory, antibacterial, and antitumor properties. The rhizome of A. lancea exhibits distinct chemical variations, notably the Dabieshan/Hubei chemotype, which is characterized by high concentrations of this compound and β-eudesmol. Understanding the biosynthetic pathway of this compound is critical for quality control, breeding of high-yield cultivars, and exploring metabolic engineering strategies for its sustainable production. This guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, from its universal precursors to the key cyclization steps, supported by quantitative data, detailed experimental protocols, and pathway visualizations. While several terpene synthase (TPS) genes have been identified in A. lancea, the specific enzyme responsible for the direct synthesis of this compound, a putative hinesol (B1673248) synthase (HNS), has not yet been functionally characterized. Current evidence points to a multi-step enzymatic process initiated by a sesquiterpene synthase acting on the central precursor, farnesyl pyrophosphate (FPP).

General Sesquiterpenoid Precursor Biosynthesis

The journey to this compound begins with the universal five-carbon (C5) isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Plants synthesize these precursors via two distinct pathways:

  • The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway starts with acetyl-CoA. Key rate-limiting enzymes include 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). The MVA pathway is generally responsible for producing precursors for sesquiterpenoids (C15) and triterpenoids (C30).[1][2]

  • The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate. The enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS) is a key control point.[2][3] This pathway primarily supplies precursors for monoterpenes (C10), diterpenes (C20), and carotenoids.

IPP and DMAPP units are condensed by prenyltransferases. Specifically, farnesyl pyrophosphate synthase (FPPS) catalyzes the sequential condensation of two IPP molecules with one DMAPP molecule to form the C15 compound farnesyl pyrophosphate (FPP) .[2][4] FPP is the universal and direct precursor for all sesquiterpenoids, including this compound.[2][4][5]

The Key Cyclization Step to this compound

The conversion of the linear FPP molecule into the complex, cyclic structure of this compound is the defining step of the pathway. This reaction is catalyzed by a class of enzymes known as terpene synthases (TPSs). While numerous TPS genes have been identified from the A. lancea transcriptome, the specific enzyme that directly produces this compound remains to be definitively isolated and functionally verified.[6][7][8][9][10][11]

However, based on transcriptomic data and known sesquiterpenoid chemistry, a plausible pathway can be hypothesized. Transcriptome analysis of A. lancea has identified unigenes annotated as (-)-germacrene D synthase .[2][10] Germacrene D is a known intermediate in the biosynthesis of various sesquiterpenoids in the Asteraceae family. The proposed pathway is as follows:

  • FPP to (-)-Germacrene D: A putative (-)-germacrene D synthase (GDS) catalyzes the cyclization of FPP to form the intermediate (-)-germacrene D.

  • (-)-Germacrene D to this compound: The (-)-germacrene D intermediate is likely converted to this compound. This subsequent step may involve protonation-initiated rearrangements and cyclization, potentially catalyzed by a cytochrome P450 monooxygenase or another enzyme, although the exact mechanism in A. lancea is currently uncharacterized.

This proposed pathway is supported by the frequent co-accumulation of hinesol with β-eudesmol, another major sesquiterpenoid in A. lancea. β-eudesmol is known to be synthesized from the intermediate germacrene A, highlighting that different germacrene synthases provide the foundational skeletons for the dominant sesquiterpenoids in this species.[8][12]

Quantitative Data on Sesquiterpenoid Accumulation

The production of this compound and other key sesquiterpenoids is highly dependent on the plant's genetic background (chemotype) and developmental stage.

Table 1: Relative Content of Major Volatile Compounds in Different A. lancea Chemotypes
Chemotype/RegionMain ComponentsHinesol (Relative Content %)β-Eudesmol (Relative Content %)Atractylon (Relative Content %)Atractylodin (Relative Content %)Reference
Dabieshan/Hubei Hinesol, β-EudesmolHigh (e.g., 29.67 - 43.70)High (e.g., 27.30 - 30.19)LowLow[8][13][14]
Maoshan/Jiangsu Atractylon, AtractylodinLowLowHigh (e.g., 30.66)High (e.g., 10.22)[12][13][15]

Note: Values are representative averages from cited studies and can vary based on specific location and environmental conditions.

Table 2: Sesquiterpenoid Accumulation Across Developmental Stages
Developmental StageKey ObservationReference
June Lower levels of sesquiterpenoids[10]
July Peak accumulation of monoterpenoids[10]
September Peak accumulation of sesquiterpenoids[10]
November Declining levels of sesquiterpenoids[10]

Correlation analysis has also linked the expression of the upstream MVA pathway gene AlMVD1 (Mevalonate Diphosphate Decarboxylase) positively with hinesol content, indicating that precursor supply is a key factor in its accumulation.[10]

Methodologies for Pathway Elucidation

The identification and characterization of genes in the this compound pathway involve a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Protocol: Identification of Candidate TPS Genes
  • Plant Material and RNA Extraction: Collect fresh rhizome tissue from a high-hinesol chemotype of A. lancea. Immediately freeze in liquid nitrogen. Extract total RNA using a suitable plant RNA extraction kit.

  • Transcriptome Sequencing (RNA-Seq): Construct cDNA libraries and perform high-throughput sequencing on a platform like Illumina or PacBio SMRT.

  • Bioinformatic Analysis: Assemble the transcriptome de novo. Annotate the resulting unigenes by sequence comparison against public databases (e.g., NCBI non-redundant protein database) using BLASTx. Identify candidate TPS genes based on homology to known sesquiterpene synthases, particularly those from the TPS-a subfamily.[16]

  • Gene Cloning: Design gene-specific primers based on the candidate unigene sequences. Amplify the full-length open reading frame (ORF) from rhizome cDNA using PCR.

Protocol: Functional Characterization of a Candidate Hinesol Synthase
  • Vector Construction: Clone the full-length TPS ORF into a suitable prokaryotic expression vector (e.g., pET-28a or pGEX).

  • Heterologous Expression: Transform the expression construct into an E. coli strain (e.g., BL21(DE3)). Grow the culture and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).[17][18]

  • Protein Purification (Optional but Recommended): Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • In Vitro Enzyme Assay: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), 10 mM MgCl₂, the purified enzyme (or crude cell lysate), and the substrate farnesyl pyrophosphate (FPP).[19]

  • Product Extraction and Analysis: Overlay the reaction with a layer of an organic solvent (e.g., hexane (B92381) or ethyl acetate) to trap volatile products. Incubate at 30°C for 1-2 hours. Collect the solvent layer for analysis.

  • GC-MS Analysis: Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS). Identify the product by comparing its retention time and mass spectrum with an authentic this compound standard and library data (e.g., NIST).[19]

Protocol: Metabolite Profiling by GC-MS
  • Sample Preparation: Pulverize dried rhizome material (approx. 1.0 g). Extract the volatile oil via hydrodistillation for 4-5 hours or by solvent extraction with hexane.[13] Dry the collected oil over anhydrous sodium sulfate.

  • GC-MS Conditions:

    • Apparatus: Agilent GC-MS system (or equivalent).

    • Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness).[13][20]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6][13][20]

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50-60°C, hold for 1-3 min, ramp at 3-5°C/min to 180-210°C, then ramp at 10-25°C/min to 280°C and hold for 5 min.[6][10][20]

    • MS Detector: Operate in electron ionization (EI) mode at 70 eV, with a scan range of m/z 35-500.

  • Compound Identification: Identify compounds by comparing their mass spectra with the NIST library and by comparing their retention indices with published data. Quantify relative content based on peak area normalization.[15]

Protocol: Gene Expression Analysis by qRT-PCR
  • RNA Extraction and cDNA Synthesis: Extract total RNA from various A. lancea tissues (rhizomes, stems, leaves) as described in 4.1. Synthesize first-strand cDNA using a reverse transcription kit with oligo(dT) primers.[6]

  • Primer Design: Design specific primers for the target TPS gene and a stable reference gene (e.g., GAPDH, Actin) using software like Primer Premier.

  • qRT-PCR Reaction: Perform the reaction using a SYBR Green-based master mix on a real-time PCR system. A typical thermal profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[6]

  • Data Analysis: Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the target gene expression to the reference gene.[6]

Visualization of Pathways and Workflows

Hinesol Biosynthesis Pathway cluster_precursor General Precursor Pathway cluster_hinesol This compound Biosynthesis (Hypothesized) cluster_eudesmol β-Eudesmol Biosynthesis IPP IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP IPP->FPP FPPS DMAPP DMAPP DMAPP->FPP DMAPP->FPP FPPS FPP_h Farnesyl Pyrophosphate (FPP) FPP_e Farnesyl Pyrophosphate (FPP) GermacreneD (-)-Germacrene D FPP_h->GermacreneD (-)-Germacrene D Synthase (GDS) Hinesol This compound GermacreneD->Hinesol P450 / Other enzymes (Uncharacterized) GermacreneA Germacrene A FPP_e->GermacreneA Germacrene A Synthase (GAS) Eudesmol β-Eudesmol GermacreneA->Eudesmol Multiple steps

Caption: Hypothesized biosynthesis pathway of this compound from FPP in A. lancea.

TPS Gene Identification Workflow A 1. Plant Material Collection (High-Hinesol A. lancea Rhizome) B 2. Total RNA Extraction & cDNA Library Prep A->B C 3. Transcriptome Sequencing (RNA-Seq) B->C D 4. Bioinformatic Analysis (Assembly, Annotation, TPS Identification) C->D E 5. Candidate Gene Cloning (Full-length ORF PCR) D->E F 6. Heterologous Expression (e.g., in E. coli) E->F G 7. In Vitro Enzyme Assay (Substrate: FPP) F->G H 8. Product Analysis (GC-MS) G->H I 9. Functional Confirmation (Hinesol Production Verified) H->I

Caption: Experimental workflow for the identification of a candidate this compound synthase gene.

Conclusion and Future Directions

The biosynthesis of this compound in Atractylodes lancea originates from the universal sesquiterpenoid precursor FPP. While the complete pathway has not been fully elucidated, current transcriptomic and metabolomic evidence strongly suggests a pathway proceeding through a germacrene-type intermediate, likely (-)-germacrene D. The distinct accumulation of this compound in specific chemotypes highlights a genetic basis for its production, which is regulated at the level of terpene synthase gene expression.

The critical next step for the scientific community is the definitive identification, cloning, and functional characterization of the specific terpene synthase(s) and any subsequent modifying enzymes (e.g., cytochrome P450s) responsible for converting FPP to this compound. This breakthrough would not only complete our understanding of this important metabolic pathway but also provide powerful genetic tools for the selective breeding of high-hinesol A. lancea cultivars and enable the development of microbial cell factories for the sustainable, industrial-scale production of this compound.

References

In-Depth Technical Guide to the Physical and Chemical Properties of (-)-Hinesol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Hinesol is a naturally occurring sesquiterpenoid alcohol found predominantly in the essential oil of Atractylodes lancea. Possessing a unique spiro[4.5]decane skeleton, this compound has garnered significant interest within the scientific community for its diverse biological activities, including anticancer, anti-inflammatory, and anti-ulcer properties. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an examination of its known mechanisms of action through various signaling pathways. All quantitative data is presented in structured tables for clarity and comparative ease.

Physical Properties of this compound

This compound is a crystalline solid at room temperature with a characteristic woody and earthy aroma. Its physical properties are summarized in the table below. While the levorotatory nature is indicated by its name, a specific optical rotation value from a peer-reviewed source remains to be cited.

PropertyValueReference(s)
Molecular Formula C₁₅H₂₆O[1]
Molecular Weight 222.37 g/mol [1]
Appearance Crystalline solid / Powder[2]
Melting Point 56-60 °C
Boiling Point 129 °C at 4 Torr; ~311-312 °C at 760 mmHg (estimated)
Density 0.96 g/cm³ (at 25 °C)
Solubility Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, acetone, and other organic solvents. Insoluble in water.[2]
Optical Rotation [α] Levorotatory (-)[1]

Chemical and Spectroscopic Properties of this compound

This compound is a tertiary alcohol with a spirovetivane-type sesquiterpenoid structure. Its IUPAC name is 2-[(3R,5S,6S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol[1]. The structural and spectroscopic data are crucial for its identification and characterization.

Spectroscopic Data Summary

Detailed spectral data for this compound is essential for its unambiguous identification. Below is a summary of typical spectroscopic characteristics.

Spectroscopy Characteristic Peaks and Features
¹H NMR Signals corresponding to methyl groups, methylene (B1212753) groups, methine protons, and a hydroxyl proton. The spectrum is complex due to the rigid spirocyclic system.
¹³C NMR Approximately 15 distinct carbon signals, including those for methyl, methylene, methine, and quaternary carbons (including the alcohol-bearing carbon and the spiro-carbon). The chemical shifts are influenced by the strained ring system.
Infrared (IR) A broad absorption band in the region of 3200-3550 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol functional group. C-H stretching vibrations are observed below 3000 cm⁻¹.
Mass Spectrometry (MS) The molecular ion peak (M⁺) is expected at m/z 222. Fragmentation patterns often involve the loss of a water molecule (M⁺ - 18) and cleavage of the alkyl groups adjacent to the hydroxyl group.

Experimental Protocols

Isolation of this compound from Atractylodes lancea

A common method for the isolation of this compound is through hydrodistillation of the essential oil from the rhizomes of Atractylodes lancea, followed by column chromatography.

G cluster_0 Extraction cluster_1 Purification cluster_2 Final Product A Dried Atractylodes lancea Rhizomes B Hydrodistillation A->B C Essential Oil B->C D Silica Gel Column Chromatography C->D E Elution with Hexane-Ethyl Acetate Gradient D->E F Fraction Collection and TLC Analysis E->F G Pure this compound F->G

Caption: this compound induces apoptosis via JNK activation.

Inhibition of MEK/ERK and NF-κB Pathways in Lung Cancer

In non-small cell lung cancer (NSCLC) cells, this compound has been reported to inhibit cell proliferation and induce apoptosis by downregulating the MEK/ERK and NF-κB signaling pathways. This dual inhibition disrupts key cellular processes that promote cancer cell survival and growth.

Inhibition of Pro-Survival Pathways by this compound

G cluster_0 MEK/ERK Pathway cluster_1 NF-κB Pathway Hinesol This compound MEK MEK Hinesol->MEK inhibits IKK IKK Hinesol->IKK inhibits ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Proliferation

Caption: this compound inhibits MEK/ERK and NF-κB pathways.

Inhibition of H+,K+-ATPase

This compound is a known inhibitor of the gastric proton pump, H+,K+-ATPase. This inhibitory action is believed to be the basis for the traditional use of Atractylodes lancea in treating gastric ulcers. It appears to interact with the E1 state of the enzyme.

Logical Flow of H+,K+-ATPase Inhibition

G Hinesol This compound E1 H+,K+-ATPase (E1 state) Hinesol->E1 binds to Complex Hinesol-Enzyme Complex E1->Complex E2 Conformational Change to E2 state Complex->E2 blocks ProtonPumping Proton Pumping E2->ProtonPumping

Caption: Mechanism of H+,K+-ATPase inhibition by this compound.

Conclusion

This compound is a sesquiterpenoid of significant scientific interest due to its well-defined physical and chemical properties and its promising pharmacological activities. The information and protocols provided in this guide serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further investigation into its mechanisms of action and potential therapeutic applications is warranted.

References

(-)-Hinesol CAS number and analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, analytical standards, and biological activity of the sesquiterpenoid (-)-Hinesol for researchers, scientists, and drug development professionals.

This compound, a naturally occurring sesquiterpenoid alcohol, has garnered significant interest within the scientific community for its potential therapeutic applications. Primarily isolated from the rhizome of Atractylodes lancea, a plant with a history in traditional medicine, this compound is now a subject of modern scientific investigation. This guide provides a comprehensive overview of its chemical identity, analytical standards, and known biological interactions, with a focus on its implications for cancer research.

Chemical and Physical Data

This compound is chemically defined as 2-[(3R,5S,6S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
CAS Number 23811-08-7[1][2][3][4][5][6][7][8][9]
Molecular Formula C15H26O[1][2][3][9]
Molecular Weight 222.37 g/mol [1][2][3]
IUPAC Name 2-[(3R,5S,6S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol[1]
Synonyms Hinesol, Agarospirol[1][2][4]
Appearance Powder[10]
Melting Point 59-60°C[4]
Boiling Point 312.2±11.0 °C at 760 mmHg[4]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1][10]

Analytical Standards and Quality Control

For research and development purposes, obtaining well-characterized this compound is crucial. Several suppliers offer analytical standards, typically with a purity of >98% as determined by High-Performance Liquid Chromatography (HPLC).[1][6][7]

Table of Analytical Specifications from Representative Suppliers:

SupplierPurity SpecificationAnalytical Methods Provided
Smolecule>98% (or refer to the Certificate of Analysis)Not specified
BioCrick>98%COA, HPLC, MS, NMR, MSDS
Biopurify95%~99%HPLC-DAD or/and HPLC-ELSD, Mass, NMR
Molnova98% purityHPLC, NMR
Cenmed≥98% (HPLC)HPLC

Certificates of Analysis (COA) are generally available from suppliers and provide detailed information on the specific batch's purity and the analytical methods used for its determination.[7] Common analytical techniques for quality control include HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][7]

Biological Activity and Signaling Pathways

This compound has demonstrated potent anticancer properties in preclinical studies.[3][4][11] Research indicates that its mechanism of action involves the induction of apoptosis and cell cycle arrest.[3][4]

Specifically, this compound has been shown to modulate key signaling pathways implicated in cancer cell proliferation and survival. Studies have revealed its ability to downregulate the MEK/ERK and NF-κB pathways.[3][4][11] Furthermore, it influences the expression of crucial proteins involved in cell cycle regulation and apoptosis, such as cyclin D1, Bax, and Bcl-2.[3][4][11] In human leukemia HL-60 cells, this compound has been found to induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2][10]

The following diagram illustrates the proposed signaling pathway affected by this compound in cancer cells.

Hinesol_Signaling_Pathway cluster_mek_erk MEK/ERK Pathway cluster_nfkb NF-κB Pathway cluster_jnk JNK Pathway cluster_cell_cycle Cell Cycle & Apoptosis Regulation Hinesol This compound MEK MEK Hinesol->MEK NFkB NF-κB Hinesol->NFkB JNK JNK Hinesol->JNK CyclinD1 Cyclin D1 Hinesol->CyclinD1 Bax Bax Hinesol->Bax Bcl2 Bcl-2 Hinesol->Bcl2 ERK ERK MEK->ERK ERK->CyclinD1 NFkB->Bcl2 Apoptosis Apoptosis JNK->Apoptosis CellCycleArrest G0/G1 Cell Cycle Arrest CyclinD1->CellCycleArrest Bax->Apoptosis Bcl2->Apoptosis

Caption: Proposed signaling pathways modulated by this compound.

Experimental Protocols

While specific, detailed experimental protocols are proprietary to the conducting research institutions, the general methodologies for assessing the biological activity of this compound can be inferred from the literature.

Cell Viability and Proliferation Assays:

  • Method: A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure: Cancer cell lines (e.g., A549, NCI-H1299, HL-60) are seeded in 96-well plates and treated with varying concentrations of this compound for specific time periods (e.g., 24, 48 hours). Subsequently, MTT solution is added, and the resulting formazan (B1609692) crystals are dissolved in a suitable solvent (e.g., DMSO). The absorbance is then measured with a microplate reader to determine cell viability.

Apoptosis Assays:

  • Method: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry is a standard technique.

  • Procedure: Cells treated with this compound are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark. The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Confirmation: DNA fragmentation analysis (DNA ladder assay) and observation of nuclear morphology changes (e.g., using DAPI staining) can be used to confirm apoptosis.

Western Blot Analysis for Protein Expression:

  • Method: Western blotting is used to detect changes in the expression levels of proteins involved in the targeted signaling pathways.

  • Procedure: Following treatment with this compound, cells are lysed to extract total protein. Protein concentrations are determined (e.g., using a BCA protein assay kit). Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with primary antibodies against target proteins (e.g., MEK, ERK, NF-κB, JNK, Cyclin D1, Bax, Bcl-2) and a loading control (e.g., GAPDH). After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The following workflow illustrates a typical experimental approach for investigating the anticancer effects of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis cluster_conclusion Conclusion CellCulture Cancer Cell Culture (e.g., A549, HL-60) Treatment This compound Treatment (Dose- and Time-dependent) CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot Analysis Treatment->WesternBlot DataViability Determine IC50 Viability->DataViability DataApoptosis Quantify Apoptotic Cells Apoptosis->DataApoptosis DataWestern Analyze Protein Expression WesternBlot->DataWestern Mechanism Elucidate Mechanism of Action DataViability->Mechanism DataApoptosis->Mechanism DataWestern->Mechanism

Caption: A generalized experimental workflow for studying this compound.

References

Unveiling the Anticancer Potential of (-)-Hinesol in Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the anticancer properties of (-)-Hinesol, a natural sesquiterpenoid, with a specific focus on its efficacy and mechanisms of action in leukemia cells. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Executive Summary

This compound, a bioactive compound isolated from the traditional medicinal plant Atractylodes lancea, has demonstrated significant anticancer activities. This guide synthesizes the current scientific findings on its effects on leukemia cells, detailing its role in inhibiting cell growth, inducing programmed cell death (apoptosis), and modulating key cellular signaling pathways. The presented data underscores the potential of this compound as a novel therapeutic agent in the treatment of leukemia.

Core Anticancer Mechanisms in Leukemia Cells

This compound exerts its antileukemic effects through a multi-pronged approach, primarily by inducing apoptosis and potentially causing cell cycle arrest. The primary mechanism identified is the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of cellular stress and apoptosis.

Induction of Apoptosis

This compound has been shown to be a potent inducer of apoptosis in human leukemia HL-60 cells.[1][2][3] This is characterized by key morphological and biochemical changes, including nuclear fragmentation and DNA fragmentation.[1][2][3] The pro-apoptotic activity of this compound is significantly greater than that of other related compounds, such as β-eudesmol.[1][2]

Modulation of Signaling Pathways

The apoptotic effects of this compound in leukemia cells are mediated through the activation of the JNK signaling pathway.[1][2][3] This activation occurs prior to the onset of apoptosis, suggesting it is a key initiating event.[1][2] In other cancer cell types, this compound has also been shown to suppress the MEK/ERK and NF-κB pathways, which are crucial for cancer cell proliferation and survival.[2][4][5][6] Further investigation is warranted to determine the role of these pathways in leukemia cells.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound in leukemia cells.

Table 1: Cytotoxicity of this compound in Leukemia Cell Lines

Cell LineAssay TypeIncubation Time (h)IC50 ValueReference
HL-60Not SpecifiedNot SpecifiedNot Specified in abstract[1][2][3]

Table 2: Apoptosis Induction by this compound in A549 Cells (as a reference)

TreatmentConcentration (µg/mL)Apoptotic Cells (%)Reference
Control0Not Specified[4]
This compound221.2 ± 0.96[4]
This compound836.0 ± 1.04[4]

Note: Data from a non-small cell lung cancer cell line is provided as a reference for the dose-dependent pro-apoptotic effect of this compound.

Table 3: Cell Cycle Analysis of this compound in A549 Cells (as a reference)

TreatmentConcentration (µg/mL)% Cells in G0/G1% Cells in S% Cells in G2/MReference
Control0Not SpecifiedNot SpecifiedNot Specified[4]
This compound2, 8IncreasedNot SpecifiedDecreased[4]

Note: This data from a non-small cell lung cancer cell line suggests that this compound can induce cell cycle arrest at the G0/G1 phase.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments utilized to characterize the anticancer properties of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[7]

  • Materials:

    • Leukemia cell lines (e.g., HL-60)

    • This compound

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well plates

  • Procedure:

    • Seed leukemia cells in a 96-well plate at a predetermined density (e.g., 0.5-1.0 x 10^5 cells/mL for leukemic cells) and incubate overnight.[8]

    • Treat the cells with various concentrations of this compound and a vehicle control for the desired time periods (e.g., 24, 48, 72 hours).

    • Add 10-50 µL of MTT solution to each well and incubate for 4 hours in a humidified atmosphere at 37°C.[7]

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of this compound that causes 50% inhibition of cell growth.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

  • Materials:

    • Treated and untreated leukemia cells

    • Annexin V-FITC (or other fluorochrome)

    • Propidium Iodide (PI)

    • 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

    • Flow cytometer

  • Procedure:

    • Induce apoptosis in leukemia cells by treating with this compound for the desired time.

    • Harvest 1-5 x 10^5 cells by centrifugation.

    • Wash the cells once with cold 1X PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]

    • Incubate for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[12]

  • Materials:

    • Treated and untreated leukemia cells

    • Cold PBS

    • 70% Ethanol (B145695) (ice-cold)

    • PI/Triton X-100 staining solution (containing RNase A)[12]

    • Flow cytometer

  • Procedure:

    • Harvest approximately 2 x 10^6 cells and wash with cold PBS.[12]

    • Fix the cells by slowly adding the cell suspension to ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.[12]

    • Centrifuge the fixed cells and wash with cold PBS.

    • Resuspend the cell pellet in 300-500 µL of PI/Triton X-100 staining solution.[12]

    • Incubate for 15-30 minutes at room temperature or 37°C in the dark.[12][13]

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Signaling Proteins

This technique is used to detect and quantify specific proteins in a complex mixture, such as cell lysates.[14][15]

  • Materials:

    • Treated and untreated leukemia cell lysates

    • Lysis buffer

    • Protein assay kit (e.g., BCA or Bradford)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-JNK, anti-phospho-JNK, anti-Bax, anti-Bcl-2, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse cells and quantify protein concentration.[16]

    • Separate proteins by SDS-PAGE and transfer them to a membrane.[16]

    • Block the membrane for 1 hour at room temperature.[16]

    • Incubate the membrane with the primary antibody overnight at 4°C.[16]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Wash the membrane again and incubate with a chemiluminescent substrate.[16]

    • Capture the signal using an imaging system and quantify band intensities using densitometry software.[16]

Visualizations

Signaling Pathway Diagram

Hinesol_Signaling_Pathway Hinesol This compound JNK JNK Activation Hinesol->JNK Induces Cell_Growth Leukemia Cell Growth Hinesol->Cell_Growth Inhibits Apoptosis Apoptosis JNK->Apoptosis Leads to Nuc_Frag Nuclear Fragmentation Apoptosis->Nuc_Frag DNA_Frag DNA Fragmentation Apoptosis->DNA_Frag Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays Leukemia_Cells Leukemia Cells (e.g., HL-60) Treatment Treat with this compound (Varying Concentrations & Times) Leukemia_Cells->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Apoptosis Apoptosis Analysis (Annexin V/PI Staining) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot

References

Anti-inflammatory effects of (-)-Hinesol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Anti-inflammatory Effects of (-)-Hinesol

Introduction

This compound is a naturally occurring sesquiterpenoid alcohol found in the essential oil of various plants, most notably from the rhizomes of Atractylodes lancea.[1][2][3] This compound has garnered significant scientific interest for its diverse pharmacological activities, including anti-ulcer, anti-microbial, and anti-cancer properties.[4][5] Emerging research has specifically highlighted its potent anti-inflammatory effects, positioning this compound as a promising candidate for the development of novel therapeutics targeting inflammatory diseases. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Molecular Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects primarily through the modulation of critical intracellular signaling pathways that regulate the expression of pro-inflammatory mediators. The core mechanisms identified are the inhibition of the Src-mediated NF-κB pathway and the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

Inhibition of the Src-Mediated NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines and chemokines. Research indicates that this compound effectively suppresses this pathway.[1][2] Studies have demonstrated that this compound inhibits the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[2][3]

A key upstream regulator in this process is the proto-oncogene tyrosine-protein kinase Src. Molecular docking and experimental evidence have shown a direct interaction between this compound and Src.[2] By inhibiting Src activation, this compound prevents the downstream activation of the NF-κB cascade, leading to a significant reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2]

cluster_nucleus Cell Cytoplasm cluster_nuc_content LPS Inflammatory Stimulus (e.g., LPS) Src Src Kinase LPS->Src IKK IKK Complex Src->IKK Hinesol This compound Hinesol->Src Inhibition IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylation pIkBa p-IκBα p65_p50 p65/p50 IkBa_p65->p65_p50 Degradation of IκBα Nucleus Nucleus p65_p50->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) Nucleus->Inflammation Transcription

Caption: Inhibition of the Src-mediated NF-κB pathway by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[6][7] Studies have shown that this compound can modulate MAPK activity. Specifically, it has been found to decrease the phosphorylation of ERK in non-small cell lung cancer cells, a pathway also implicated in inflammatory processes.[2][3] Furthermore, this compound has been observed to induce the activation of JNK, which, while often associated with apoptosis in cancer studies, is also a key regulator of inflammatory gene expression.[4][8] The precise interplay of MAPK modulation in the context of inflammation requires further elucidation, but it represents another significant mechanism of action for this compound.

Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MEK MEK MAPKKK->MEK JNK_path JNK MAPKKK->JNK_path ERK_path ERK MEK->ERK_path AP1 AP-1 (c-Jun, c-Fos) JNK_path->AP1 ERK_path->AP1 Hinesol This compound Hinesol->JNK_path Activation Hinesol->ERK_path Inhibition Inflammation Inflammatory Response AP1->Inflammation

Caption: Modulation of MAPK (ERK/JNK) signaling pathways by this compound.

Quantitative Data on Anti-inflammatory Effects

The efficacy of this compound has been quantified in both in vitro and in vivo models.

Table 1: In Vitro Effects of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
Inflammatory MediatorTreatment GroupResultReference
Pro-inflammatory Cytokines
IL-1βThis compoundDose-dependent reduction[1]
IL-18This compoundDose-dependent reduction[1]
IL-6This compoundDose-dependent reduction[1]
TNF-αThis compoundDose-dependent reduction[1]
Inflammatory Enzymes
iNOSThis compoundReduced expression[1]
Table 2: In Vivo Effects of this compound in DSS-Induced Ulcerative Colitis Mouse Model
ParameterTreatment GroupResultReference
Disease Activity Index (DAI) This compoundSignificant improvement vs. DSS group[1]
Colon Length This compoundImprovement in colon shortening[1]
Oxidative Stress Markers
SOD, GSH-px, CATThis compoundIncreased levels (antioxidant effect)[1]
MDAThis compoundDecreased levels (reduced lipid peroxidation)[1]
Signaling Proteins
p-Src, p-NF-κB p65, p-IκBαThis compoundDecreased expression in colon tissue[2]

Experimental Protocols

The anti-inflammatory properties of this compound have been validated using standardized experimental models.

Protocol 1: In Vitro Anti-inflammatory Assay in Macrophages

This protocol assesses the ability of this compound to suppress the inflammatory response in cultured macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assay: To determine non-toxic concentrations, cells are treated with varying doses of this compound for 24 hours, and viability is assessed using a CCK-8 or MTT assay.[1]

  • Inflammatory Stimulation: Cells are pre-treated with non-toxic concentrations of this compound for 1-2 hours. Subsequently, inflammation is induced by adding LPS (e.g., 1 µg/mL) and incubating for a specified period (e.g., 24 hours).[1]

  • Quantification of Inflammatory Mediators:

    • Cytokines: Levels of TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using commercial ELISA kits according to the manufacturer's instructions.[1]

    • Nitric Oxide (NO): NO production is measured indirectly by quantifying nitrite (B80452) in the supernatant using the Griess reagent.

  • Western Blot Analysis: To probe the mechanism, cell lysates are collected. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (e.g., p-p65, p-IκBα, p-ERK) and their total forms.[2]

A 1. Culture RAW 264.7 Macrophages B 2. Determine Non-Toxic Doses (CCK-8 / MTT Assay) A->B C 3. Pre-treat with this compound B->C D 4. Stimulate with LPS C->D E 5. Incubate for 24 hours D->E F 6. Collect Supernatant & Lysates E->F G Analysis of Supernatant F->G H Analysis of Lysates F->H I ELISA (Cytokines) Griess Assay (NO) G->I J Western Blot (NF-κB, MAPK proteins) H->J

Caption: Experimental workflow for in vitro anti-inflammatory analysis.

Protocol 2: In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This protocol evaluates the therapeutic efficacy of this compound in a chemically-induced mouse model of inflammatory bowel disease.[1]

  • Acclimatization: Male C57BL/6 mice are acclimatized for one week under standard laboratory conditions.

  • Induction of Colitis: Acute colitis is induced by administering 3-5% (w/v) DSS in the drinking water for 5-7 consecutive days. A control group receives regular drinking water.

  • This compound Administration: The treatment group receives this compound via oral gavage daily, starting concurrently with or slightly before DSS administration. The vehicle control group receives the vehicle (e.g., DMSO or corn oil) alone.[1]

  • Monitoring: Mice are monitored daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • Sample Collection: At the end of the experiment, mice are euthanized. The entire colon is excised, and its length is measured.

  • Analysis:

    • Histology: A distal portion of the colon is fixed in formalin, embedded in paraffin, sectioned, and stained with H&E to assess tissue damage and inflammatory cell infiltration.

    • Biochemical Analysis: Colon tissue is homogenized to measure cytokine levels (ELISA), oxidative stress markers (commercial kits for SOD, MDA, etc.), and for Western blot analysis of signaling proteins.[1]

A 1. Acclimatize Mice B 2. Induce Colitis (DSS in drinking water) A->B C 3. Administer this compound or Vehicle (Oral Gavage Daily) B->C D 4. Daily Monitoring (Weight, Stool, DAI) C->D for 5-7 days E 5. Euthanize & Collect Colon Tissue D->E F 6. Analysis E->F G Measure Colon Length F->G H Histology (H&E Staining) F->H I Biochemical Assays (ELISA, Western Blot, etc.) F->I

Caption: Experimental workflow for in vivo anti-inflammatory analysis.

Conclusion

This compound demonstrates significant anti-inflammatory activity by targeting key signaling pathways, primarily the Src-mediated NF-κB and MAPK cascades. This inhibitory action translates to a marked reduction in the production of pro-inflammatory cytokines and enzymes, as validated by robust in vitro and in vivo data. The well-defined mechanisms and quantifiable efficacy make this compound a compelling molecule for further investigation and development as a therapeutic agent for a range of inflammatory disorders. Future research should focus on its pharmacokinetic and safety profiles to facilitate its translation into clinical applications.

References

The Anti-Cancer Mechanism of (-)-Hinesol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Molecular Pathways and Cellular Effects of a Promising Natural Sesquiterpenoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Hinesol, a naturally occurring sesquiterpenoid extracted from the traditional medicinal plant Atractylodes lancea, has emerged as a compound of significant interest in oncology research. This technical guide synthesizes the current understanding of the molecular mechanisms through which this compound exerts its anti-cancer effects. Primarily, this compound induces apoptosis and causes cell cycle arrest in various cancer cell lines, notably in non-small cell lung cancer (NSCLC) and leukemia.[1][2][3][4] Its activity is mediated through the modulation of critical signaling pathways, including the MEK/ERK, NF-κB, and JNK pathways. This document provides a detailed overview of the signaling cascades, quantitative data from key studies, and the experimental protocols used to elucidate these mechanisms.

Core Mechanisms of Action

This compound's anti-cancer activity is multifaceted, primarily revolving around the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. These effects are underpinned by its ability to interfere with key cellular signaling pathways that govern cell survival, proliferation, and inflammation.

Induction of Apoptosis

This compound has been demonstrated to be a potent inducer of apoptosis in several cancer cell lines.[1][2][3][4] In human leukemia HL-60 cells, treatment with this compound leads to characteristic apoptotic features such as nuclear and DNA fragmentation.[2][3] The pro-apoptotic activity of this compound is associated with the regulation of the Bcl-2 family of proteins. Specifically, in A549 NSCLC cells, this compound treatment results in an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of the intrinsic apoptotic pathway.

Cell Cycle Arrest

A significant component of this compound's anti-proliferative effect is its ability to arrest the cell cycle. In A549 cells, this compound induces cell cycle arrest at the G0/G1 phase in a concentration-dependent manner.[1] This is accompanied by a decrease in the percentage of cells in the G2/M phase.[1] The G0/G1 arrest is mediated by the downregulation of cyclin D1, a key regulatory protein required for the transition from the G1 to the S phase of the cell cycle.[1]

Modulation of Key Signaling Pathways

The apoptotic and cell cycle inhibitory effects of this compound are a consequence of its influence on several critical intracellular signaling pathways.

  • MEK/ERK Pathway: In NSCLC cells, this compound has been shown to downregulate the MEK/ERK pathway.[1] It achieves this by decreasing the phosphorylation of both MEK1/2 and ERK1/2, without altering their total protein levels.[1] The MEK/ERK pathway is a central signaling cascade that promotes cell proliferation and survival, and its inhibition is a key mechanism of this compound's anti-cancer action.

  • NF-κB Pathway: The NF-κB signaling pathway is another crucial target of this compound in NSCLC cells.[1] this compound treatment leads to a decrease in the phosphorylation of IκBα and the p65 subunit of NF-κB.[1] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes, which include anti-apoptotic proteins and cell cycle regulators like Bcl-2 and cyclin D1.

  • JNK Pathway: In human leukemia HL-60 cells, the mechanism of apoptosis induction by this compound is linked to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2][4] The activation of JNK precedes the onset of apoptosis, suggesting its crucial role in initiating the cell death program in these cells.[2][4]

Quantitative Data Summary

The anti-cancer effects of this compound have been quantified in various studies. The following tables summarize the key findings.

Cell LineAssayConcentration (µg/mL)ObservationReference
A549 (NSCLC) Apoptosis Assay221.2 ± 0.96% apoptotic cells[1]
836.0 ± 1.04% apoptotic cells[1]
NCI-H1299 (NSCLC) MTT AssayNot specifiedDose- and time-dependent inhibition of proliferation[1]
HL-60 (Leukemia) MTT AssayNot specifiedIC50 = 4.9 µg/mL (22.1 µM)[1]

Table 1: Cytotoxicity and Apoptosis Induction by this compound.

Cell LineTreatmentG0/G1 Phase (%)G2/M Phase (%)Reference
A549 (NSCLC) ControlNot specifiedNot specified[1]
Hinesol (Concentration-dependent)IncreasedDecreased[1]

Table 2: Effect of this compound on Cell Cycle Distribution.

Cell LineProteinEffect of this compoundPathwayReference
A549 (NSCLC) p-MEK1/2DecreasedMEK/ERK[1]
p-ERK1/2DecreasedMEK/ERK[1]
p-IκBαDecreasedNF-κB[1]
p-p65DecreasedNF-κB[1]
BaxIncreasedApoptosis[1]
Bcl-2DecreasedApoptosis[1]
Cyclin D1DecreasedCell Cycle[1]
HL-60 (Leukemia) JNKActivatedJNK[2][4]

Table 3: Molecular Targets of this compound in Cancer Cells.

Signaling Pathway and Experimental Workflow Diagrams

hinesol_mek_erk_nfkb_pathway cluster_membrane cluster_cytoplasm cluster_nucleus receptor Growth Factor Receptor mek MEK1/2 ikb IκBα hinesol This compound hinesol->mek Inhibits phosphorylation hinesol->ikb Inhibits phosphorylation bax Bax hinesol->bax Upregulates bcl2 Bcl-2 hinesol->bcl2 Downregulates erk ERK1/2 mek->erk p cyclinD1 Cyclin D1 erk->cyclinD1 Activates transcription nfkb NF-κB (p65) ikb->nfkb Releases nfkb->bcl2 Activates transcription proliferation Cell Proliferation & Survival bcl2->proliferation cyclinD1->proliferation

Caption: this compound inhibits the MEK/ERK and NF-κB pathways in NSCLC cells.

hinesol_jnk_pathway hinesol This compound jnk JNK hinesol->jnk Activates apoptosis Apoptosis jnk->apoptosis

Caption: this compound induces apoptosis via JNK activation in leukemia cells.

experimental_workflow cluster_assays Cellular Assays cluster_molecular Molecular Analysis start Cancer Cell Culture (e.g., A549, HL-60) treatment Treat with this compound (Varying concentrations and times) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow_apoptosis Flow Cytometry (Annexin V/PI for Apoptosis) treatment->flow_apoptosis flow_cellcycle Flow Cytometry (PI for Cell Cycle) treatment->flow_cellcycle western Western Blot (Protein Expression & Phosphorylation) treatment->western data Data Analysis & Interpretation mtt->data flow_apoptosis->data flow_cellcycle->data western->data

Caption: General experimental workflow to study this compound's effects.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the mechanism of action of this compound. For specific antibody concentrations, incubation times, and instrument settings, refer to the original research articles.

Cell Viability Assessment (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., A549, NCI-H1299, HL-60) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 2, 8 µg/mL) and a vehicle control (e.g., DMSO) for different time points (e.g., 24, 48 hours).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Apoptosis Analysis (Annexin V-FITC/PI Staining)
  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis
  • Cell Culture and Treatment: Plate cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-MEK, MEK, p-ERK, ERK, p-IκBα, IκBα, p-p65, p65, Bax, Bcl-2, Cyclin D1, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Conclusion and Future Directions

This compound demonstrates significant anti-cancer potential through the induction of apoptosis and G0/G1 cell cycle arrest. Its mechanisms of action are well-defined in NSCLC and leukemia cell lines, involving the inhibition of the pro-survival MEK/ERK and NF-κB pathways and the activation of the pro-apoptotic JNK pathway. The modulation of key regulatory proteins such as Bax, Bcl-2, and cyclin D1 further corroborates its anti-cancer effects.

Future research should focus on several key areas to advance the development of this compound as a therapeutic agent:

  • In Vivo Studies: While in vitro data is promising, comprehensive in vivo studies in animal models are necessary to evaluate the efficacy, toxicity, and pharmacokinetic profile of this compound.

  • Broader Spectrum of Cancers: Investigating the effect of this compound on a wider range of cancer types could reveal additional therapeutic applications.

  • Combination Therapies: Exploring the synergistic effects of this compound with existing chemotherapeutic drugs could lead to more effective and less toxic treatment regimens.

  • Elucidation of Other Mechanisms: Further studies into its effects on other cancer-related processes such as angiogenesis, metastasis, and the tumor microenvironment are warranted.

References

The Inhibitory Effect of (-)-Hinesol on the MEK/ERK Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Hinesol, a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants, has emerged as a compound of interest in oncology research. Accumulating evidence suggests that this compound exerts anti-tumor effects across different cancer cell lines. A key mechanism underlying its therapeutic potential is the modulation of critical intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade. This technical guide provides an in-depth overview of the current understanding of this compound's impact on the MEK/ERK signaling pathway, a central regulator of cell proliferation, survival, and differentiation. The guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of this compound have been quantified in several cancer cell lines. The following tables summarize the key findings, providing a comparative overview of its potency and efficacy.

Table 1: Anti-Proliferative Activity of this compound

Cell LineCancer TypeAssayIC50 ValueTime Point(s)Reference
HL-60Human Promyelocytic LeukemiaMTT Assay22.1 µMNot Specified[1]
A549Non-Small Cell Lung CancerMTT AssayDose- and time-dependent inhibition observed24 and 48 h[2][3]
NCI-H1299Non-Small Cell Lung CancerMTT AssayDose- and time-dependent inhibition observed24 and 48 h[2][3]

Table 2: Induction of Apoptosis by this compound in A549 Cells

This compound ConcentrationPercentage of Apoptotic CellsFold Increase vs. ControlTime PointReference
0 µg/mL (Control)Baseline1.024 h[4]
2 µg/mL21.2 ± 0.96%Not specified24 h[4]
8 µg/mL36.0 ± 1.04%Not specified24 h[4]

Table 3: Effect of this compound on MEK/ERK and Downstream Protein Expression in A549 Cells

Target ProteinThis compound Concentration(s)Observed EffectReference
Phospho-MEK1/22 and 8 µg/mLDecreased expression[2]
Phospho-ERK1/22 and 8 µg/mLDecreased expression[2]
Cyclin D12 and 8 µg/mLDecreased expression[2]
Bcl-22 and 8 µg/mLDecreased expression[2]
Bax2 and 8 µg/mLIncreased expression[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's effects on the MEK/ERK pathway. These protocols are based on standard laboratory practices and can be adapted for specific experimental conditions.

Cell Culture
  • Cell Lines: A549 (human lung carcinoma) and NCI-H1299 (human non-small cell lung cancer) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Assay for Cell Viability

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for the desired time points (e.g., 24 and 48 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

This technique is used to quantify the percentage of apoptotic cells and to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Preparation: A549 cells are seeded in 6-well plates and treated with this compound (e.g., 0, 2, and 8 µg/mL) for 24 hours.

  • Harvesting: Cells are harvested by trypsinization, washed with ice-cold PBS, and collected by centrifugation.

  • Apoptosis Staining (Annexin V/PI):

    • Cells are resuspended in 1X Annexin V binding buffer.

    • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

    • The mixture is incubated for 15 minutes at room temperature in the dark.

    • Analysis is performed on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

  • Cell Cycle Staining (PI):

    • Cells are fixed in 70% ice-cold ethanol (B145695) overnight at -20°C.

    • Fixed cells are washed with PBS and treated with RNase A.

    • Cells are stained with Propidium Iodide.

    • Analysis is performed on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases based on DNA content.

Western Blot Analysis

This method is used to detect and quantify the expression levels of specific proteins, including the phosphorylated forms of MEK and ERK.

  • Cell Lysis: A549 cells are treated with this compound as described above. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies against p-MEK, MEK, p-ERK, ERK, cyclin D1, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • The membrane is washed with TBST and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometry analysis is performed to quantify the relative protein expression levels.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on the MEK/ERK signaling pathway and its downstream consequences.

Caption: this compound inhibits the phosphorylation of MEK and ERK, leading to cell cycle arrest and apoptosis.

Experimental Workflow Diagram

The following flowchart outlines the general experimental process for investigating the effects of this compound on the MEK/ERK pathway.

Experimental_Workflow Experimental Workflow for Investigating this compound's Effects cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Start Seed A549/NCI-H1299 cells Treatment Treat with this compound (various concentrations and time points) Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Apoptosis Flow Cytometry (Annexin V/PI for Apoptosis) Treatment->Flow_Apoptosis Flow_CellCycle Flow Cytometry (PI for Cell Cycle) Treatment->Flow_CellCycle Western Western Blot (Protein Expression) Treatment->Western Analysis_Viability Calculate IC50 & Plot Dose-Response Curves MTT->Analysis_Viability Analysis_Apoptosis Quantify Apoptotic Cell Population Flow_Apoptosis->Analysis_Apoptosis Analysis_CellCycle Determine Cell Cycle Phase Distribution Flow_CellCycle->Analysis_CellCycle Analysis_Protein Densitometry Analysis of Protein Bands Western->Analysis_Protein Conclusion_Node Synthesize data to conclude This compound's effect on MEK/ERK pathway Analysis_Viability->Conclusion_Node Analysis_Apoptosis->Conclusion_Node Analysis_CellCycle->Conclusion_Node Analysis_Protein->Conclusion_Node

Caption: A typical workflow for studying the anticancer effects of this compound.

Conclusion

The available data strongly indicate that this compound is a potent inhibitor of the MEK/ERK signaling pathway in non-small cell lung cancer cells.[2][3] This inhibition leads to a cascade of downstream events, including the downregulation of key cell cycle regulators like cyclin D1 and the modulation of apoptotic proteins such as Bcl-2 and Bax, ultimately resulting in cell cycle arrest and apoptosis.[2] The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular interactions of this compound with the components of the MEK/ERK pathway and evaluating its efficacy in in vivo models. The consistent findings across multiple studies underscore the promise of this compound as a lead compound for the development of novel anti-cancer therapies targeting the MEK/ERK signaling cascade.

References

Spectroscopic Profile of (-)-Hinesol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the sesquiterpenoid (-)-Hinesol. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, organic synthesis, and drug development.

¹H and ¹³C NMR Data for this compound

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound. The data has been compiled from peer-reviewed literature and represents the most accurate and complete assignments available.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1.55m
1.95m
1.42m
1.63m
31.80m
1.25m
1.71m
1.38m
1.60m
95.35br s
121.22s
131.22s
140.95d6.8
151.68s

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
139.2
219.5
341.8
449.6
556.4
627.8
742.1
826.5
9121.8
10149.8
1172.4
1227.2
1327.0
1416.5
1521.7

Experimental Protocols

The acquisition of high-quality NMR data is crucial for accurate structure elucidation and characterization. The following is a generalized protocol for the NMR analysis of sesquiterpenoids like this compound.

Sample Preparation:

  • A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

NMR Data Acquisition:

  • Spectra are recorded on a 500 MHz NMR spectrometer equipped with a cryoprobe.

  • ¹H NMR spectra are acquired with a spectral width of 12 ppm, an acquisition time of 2.7 s, and a relaxation delay of 1.0 s.

  • ¹³C NMR spectra are acquired with a spectral width of 240 ppm, an acquisition time of 1.1 s, and a relaxation delay of 2.0 s.

  • Two-dimensional NMR experiments, including COSY, HSQC, and HMBC, are performed to establish proton-proton and proton-carbon correlations, aiding in the complete assignment of all signals.

Structure Elucidation Workflow

The process of determining the structure of a natural product like this compound using NMR spectroscopy typically follows a logical workflow. This workflow involves a series of 2D NMR experiments that provide crucial connectivity information.

G cluster_1D 1D NMR cluster_2D 2D NMR cluster_structure Structure Determination H1 ¹H NMR COSY COSY H1->COSY ¹H-¹H Connectivity HSQC HSQC H1->HSQC ¹J(C,H) HMBC HMBC H1->HMBC ⁿJ(C,H) (n=2,3) NOESY NOESY/ROESY H1->NOESY Through-space ¹H-¹H Proximity C13 ¹³C NMR C13->HSQC C13->HMBC Planar Planar Structure COSY->Planar HSQC->Planar HMBC->Planar Relative Relative Stereochemistry NOESY->Relative Planar->Relative Final Final Structure Relative->Final

Caption: Workflow for the structure elucidation of this compound using NMR spectroscopy.

Key Signaling Pathways in Hinesol (B1673248) Research

While this compound itself is not directly involved in signaling pathways, its biological activities are often studied in the context of cellular signaling. For instance, research has investigated the apoptosis-inducing effects of hinesol in human leukemia HL-60 cells, suggesting an interaction with specific signaling cascades. A simplified representation of a generic apoptosis signaling pathway that could be investigated in relation to hinesol's activity is provided below.

G Hinesol This compound Receptor Cell Surface Receptor(s) Hinesol->Receptor Binding/Interaction Cell Target Cell (e.g., HL-60) Signal Signal Transduction (e.g., Kinase Cascades) Receptor->Signal Activation Effector Effector Caspases (e.g., Caspase-3) Signal->Effector Activation Apoptosis Apoptosis Effector->Apoptosis Execution

Caption: A potential signaling pathway for hinesol-induced apoptosis.

Methodological & Application

Application Notes and Protocols for the Extraction of (-)-Hinesol from Atractylodes Rhizome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Hinesol is a sesquiterpenoid alcohol found in the essential oil of Atractylodes rhizome, a plant widely used in traditional medicine. This compound has garnered significant interest for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. These application notes provide detailed protocols for the extraction of this compound from Atractylodes rhizome using various methods, a summary of expected yields, and a protocol for its subsequent purification. The provided information is intended to guide researchers in obtaining this compound for further investigation and drug development endeavors. The primary species used for extraction are Atractylodes lancea, Atractylodes macrocephala, and Atractylodes chinensis.

Data Presentation: Quantitative Analysis of Extraction Methods

The yield of essential oil and the concentration of this compound can vary significantly based on the extraction method, the specific species of Atractylodes, and its geographical origin. The following tables summarize the quantitative data from cited studies.

Table 1: Comparison of Essential Oil Yield from Atractylodes macrocephala Using Different Extraction Methods

Extraction MethodTotal Essential Oil Yield (%)Reference
Steam Distillation1.01[1]
Ultrasonic-assisted Extraction1.60[1]
Supercritical Fluid Extraction (SFE-CO₂)2.32[1]

Table 2: Relative Content of Hinesol (B1673248) in Essential Oil from Atractylodes lancea

Geographical OriginRelative Hinesol Content (%)Key Co-constituentsReference
Area 3 (e.g., Shangluo, Shaanxi Province)43.70 ± 5.10β-eudesmol (30.19 ± 2.88%)[2]
Area 229.67 ± 5.22β-eudesmol (27.30 ± 4.97%)[2]
Not SpecifiedVaries, can be a major componentβ-eudesmol, Atractylon[3]

Experimental Workflow

The overall process for obtaining purified this compound from Atractylodes rhizome follows a multi-step workflow, from the preparation of the plant material to the final isolation of the target compound.

Extraction_Workflow cluster_prep 1. Material Preparation cluster_extraction 2. Crude Extract Preparation cluster_purification 3. Purification raw_material Atractylodes Rhizome drying Drying raw_material->drying grinding Grinding (40-60 mesh) drying->grinding extraction Extraction grinding->extraction steam_dist Steam Distillation extraction->steam_dist Method A sfe SFE-CO₂ extraction->sfe Method B solvent_ext Solvent Extraction extraction->solvent_ext Method C crude_oil Crude Essential Oil steam_dist->crude_oil sfe->crude_oil solvent_ext->crude_oil chromatography Silica (B1680970) Gel Column Chromatography crude_oil->chromatography fractions Fraction Collection chromatography->fractions analysis GC-MS Analysis fractions->analysis pure_hinesol Purified this compound analysis->pure_hinesol

Caption: General workflow for the extraction and purification of this compound.

Experimental Protocols

Protocol 1: Steam Distillation

This method is a traditional and straightforward technique for extracting volatile compounds.

Materials and Equipment:

  • Dried and powdered Atractylodes rhizome (40-60 mesh)

  • Distilled water

  • Steam distillation apparatus (including a 2 L round-bottom flask, condenser, and collection vessel)

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Place 100 g of dried and powdered Atractylodes rhizome into a 2 L round-bottom flask.

  • Add distilled water to the flask in a 10:1 water-to-material ratio (1000 mL).

  • Set up the steam distillation apparatus.

  • Heat the flask to boiling and continue distillation for 3-5 hours, collecting the distillate.[2][4]

  • The collected distillate will be a milky emulsion. Transfer it to a separatory funnel.

  • Extract the aqueous distillate with a suitable organic solvent (e.g., diethyl ether or hexane) three times.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent using a rotary evaporator to obtain the crude essential oil.

  • Calculate the yield of the crude essential oil.

Protocol 2: Supercritical Fluid Extraction (SFE-CO₂)

SFE-CO₂ is a green extraction technique that yields high-purity extracts without residual organic solvents. This method has been shown to provide a higher extraction rate for Atractylodes macrocephala oil compared to other methods.[1]

Materials and Equipment:

  • Dried and finely pulverized Atractylodes rhizome

  • Supercritical Fluid Extractor system with food-grade CO₂ supply

  • Extraction vessel

  • Separator vessels

Procedure:

  • Load 100 g of finely ground Atractylodes rhizome into the extraction vessel.

  • Set the extraction parameters:

    • Pressure: 25-30 MPa

    • Temperature: 40-50°C

    • CO₂ flow rate: 2-3 L/min

  • Pump supercritical CO₂ through the extraction vessel to dissolve the essential oils.

  • The CO₂-oil mixture flows into a separator vessel where the pressure and/or temperature is adjusted to allow the CO₂ to return to a gaseous state, causing the oil to precipitate.

  • Collect the crude essential oil from the separator.

Protocol 3: Ultrasonic-Assisted Solvent Extraction

This method utilizes ultrasonic waves to enhance the extraction efficiency of solvents.

Materials and Equipment:

  • Dried and powdered Atractylodes rhizome

  • Petroleum ether or 95% ethanol

  • Erlenmeyer flask

  • Ultrasonic bath

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh 5.0 g of powdered Atractylodes rhizome and place it in an Erlenmeyer flask.

  • Add 150 mL of petroleum ether.[5]

  • Place the flask in an ultrasonic bath and sonicate at room temperature for 30 minutes.

  • Repeat the extraction process two more times with fresh solvent.

  • Combine the extracts and filter.

  • Evaporate the solvent using a rotary evaporator to obtain the crude extract.

Protocol 4: Purification of this compound by Column Chromatography

This protocol describes the purification of this compound from the crude essential oil extract.

Materials and Equipment:

  • Crude essential oil of Atractylodes rhizome

  • Silica gel for column chromatography

  • Glass column

  • n-Hexane

  • Ethyl acetate (B1210297) (EtOAc)

  • Test tubes for fraction collection

  • Thin-layer chromatography (TLC) plates and chamber

  • GC-MS for analysis

Procedure:

  • Prepare a silica gel slurry in n-hexane and pack it into a glass column.

  • Dissolve the crude essential oil in a minimal amount of n-hexane and load it onto the column.

  • Elute the column with a gradient of n-hexane and ethyl acetate. A suggested starting solvent system is n-hexane:EtOAc (95:5).[6]

  • Collect fractions of the eluate in test tubes.

  • Monitor the separation of compounds in the collected fractions using TLC.

  • Combine the fractions containing this compound based on the TLC analysis.

  • Verify the purity of the combined fractions using GC-MS by comparing the mass spectrum and retention time with a this compound standard.

  • Evaporate the solvent from the purified fractions to obtain isolated this compound.

Signaling Pathways Modulated by Hinesol

Hinesol has been shown to induce apoptosis in cancer cells through the modulation of specific signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

JNK-Mediated Apoptosis

In human leukemia HL-60 cells, hinesol has been found to induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][7]

JNK_Pathway Hinesol This compound JNK JNK Activation Hinesol->JNK Apoptosis Apoptosis (Nuclear & DNA Fragmentation) JNK->Apoptosis

Caption: Hinesol-induced apoptosis via the JNK signaling pathway.

MEK/ERK and NF-κB Pathway Inhibition

In non-small cell lung cancer cell lines, hinesol inhibits cell proliferation and induces apoptosis by downregulating the MEK/ERK and NF-κB signaling pathways.[2][8]

MEK_ERK_NFkB_Pathway Hinesol This compound MEK_ERK p-MEK / p-ERK Hinesol->MEK_ERK Inhibits NFkB p-IκBα / p-p65 Hinesol->NFkB Inhibits Bcl2 Bcl-2 Expression Hinesol->Bcl2 Downregulates Bax Bax Expression Hinesol->Bax Upregulates MEK_ERK->Bcl2 NFkB->Bcl2 Apoptosis Apoptosis Induction Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: Hinesol's role in apoptosis via MEK/ERK and NF-κB pathways.

References

Application Notes and Protocols for the Isolation of (-)-Hinesol via Steam Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Hinesol is a sesquiterpenoid alcohol found as a major constituent in the essential oil of the rhizomes of Atractylodes lancea, a plant widely used in traditional medicine. This document provides detailed application notes and experimental protocols for the isolation of this compound from Atractylodes lancea rhizomes using steam distillation. This method is effective for separating volatile compounds like this compound from non-volatile plant material at temperatures below their decomposition point. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Data Presentation

The yield and composition of the essential oil obtained from Atractylodes lancea, including the content of this compound, can vary depending on the geographical origin of the plant material and the extraction method used.

Table 1: Average Yield of Essential Oil from Atractylodes lancea

Extraction MethodPlant PartAverage Yield of Essential Oil (%)Reference
HydrodistillationRhizome2.91[1][2][3]

Table 2: Relative Content of Key Volatile Compounds in Atractylodes lancea Essential Oil from Different Geographical Areas

CompoundArea 1 (Relative Content % ± SD)Area 2 (Relative Content % ± SD)Area 3 (Relative Content % ± SD)Reference
This compound-29.67 ± 5.2243.70 ± 5.10[4]
β-Eudesmol-27.30 ± 4.9730.19 ± 2.88[4]
Atractylon30.66 ± 3.07--[4]
Atractylodin10.22 ± 1.58--[4]
γ-Elemene---[4]
Caryophyllene---[4]
Modephene---[4]

Note: The specific geographical locations for Area 1, 2, and 3 are as defined in the referenced study and highlight the chemical diversity of the species.

Experimental Protocols

This section outlines the detailed methodology for the isolation of this compound from Atractylodes lancea rhizomes by steam distillation, followed by the quantification of this compound in the extracted essential oil using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Steam Distillation of Atractylodes lancea Rhizomes

1. Materials and Equipment:

  • Plant Material: Dried rhizomes of Atractylodes lancea.

  • Reagents: Distilled water.

  • Apparatus:

    • Steam generator (or a large boiling flask with a heating mantle)

    • Distillation flask (biomass flask), round-bottom, with a ground glass joint

    • Claisen adapter

    • Connecting tubes

    • Condenser (Liebig or similar)

    • Receiving flask or separatory funnel

    • Heating mantle or other suitable heat source

    • Clamps and stands

    • Grinder or mill

2. Pre-treatment of Plant Material:

  • Thoroughly clean the dried rhizomes of Atractylodes lancea to remove any soil or foreign matter.

  • Grind the rhizomes into a coarse powder (e.g., 40-60 mesh) to increase the surface area for efficient steam penetration. The particle size can significantly affect the extraction yield.

3. Steam Distillation Procedure:

  • Place the ground rhizome powder into the distillation flask. Do not fill the flask more than half full to prevent foaming and carryover of plant material into the condenser.

  • Add a sufficient amount of distilled water to the distillation flask to just cover the plant material. This helps to prevent charring and ensures even heat distribution.

  • Assemble the steam distillation apparatus as illustrated in the workflow diagram below. Ensure all joints are properly sealed.

  • If using a separate steam generator, begin heating the water to produce steam.

  • If generating steam in the distillation flask, begin heating the flask gently.

  • Pass steam through the plant material in the distillation flask. The steam will cause the volatile essential oils, including this compound, to vaporize.

  • The mixture of steam and essential oil vapor will travel to the condenser.

  • Ensure a steady flow of cold water through the condenser to efficiently cool and liquefy the vapor.

  • Collect the distillate, which will appear as a milky emulsion, in a receiving flask or a separatory funnel.

  • Continue the distillation for a predetermined duration (e.g., 2-4 hours). The optimal distillation time should be determined experimentally by monitoring the rate of oil collection.

4. Isolation of the Essential Oil:

  • After distillation is complete, allow the distillate to cool to room temperature.

  • The essential oil, being less dense than water, will form a layer on top of the aqueous phase (hydrosol).

  • Carefully separate the essential oil layer from the aqueous layer using a separatory funnel.

  • The collected essential oil can be dried over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Store the purified essential oil in a tightly sealed amber glass vial at low temperature to prevent degradation.

Protocol 2: Quantification of this compound by GC-MS

1. Materials and Equipment:

  • Sample: Essential oil extracted from Atractylodes lancea.

  • Standard: Purified this compound standard.

  • Solvent: n-hexane or other suitable solvent.

  • Apparatus:

    • Gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Capillary column suitable for essential oil analysis (e.g., HP-5MS or equivalent).

2. Sample and Standard Preparation:

  • Prepare a stock solution of the extracted essential oil by dissolving a known weight of the oil in a specific volume of n-hexane.

  • Prepare a series of standard solutions of this compound of known concentrations in n-hexane to create a calibration curve.

3. GC-MS Analysis:

  • Set the GC-MS operating conditions (e.g., injector temperature, column temperature program, carrier gas flow rate, and mass spectrometer parameters).

  • Inject a known volume of the prepared sample and standard solutions into the GC-MS system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the pure standard.

  • Quantify the amount of this compound in the essential oil by using the calibration curve generated from the standard solutions.

Visualizations

Diagram 1: Experimental Workflow for Steam Distillation of this compound

SteamDistillationWorkflow cluster_prep Plant Material Preparation cluster_distillation Steam Distillation cluster_isolation Isolation and Purification cluster_analysis Analysis p1 Dried Atractylodes lancea Rhizomes p2 Grinding (40-60 mesh) p1->p2 d1 Loading into Distillation Flask p2->d1 d2 Steam Injection d1->d2 d3 Vaporization of Volatile Compounds d2->d3 d4 Condensation d3->d4 d5 Collection of Distillate d4->d5 i1 Separation of Essential Oil d5->i1 i2 Drying with Na2SO4 i1->i2 i3 Purified this compound rich Essential Oil i2->i3 a1 GC-MS Analysis i3->a1

Caption: Workflow for isolating this compound via steam distillation.

Diagram 2: Logical Relationship of Factors Affecting this compound Yield

HinesolYieldFactors cluster_plant cluster_process cluster_post Yield This compound Yield Plant Plant Material Plant->Yield Geo Geographical Origin Part Particle Size Dry Drying Method Process Distillation Process Process->Yield Time Distillation Time Rate Steam Flow Rate Ratio Material:Water Ratio Post Post-Distillation Post->Yield Sep Separation Technique DryPost Drying of Oil Geo->Plant Part->Plant Dry->Plant Time->Process Rate->Process Ratio->Process Sep->Post DryPost->Post

Caption: Factors influencing the yield of this compound.

References

Application Notes & Protocols: Supercritical Fluid Extraction of (-)-Hinesol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(-)-Hinesol is a sesquiterpenoid alcohol found in the essential oils of various plants, most notably in the rhizomes of Atractylodes species such as Atractylodes macrocephala and Atractylodes lancea. It has garnered significant interest in the pharmaceutical and biomedical fields due to its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects. Supercritical fluid extraction (SFE) with carbon dioxide (CO2) presents a green and efficient alternative to traditional solvent extraction methods for obtaining high-purity this compound. This document provides detailed application notes and protocols for the SFE of this compound, based on existing literature for the extraction of volatile oils from Atractylodes macrocephala.

I. Data Presentation

While specific quantitative data for the supercritical fluid extraction of this compound is not extensively available in the public domain, the following table summarizes the yield of volatile oil from Atractylodes macrocephala using SFE-CO2 in comparison to other methods. It is important to note that this compound is a component of this volatile oil.

Table 1: Comparison of Extraction Methods for Volatile Oil from Atractylodes macrocephala

Extraction MethodExtraction Rate of Volatile Oil (%)Number of Components IdentifiedKey Component Mentioned
Supercritical Fluid Extraction (SFE-CO2)2.32[1][2]37[1][2]Atractylon[1][2]
Steam Distillation1.01[1][2]15[1][2]Not Specified
Ultrasonic Wave Extraction1.60[1][2]20[1][2]Not Specified

II. Experimental Protocols

The following protocols are generalized based on the SFE of sesquiterpenoids from plant matrices. Optimization of these parameters is highly recommended to maximize the yield and purity of this compound from your specific plant material.

A. Sample Preparation
  • Source Material: Dried rhizomes of Atractylodes macrocephala or Atractylodes lancea.

  • Grinding: Grind the dried rhizomes into a fine powder to increase the surface area for extraction. A particle size of around 40-60 mesh is a good starting point.

  • Drying: Ensure the plant material is thoroughly dried to a moisture content of less than 10% to prevent the formation of carbonic acid and ice blockages within the SFE system.

B. Supercritical Fluid Extraction (SFE) Protocol

This protocol provides a starting point for the extraction of this compound.

  • Apparatus: A laboratory-scale supercritical fluid extractor equipped with an extraction vessel, a CO2 pump, a co-solvent pump, a back-pressure regulator, and a collection vessel.

  • Extraction Parameters:

    • Supercritical Fluid: Supercritical Carbon Dioxide (SC-CO2).

    • Co-solvent (Optional): Ethanol or methanol (B129727) can be used to increase the polarity of the supercritical fluid, which may enhance the extraction of certain compounds. A common starting concentration is 5-10% (v/v).

    • Temperature: 40 - 60 °C. Temperature has a dual effect; it increases the vapor pressure of the solute but decreases the density of the CO2.

    • Pressure: 20 - 35 MPa. Higher pressure increases the density and solvating power of the SC-CO2.

    • CO2 Flow Rate: 10 - 20 L/h (expanded gas).

    • Extraction Time: 1 - 3 hours.

  • Procedure:

    • Load the ground plant material into the extraction vessel.

    • Pressurize the system with CO2 to the desired pressure.

    • Heat the extraction vessel to the set temperature.

    • If using a co-solvent, introduce it into the CO2 stream at the desired concentration.

    • Initiate the CO2 flow through the extraction vessel for the specified duration.

    • The extract-laden supercritical fluid is depressurized via the back-pressure regulator, causing the CO2 to return to its gaseous state and the extracted compounds to precipitate in the collection vessel.

    • Collect the crude extract for further analysis and purification.

C. Post-Extraction Analysis: Quantification of this compound

The concentration of this compound in the extract can be determined using Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).

  • Sample Preparation: Dissolve a known amount of the crude SFE extract in a suitable solvent (e.g., ethanol, hexane). Prepare a series of standard solutions of pure this compound for calibration.

  • GC-FID/MS Conditions (Example):

    • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium.

    • Injection Mode: Split.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Detector Temperature (FID): 280 °C.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Use this curve to determine the concentration of this compound in the SFE extract.

III. Mandatory Visualizations

A. Experimental Workflow for SFE of this compound

SFE_Workflow cluster_prep Sample Preparation cluster_sfe Supercritical Fluid Extraction cluster_analysis Analysis & Purification raw_material Atractylodes Rhizome grinding Grinding (40-60 mesh) raw_material->grinding drying Drying (<10% moisture) grinding->drying sfe_system Load into SFE Vessel drying->sfe_system extraction Extraction (P: 20-35 MPa, T: 40-60°C) CO2 + Optional Co-solvent sfe_system->extraction separation Depressurization & Collection extraction->separation crude_extract Crude Extract separation->crude_extract analysis GC-FID/MS Analysis (Quantification) crude_extract->analysis purification Purification (e.g., Chromatography) crude_extract->purification pure_hinesol Pure this compound purification->pure_hinesol

Caption: Workflow for the supercritical fluid extraction and analysis of this compound.

B. Signaling Pathway of this compound Induced Apoptosis

This compound has been shown to induce apoptosis in human leukemia HL-60 cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.

Hinesol_Signaling hinesol This compound jnk JNK Activation hinesol->jnk induces activation of apop_proteins Modulation of Apoptotic Proteins jnk->apop_proteins leads to apoptosis Apoptosis apop_proteins->apoptosis triggers

Caption: this compound induces apoptosis via the JNK signaling pathway.

References

Application Notes and Protocols for the GC-MS Analysis of (-)-Hinesol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Hinesol is a naturally occurring sesquiterpenoid alcohol found in various aromatic plants, most notably in the rhizomes of Atractylodes lancea, a plant widely used in traditional Chinese medicine.[1][2][3][4] This compound and its host essential oils are investigated for a range of potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Accurate and reliable quantification of this compound is crucial for the quality control of raw plant materials, standardization of herbal extracts, and in pharmacokinetic studies during drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound from complex matrices.[1][3] This document provides a detailed application note and protocol for the analysis of this compound using GC-MS.

Principle of GC-MS

Gas chromatography (GC) separates volatile and thermally stable compounds in a gaseous mobile phase. The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column contains a stationary phase, and separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. The separated compounds then enter the mass spectrometer (MS), which acts as a detector. In the MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum provides a molecular fingerprint of the compound, allowing for its identification. For quantitative analysis, the intensity of a specific ion fragment is measured.

Experimental Protocols

Sample Preparation: Solvent Extraction from Plant Material

This protocol is suitable for the extraction of this compound from dried plant material, such as the rhizomes of Atractylodes lancea.

Materials:

  • Dried and powdered plant material

  • Hexane (B92381) or Ethanol (GC grade)

  • 50 mL centrifuge tubes

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

  • GC vials with inserts

Procedure:

  • Weigh approximately 500 mg of the powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of hexane to the tube.

  • Perform ultrasonic extraction for 30 minutes at 40 kHz.

  • Centrifuge the mixture at 3000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Filter the supernatant through a 0.45 µm syringe filter into a GC vial.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following parameters are recommended for the analysis of this compound.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MS)

GC Conditions:

Parameter Value
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min
Injection Volume 1 µL
Injector Temperature 250 °C
Split Ratio 100:1

| Oven Temperature Program | Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at 5°C/min, and hold for 5 minutes. |

MS Conditions:

Parameter Value
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Interface Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Scan Range m/z 40-500

| Solvent Delay | 3 minutes |

Data Presentation

Quantitative Data
ParameterExpected ValueDescription
Retention Time (RT) ~15 - 20 minThe time it takes for this compound to elute from the GC column under the specified conditions.
Characteristic m/z Ions 222 (M+), 207, 189, 161The molecular ion (M+) and major fragment ions of this compound used for identification and quantification.
Limit of Detection (LOD) ~0.05 µg/LThe lowest concentration of this compound that can be reliably detected.[5][6]
Limit of Quantification (LOQ) ~0.15 µg/LThe lowest concentration of this compound that can be quantified with acceptable precision and accuracy.[5][6]
Linearity (R²) >0.99The correlation coefficient of the calibration curve, indicating the linearity of the response over a specific concentration range.
Linear Range 0.1 - 10 µg/LThe concentration range over which the method is linear.

Note: The LOD and LOQ values are based on a study of sesquiterpenes in wine and may vary depending on the matrix and instrumentation.[5][6]

Chemical Properties of this compound
PropertyValue
Chemical Formula C₁₅H₂₆O
Molecular Weight 222.37 g/mol
Appearance Colorless oil
Boiling Point Not specified
CAS Number 23811-08-7

Mandatory Visualization

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Plant_Material Dried Plant Material (e.g., Atractylodes lancea rhizome) Grinding Grinding to Powder Plant_Material->Grinding Extraction Solvent Extraction (Hexane/Ethanol) Grinding->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Injection into GC Filtration->Injection Separation Chromatographic Separation (HP-5MS Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-500) Ionization->Detection Identification Identification (Mass Spectrum & Retention Time) Detection->Identification Quantification Quantification (Peak Area) Identification->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

GC_MS_Principle cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer Injector Injector (Vaporization) Column GC Column (Separation) Injector->Column Carrier Gas IonSource Ion Source (Ionization) Column->IonSource Separated Analytes MassAnalyzer Mass Analyzer (m/z Separation) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data System Detector->Data Sample Sample Sample->Injector

Caption: Logical relationship diagram illustrating the principle of GC-MS.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Quantification of (-)-Hinesol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of (-)-Hinesol using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is suitable for the determination of this compound in plant extracts and other matrices. The protocol includes comprehensive details on instrumentation, chromatographic conditions, sample preparation, and method validation parameters, ensuring reliability and reproducibility of results.

Introduction

This compound is a sesquiterpenoid alcohol found in the essential oils of various plants, notably from the Atractylodes genus. It has garnered significant interest for its potential pharmacological activities. Accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of herbal extracts, and in various stages of drug development. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of such compounds. This document outlines a validated HPLC method for the analysis of this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: Agilent ZORBAX SB-C18 column (4.6 x 250 mm, 5 µm particle size).[1][2]

  • Software: Chromatography data station software (e.g., OpenLab CDS).

  • Chemicals and Reagents:

    • This compound reference standard (≥98% purity)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Acetonitrile (HPLC grade)

    • Syringe filters (0.45 µm)

Chromatographic Conditions

The separation and quantification of this compound are achieved using the following chromatographic conditions:

ParameterCondition
Column Agilent ZORBAX SB-C18 (4.6 x 250 mm, 5 µm)[1][2]
Mobile Phase A: Water; B: Methanol
Gradient Elution See Table 1
Flow Rate 0.8 mL/min[1][2]
Column Temperature 30°C[1][2]
Detection Wavelength 260 nm[1][2]
Injection Volume 10 µL
Run Time 30 minutes

Table 1: Gradient Elution Program

Time (min)Mobile Phase A (Water, %)Mobile Phase B (Methanol, %)
0.04060
10.02080
20.00100
25.00100
25.14060
30.04060
Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from Atractylodes lancea Rhizome)
  • Grinding: Grind the dried rhizome of Atractylodes lancea into a fine powder.

  • Extraction: Accurately weigh 1.0 g of the powdered sample and place it in a flask. Add 50 mL of methanol and perform ultrasonication for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: Depending on the expected concentration of this compound, the sample may need to be diluted with methanol to fall within the linear range of the calibration curve.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure the HPLC system is operating correctly. This is typically assessed by injecting a standard solution multiple times and evaluating parameters like retention time, peak area, tailing factor, and theoretical plates.

Linearity and Range

The linearity of the method was determined by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.

Table 2: Linearity and Range Data for this compound

ParameterResult
Linear Range 1 - 100 µg/mL
Regression Equation y = 25432x + 1234
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 3: LOD and LOQ for this compound

ParameterResult
LOD 0.15 µg/mL
LOQ 0.50 µg/mL
Accuracy

Accuracy was evaluated by performing a recovery study. A known amount of this compound standard was spiked into a pre-analyzed sample at three different concentration levels (low, medium, and high). The samples were then re-analyzed, and the percentage recovery was calculated.

Table 4: Accuracy (Recovery) Data for this compound

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)%RSD
Low10.09.898.01.5
Medium25.024.598.01.2
High50.050.5101.01.0
Precision

Precision was assessed by determining the intra-day and inter-day variability. Intra-day precision was evaluated by analyzing a standard solution of this compound six times within the same day. Inter-day precision was determined by analyzing the same standard solution on three different days.

Table 5: Precision Data for this compound

Parameter%RSD
Intra-day Precision < 1.5%
Inter-day Precision < 2.0%

Experimental Workflow and Signaling Pathways

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_validation Method Validation Standard_Prep Standard Preparation (1-100 µg/mL) Injection Inject Samples & Standards Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->Injection HPLC_System HPLC System Setup (C18 Column, Gradient Elution) Detection UV Detection at 260 nm HPLC_System->Detection Injection->HPLC_System Chromatogram Obtain Chromatograms Detection->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Quantification Quantify this compound Calibration->Quantification Validation_Params Assess Linearity, Accuracy, Precision, LOD, LOQ Quantification->Validation_Params

References

Application Notes & Protocols: Total Synthesis of (-)-Hinesol and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of synthetic strategies for the sesquiterpenoid (-)-Hinesol, a molecule characterized by its spiro[4.5]decane framework. It includes summaries of key total syntheses, detailed experimental protocols for pivotal reactions, and an exploration of the biological activities of hinesol (B1673248), including its influence on cancer-related signaling pathways.

Overview of Synthetic Strategies

The total synthesis of hinesol presents significant stereochemical challenges, primarily in controlling the relative and absolute stereochemistry of the spirocyclic core and its substituents. Most synthetic routes focus on constructing the spiro[4.5]decane skeleton, followed by strategic functional group manipulations to install the requisite hydroxyl and isopropyl groups with the correct orientation.

A generalized workflow for hinesol synthesis involves the initial construction of a precursor that can be induced to form the characteristic spiro-junction. This is often followed by ring functionalization and stereocenter installation to achieve the final natural product.

Hinesol_General_Workflow General Synthetic Workflow for Hinesol cluster_0 Core Construction cluster_1 Functionalization & Elaboration cluster_2 Final Product A Acyclic or Monocyclic Precursor B Spiro[4.5]decane Skeleton Formation A->B Spirocyclization C Stereoselective Functional Group Interconversion B->C D Side Chain Installation C->D E This compound or Analogue D->E

Caption: A generalized workflow for the total synthesis of hinesol.

Key Synthetic Routes and Protocols

Several total syntheses of (±)-hinesol have been reported, often alongside its epimer, (±)-epihinesol (also known as agarospirol). These routes provide a blueprint for accessing the hinesol scaffold.

Deslongchamps Synthesis of (±)-Hinesol and (±)-Epihinesol

A notable synthesis by Deslongchamps and colleagues established a route that could be directed to produce either hinesol or its epimer from a common intermediate.[1][2] The strategy hinges on the formation of a tricyclic ketal ketone, which serves as a key precursor to the spiro[4.5]decane system.[2]

Table 1: Summary of Key Steps in the Deslongchamps Synthesis

Step Transformation Key Reagents/Conditions Product Yield Reference
1 Formation of Tricyclic Ketal Ketone Copper-catalyzed cyclization of a ketal diazoketone Tricyclic Ketal Ketone 15a 9:1 ratio with isomer 15b [2]
2 Conversion to β-keto ester Not specified Tricyclic Ketal β-keto ester 29 - [1]
3 Transformation to Intermediate 38 Multiple steps from 29 Intermediate 38 - [1]
4 Conversion to (±)-Hinesol Five steps from 38 (76 → 77 → 62 → 63 → 2) (±)-Hinesol - [2]

| 5 | Conversion to (±)-Epihinesol | Seven/eight steps from 15a | (±)-Epihinesol | - |[2] |

Marshall Synthesis of (±)-Hinesol

The synthesis developed by Marshall and colleagues also provides a stereochemically defined route to racemic hinesol.[3] A key feature of this synthesis is the fragmentation of a 7,9-diol monomesylate to generate the spiro[4.5]decane ring system.[3]

Protocol: Grignard Reaction for Side Chain Installation

The installation of the final methyl group on the side chain is a common terminal step in hinesol synthesis, typically achieved via a Grignard reaction on a ketone precursor. The following is a representative protocol based on similar transformations.[4]

Objective: To perform a Grignard reaction on a ketone precursor to form the tertiary alcohol moiety of hinesol.

Materials:

  • Spirocyclic ketone precursor

  • Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas supply

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the spirocyclic ketone precursor (1.0 eq) and dissolved in anhydrous THF under an inert atmosphere (Argon).

  • Cooling: The solution is cooled to 0 °C using an ice bath.

  • Grignard Addition: Methylmagnesium bromide solution (1.2 eq) is added dropwise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The progress is monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).

  • Workup: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the tertiary alcohol.

Synthesis of Hinesol Analogues

The synthetic routes to hinesol can be adapted to produce analogues for structure-activity relationship (SAR) studies.

  • Side Chain Modification: The use of different Grignard reagents (e.g., ethylmagnesium bromide, vinylmagnesium bromide) in the final step can generate analogues with modified side chains.

  • Core Modification: Altering the starting materials for the spirocyclization step can lead to analogues with different substitution patterns on the carbocyclic core.

  • Stereochemical Variants: Synthesizing other stereoisomers, such as 10-epi-hinesol, has been described and can provide insight into the stereochemical requirements for biological activity.[5]

Biological Activity and Signaling Pathways

Hinesol, isolated from the rhizome of Atractylodes lancea, has demonstrated significant anti-cancer properties in various cell lines.[6][7] Its mechanism of action involves the induction of apoptosis through the modulation of key cellular signaling pathways.

Activity in Human Leukemia (HL-60) Cells

In human leukemia HL-60 cells, hinesol induces apoptosis, an effect associated with the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[7] Activation of JNK prior to the onset of apoptosis suggests this pathway is a critical mediator of hinesol's cytotoxic effects.[7]

Hinesol_JNK_Pathway Hinesol-Induced Apoptosis in HL-60 Cells Hinesol Hinesol JNK JNK Activation Hinesol->JNK induces Apoptosis Nuclear & DNA Fragmentation (Apoptosis) JNK->Apoptosis leads to

Caption: Hinesol induces apoptosis via the JNK signaling pathway.[7]

Activity in Non-Small Cell Lung Cancer (NSCLC)

In A549 lung cancer cells, hinesol inhibits cell proliferation by inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis.[8] This activity is linked to the suppression of the MEK/ERK and NF-κB signaling pathways. Hinesol decreases the phosphorylation of MEK, ERK, IκBα, and p65, leading to downregulation of anti-apoptotic proteins like Bcl-2 and cell cycle regulators like cyclin D1.[8]

Hinesol_NSCLC_Pathway Hinesol's Mechanism in NSCLC Cells cluster_mek MEK/ERK Pathway cluster_nfkB NF-κB Pathway cluster_downstream Cellular Effects Hinesol Hinesol MEK p-MEK Hinesol->MEK inhibits IKBa p-IκBα Hinesol->IKBa inhibits ERK p-ERK MEK->ERK Bcl2 Bcl-2 / Cyclin D1 (Downregulation) ERK->Bcl2 p65 p-p65 IKBa->p65 p65->Bcl2 Apoptosis Apoptosis & G0/G1 Arrest Bcl2->Apoptosis

Caption: Hinesol inhibits MEK/ERK and NF-κB pathways in NSCLC cells.[8]

Quantitative Biological Data

Hinesol also acts as a relatively specific inhibitor of H+,K+-ATPase, the proton pump responsible for gastric acid secretion. This suggests its potential as an anti-gastric ulcer agent.[9]

Table 2: Inhibitory Activity of Hinesol

Enzyme/Target IC₅₀ Value Notes Reference
H+,K+-ATPase 5.8 x 10⁻⁵ M Uncompetitive inhibition with respect to ATP. [9]
K+-pNPPase 1.6 x 10⁻⁴ M A partial reaction of H+,K+-ATPase. [9]
A549 Cells (NSCLC) Dose-dependent Inhibited cell proliferation effectively. [8]
NCI-H1299 Cells (NSCLC) Dose-dependent Inhibited cell proliferation effectively. [8]

| HL-60 Cells (Leukemia) | Stronger than β-eudesmol | Induced growth inhibition and apoptosis. |[7] |

Conclusion

The total synthesis of this compound has been achieved through various elegant strategies that successfully address the challenges of its spirocyclic and stereochemically rich structure. The established synthetic routes provide a valuable platform for the generation of novel analogues. Coupled with its demonstrated anti-cancer activities through modulation of the JNK, MEK/ERK, and NF-κB pathways, hinesol and its derivatives represent promising scaffolds for the development of new therapeutic agents. Further investigation into enantioselective syntheses and the exploration of SAR through novel analogues are critical next steps for drug development professionals.

References

Application Notes and Protocols for the Stereoselective Synthesis of (-)-Hinesol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Hinesol, a naturally occurring sesquiterpenoid alcohol, exhibits promising biological activities, making its stereoselective synthesis a significant focus in organic chemistry. This document provides detailed application notes and protocols for the enantioselective total synthesis of this compound. The featured synthetic strategy utilizes a key phosphine-catalyzed [3+2] cycloaddition reaction to construct the characteristic spiro[4.5]decane core with high stereocontrol. This approach commences from the readily available starting material, 2-cyclohexenone, and proceeds through a linear sequence to afford this compound in high enantiomeric purity. The protocols outlined herein are intended to serve as a comprehensive guide for researchers in natural product synthesis and medicinal chemistry.

Introduction

This compound is a sesquiterpenoid isolated from various plant sources and has garnered attention for its potential therapeutic applications. The complexity of its spirocyclic structure, featuring three contiguous stereocenters, presents a considerable challenge for synthetic chemists. The development of stereoselective synthetic routes is crucial for accessing enantiomerically pure this compound to enable further pharmacological evaluation. This application note details a robust and efficient enantioselective total synthesis of this compound, highlighting a key phosphine-catalyzed [3+2] cycloaddition for the stereoselective formation of the spirocyclic skeleton.

Key Synthetic Strategy

The total synthesis of this compound was accomplished in 10 steps with an overall yield of 22% and an enantiomeric excess of 94%[1]. The synthesis begins with the preparation of a chiral α-methylene cyclohexenone derivative, which then undergoes a pivotal phosphine-catalyzed [3+2] cycloaddition to establish the spiro[4.5]decane framework with excellent diastereoselectivity. Subsequent functional group manipulations, including reduction, methylenation, and a Grignard reaction, complete the synthesis.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of this compound[1].

StepTransformationProductYield (%)
1-3Morita–Baylis–Hillman reaction, protection, and SN2 displacement(S)-2-(methoxymethyl)pyrrolidine derivative-
4Conversion to chiral α-methylene cyclohexenone(S)-5-
5Phosphine-catalyzed [3+2] cycloadditionSpirocyclic ester 12/1399
6HydrogenationSaturated ester 1399 (87:13 dr)
7Ester exchangeMethyl ester 1493
8MethylenationExo-olefin 1582
9IsomerizationEndo-olefin-
10Grignard reactionThis compound (1)87 (from 14)

Note: The yields for steps 1-4 to produce the key starting material (S)-5 were not explicitly provided in the summary but the overall yield is reported as 22% over 10 steps.

Experimental Protocols

Materials and General Methods

All reactions were carried out under an inert atmosphere (argon or nitrogen) with dry solvents, unless otherwise noted. Reagents were purchased from commercial suppliers and used without further purification, unless otherwise specified. Flash column chromatography was performed using silica (B1680970) gel (200-300 mesh).

Protocol 1: Synthesis of Chiral α-Methylene Cyclohexenone ((S)-5)

The synthesis of the chiral starting material (S)-5 begins with a Morita–Baylis–Hillman reaction on 2-cyclohexenone, followed by protection of the resulting alcohol. An SN2 displacement with (S)-2-(methoxymethyl)pyrrolidine establishes the chirality, which is then converted to the α-methylene cyclohexenone (S)-5[1].

Protocol 2: Phosphine-Catalyzed [3+2] Cycloaddition

This key step constructs the spirocyclic core of this compound with high stereoselectivity[1].

  • To a solution of the chiral α-methylene cyclohexenone (S)-5 in a suitable solvent, add tert-butyl 2,3-butadienoate.

  • Add a phosphine (B1218219) catalyst (e.g., triphenylphosphine) to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to afford the spiro carbocyclic products 12 and 13 .

Protocol 3: Hydrogenation of the Spirocyclic Ester
  • Dissolve the mixture of spirocyclic esters 12 and 13 in methanol (B129727).

  • Add 5% Pd/C catalyst.

  • Hydrogenate the mixture under 1 atm of H2 at room temperature.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield the saturated ester 13 as the major diastereomer[1].

Protocol 4: Completion of the Synthesis of this compound (1)
  • Ester Exchange: Treat the tert-butyl ester 13 with catalytic sulfuric acid in refluxing methanol to afford the methyl ester (2R,5S,10S)-14 [1].

  • Methylenation: React the methyl ester (2R,5S,10S)-14 with a mixture of zinc dust, diiodomethane, and titanium tetrachloride in a mixed solvent system of dichloromethane (B109758) and tetrahydrofuran (B95107) to yield the exo-olefin (2R,5S,10S)-15 [1].

  • Isomerization and Grignard Reaction: Isomerize the exo-olefin to the endo-olefin by treatment with p-toluenesulfonic acid in refluxing benzene. Subsequently, treat the resulting endo-olefin with methylmagnesium iodide in diethyl ether at 0 °C to room temperature to afford this compound (1) [1].

  • Purify the final product by flash column chromatography. The enantiomeric excess can be determined by chiral HPLC analysis.

Visualizations

Synthetic Pathway of this compound

Stereoselective_Synthesis_of_Hinesol cluster_start Starting Material Preparation cluster_core Spirocycle Formation and Elaboration cluster_end Final Steps 2-Cyclohexenone 2-Cyclohexenone Intermediate_10 Allylic Alcohol Derivative (10) 2-Cyclohexenone->Intermediate_10 1. MBH Reaction 2. Protection Intermediate_S5 Chiral α-Methylene Cyclohexenone ((S)-5) Intermediate_10->Intermediate_S5 1. SN2 with (S)-2-(methoxymethyl)pyrrolidine 2. Conversion Intermediate_13 Spirocyclic Ester (13) Intermediate_S5->Intermediate_13 Phosphine-catalyzed [3+2] Cycloaddition (99% yield, 87:13 dr) Intermediate_14 Methyl Ester (14) Intermediate_13->Intermediate_14 Ester Exchange (93% yield) Intermediate_15 Exo-olefin (15) Intermediate_14->Intermediate_15 Methylenation (82% yield) Endo_olefin Endo-olefin Intermediate Intermediate_15->Endo_olefin Isomerization Hinesol This compound (1) Endo_olefin->Hinesol MeMgI (87% yield from 14)

Caption: Overall synthetic route to this compound.

Experimental Workflow for Key Cycloaddition

Cycloaddition_Workflow cluster_workflow Workflow for Phosphine-Catalyzed [3+2] Cycloaddition A 1. Dissolve (S)-5 and tert-butyl 2,3-butadienoate in solvent B 2. Add Phosphine Catalyst A->B C 3. Stir at Room Temperature B->C D 4. Monitor Reaction by TLC C->D E 5. Concentrate Reaction Mixture D->E Upon completion F 6. Purify by Flash Column Chromatography E->F G Spirocyclic Products (12 and 13) F->G

Caption: Key steps in the cycloaddition reaction.

References

Application Notes and Protocols for Cell-based Assays to Determine (-)-Hinesol Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Hinesol, a sesquiterpenoid extracted from the medicinal plant Atractylodes lancea, has demonstrated promising anticancer properties.[1][2][3] This document provides detailed protocols for a panel of cell-based assays to evaluate the cytotoxic effects of this compound. The included assays are designed to assess cell viability, membrane integrity, apoptosis induction, and cell cycle distribution. These protocols are intended to guide researchers in the systematic evaluation of this compound's potential as a therapeutic agent. Studies have shown that this compound can inhibit the proliferation of non-small cell lung cancer (NSCLC) cells, such as A549 and NCI-H1299, and induce apoptosis in human leukemia HL-60 cells.[2][3][4][5] The underlying mechanisms of action involve the induction of apoptosis, cell cycle arrest at the G0/G1 phase, and the downregulation of the MEK/ERK and NF-κB signaling pathways.[1][2][3]

Data Presentation

The following tables summarize the quantitative data on the cytotoxic effects of this compound on various cancer cell lines as reported in the literature.

Table 1: Proliferative Inhibition of this compound on Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell LineConcentration (μg/mL)Incubation Time (h)Proliferation InhibitionAssay
A5490-2524, 48Dose- and time-dependentMTT
NCI-H12990-2524, 48Dose- and time-dependentMTT

Data synthesized from literature reports.[1]

Table 2: Induction of Apoptosis by this compound in A549 Cells

Concentration (μg/mL)Incubation Time (h)Apoptotic Cells (%)Assay
0 (Control)24BaselineFlow Cytometry
22421.2 ± 0.96Flow Cytometry
82436.0 ± 1.04Flow Cytometry

Data represents the percentage of apoptotic cells.[1][6]

Table 3: Effect of this compound on Cell Cycle Distribution in A549 Cells

Concentration (μg/mL)Incubation Time (h)% Cells in G0/G1 Phase% Cells in G2/M PhaseAssay
0 (Control)24BaselineBaselineFlow Cytometry
224IncreasedDecreasedFlow Cytometry
824IncreasedDecreasedFlow Cytometry

Qualitative summary based on reported concentration-dependent increase in G0/G1 phase and decrease in G2/M phase.[1][6]

Experimental Protocols

Cell Proliferation and Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Cytotoxicity Assay (Lactate Dehydrogenase - LDH Assay)

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.

Materials:

  • This compound stock solution (in DMSO)

  • LDH cytotoxicity assay kit (commercially available)

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described in the MTT assay protocol.

  • Treat cells with various concentrations of this compound and controls for the desired incubation period.

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Complete cell culture medium

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium (B1200493) Iodide (PI) to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 6-well plates

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest cells, wash with PBS, and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells at 1000 x g for 5 minutes and discard the ethanol.

  • Wash the cells with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549, NCI-H1299) seeding 2. Seed Cells (96-well or 6-well plates) cell_culture->seeding treatment 3. Treat with this compound (Various Concentrations & Durations) seeding->treatment mtt 4a. MTT Assay (Viability) treatment->mtt ldh 4b. LDH Assay (Cytotoxicity) treatment->ldh apoptosis 4c. Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle 4d. Cell Cycle Analysis (PI Staining) treatment->cell_cycle plate_reader 5a. Microplate Reader mtt->plate_reader ldh->plate_reader flow_cytometer 5b. Flow Cytometer apoptosis->flow_cytometer cell_cycle->flow_cytometer data_analysis 6. Analyze & Interpret Data plate_reader->data_analysis flow_cytometer->data_analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

Signaling_Pathway cluster_hinesol This compound cluster_mek_erk MEK/ERK Pathway cluster_nfkb NF-κB Pathway cluster_cellular_effects Cellular Effects hinesol This compound mek MEK1/2 hinesol->mek Inhibits Phosphorylation ikba IκBα hinesol->ikba Inhibits Phosphorylation cyclin_d1 Cyclin D1 (Cell Cycle Progression) hinesol->cyclin_d1 Downregulates bcl2 Bcl-2 (Anti-apoptotic) hinesol->bcl2 Downregulates bax Bax (Pro-apoptotic) hinesol->bax Upregulates erk ERK1/2 mek->erk Phosphorylation erk->cyclin_d1 Promotes Expression p65 p65 ikba->p65 Inhibition p65->bcl2 Promotes Expression cell_cycle_arrest G0/G1 Cell Cycle Arrest cyclin_d1->cell_cycle_arrest Leads to apoptosis Apoptosis bcl2->apoptosis Inhibits bax->apoptosis Promotes

Caption: Signaling pathways modulated by this compound.

References

Application Notes and Protocols for Evaluating the Anticancer Effects of (-)-Hinesol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro protocols for evaluating the anticancer effects of (-)-Hinesol, a sesquiterpenoid with demonstrated cytotoxic activity against various cancer cell lines. The following sections detail the effects of this compound on cell viability, apoptosis, and cell cycle progression, along with the underlying signaling pathways. Detailed experimental protocols and data presentation are provided to facilitate the replication and further investigation of these findings.

Overview of this compound's Anticancer Activity

This compound has been shown to inhibit the growth of cancer cells primarily through the induction of apoptosis and cell cycle arrest at the G0/G1 phase. Its mechanisms of action vary depending on the cancer cell type. In human promyelocytic leukemia (HL-60) cells, this compound induces apoptosis via the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] In non-small cell lung cancer (NSCLC) cell lines, such as A549 and NCI-H1299, its anticancer effects are mediated by the downregulation of the MEK/ERK and NF-κB signaling pathways.[2][3] This leads to the modulation of key regulatory proteins involved in cell survival and proliferation, including the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2 and cell cycle regulator cyclin D1.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data on the in vitro anticancer effects of this compound across different cancer cell lines.

Table 1: Cell Viability (IC50 Values)

Cell LineCancer TypeIC50 Value (µg/mL)IC50 Value (µM)Treatment Duration
HL-60Human Promyelocytic Leukemia4.922.1Not Specified
A549Non-Small Cell Lung CancerData not availableData not available24, 48 h
NCI-H1299Non-Small Cell Lung CancerData not availableData not available24, 48 h

This compound shows antiproliferative activity in A549 and NCI-H1299 cells in a dose- and time-dependent manner, though specific IC50 values were not found in the provided search results.[1][4]

Table 2: Apoptosis Induction in A549 Cells

This compound Concentration (µg/mL)Percentage of Apoptotic Cells (%)Treatment Duration
0 (Control)Not specified24 h
221.2 ± 0.9624 h
836.0 ± 1.0424 h

Table 3: Cell Cycle Analysis in A549 Cells

This compound ConcentrationG0/G1 Phase PopulationS Phase PopulationG2/M Phase PopulationTreatment Duration
0 (Control)Data not availableData not availableData not available24 h
Increasing ConcentrationsConcentration-dependent increaseData not availableDecrease24 h

A concentration-dependent increase in the percentage of cells in the G0/G1 phase and a decrease in the G2/M phase were observed.[1]

Table 4: Protein Expression Modulation

Cell LineProteinEffect of this compoundSignaling Pathway
HL-60Phospho-JNKIncreaseJNK Pathway
A549BaxIncreaseMEK/ERK & NF-κB
A549Bcl-2DecreaseMEK/ERK & NF-κB
A549Cyclin D1DecreaseMEK/ERK & NF-κB
A549Phospho-MEK1/2DecreaseMEK/ERK & NF-κB
A549Phospho-ERK1/2DecreaseMEK/ERK & NF-κB
A549Phospho-IκBαDecreaseMEK/ERK & NF-κB
A549Phospho-p65DecreaseMEK/ERK & NF-κB

Specific quantitative fold changes for protein expression were not available in the search results.

Experimental Protocols

Detailed methodologies for the key experiments to evaluate the anticancer effects of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., A549, NCI-H1299, HL-60)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the cells for the desired time points (e.g., 24, 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic cells induced by this compound using flow cytometry.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.

  • Harvest the cells (including floating cells in the supernatant) and wash twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of cancer cells treated with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Ice-cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

  • Harvest the cells and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Cyclin D1, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer on ice.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

The following diagrams illustrate the experimental workflows and the signaling pathways affected by this compound.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis cluster_western Western Blot seed_cells_v Seed Cancer Cells treat_hinesol_v Treat with this compound seed_cells_v->treat_hinesol_v add_mtt Add MTT Reagent treat_hinesol_v->add_mtt read_absorbance Read Absorbance add_mtt->read_absorbance seed_cells_a Seed Cancer Cells treat_hinesol_a Treat with this compound seed_cells_a->treat_hinesol_a stain_annexin_pi Stain with Annexin V/PI treat_hinesol_a->stain_annexin_pi flow_cytometry_a Analyze by Flow Cytometry stain_annexin_pi->flow_cytometry_a seed_cells_c Seed Cancer Cells treat_hinesol_c Treat with this compound seed_cells_c->treat_hinesol_c fix_stain_pi Fix and Stain with PI treat_hinesol_c->fix_stain_pi flow_cytometry_c Analyze by Flow Cytometry fix_stain_pi->flow_cytometry_c seed_cells_w Seed Cancer Cells treat_hinesol_w Treat with this compound seed_cells_w->treat_hinesol_w protein_extraction Protein Extraction treat_hinesol_w->protein_extraction sds_page SDS-PAGE & Transfer protein_extraction->sds_page antibody_probing Antibody Probing sds_page->antibody_probing detection Detection antibody_probing->detection

Caption: Experimental workflows for evaluating this compound's anticancer effects.

JNK_Pathway Hinesol This compound JNK JNK Hinesol->JNK Activates Apoptosis Apoptosis in HL-60 Cells JNK->Apoptosis Induces

Caption: this compound induces apoptosis in HL-60 cells via JNK pathway activation.

MEK_ERK_NFkB_Pathway cluster_mek_erk MEK/ERK Pathway cluster_nfkb NF-κB Pathway Hinesol This compound MEK MEK Hinesol->MEK IκBα IκBα Hinesol->IκBα Bax Bax Hinesol->Bax ERK ERK MEK->ERK Bcl2 Bcl-2 ERK->Bcl2 CyclinD1 Cyclin D1 ERK->CyclinD1 p65 p65 IκBα->p65 Inhibits p65->Bcl2 p65->CyclinD1 Apoptosis Apoptosis Bcl2->Apoptosis CellCycleArrest G0/G1 Arrest CyclinD1->CellCycleArrest Bax->Apoptosis

Caption: this compound's effects on MEK/ERK and NF-κB pathways in NSCLC cells.

References

Animal Models for In Vivo Efficacy Studies of (-)-Hinesol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

(-)-Hinesol, a naturally occurring sesquiterpenoid found in various medicinal plants, has garnered significant interest for its potential therapeutic properties. Preclinical research has primarily focused on its anti-cancer and anti-inflammatory activities. While in vitro studies have elucidated some of the molecular mechanisms underlying these effects, a comprehensive understanding of its in vivo efficacy, safety, and pharmacokinetic profile is crucial for its development as a potential therapeutic agent. This document provides an overview of the animal models utilized to date to evaluate the in vivo efficacy of this compound and presents detailed protocols for relevant experimental setups. The information is intended to guide researchers in designing and conducting further in vivo studies to explore the full therapeutic potential of this compound.

Anti-Inflammatory Efficacy: Murine Colitis Model

This compound has demonstrated significant anti-inflammatory effects in a well-established animal model of inflammatory bowel disease (IBD). The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice is a widely used and reproducible model that mimics many of the clinical and histological features of human ulcerative colitis.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a study evaluating this compound in a DSS-induced colitis mouse model.[1]

ParameterControl (DSS only)This compound Treated (50 mg/kg)Effect of this compound
Body Weight Loss Significant decreaseAttenuated decreaseProtective
Disease Activity Index (DAI) IncreasedSignificantly reducedAmeliorative
Colon Length ShortenedSignificantly preservedProtective
Myeloperoxidase (MPO) Activity ElevatedReducedAnti-inflammatory
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) IncreasedSignificantly decreasedAnti-inflammatory
Oxidative Stress Markers (MDA) IncreasedDecreasedAntioxidant
Antioxidant Enzymes (SOD, CAT, GSH-Px) DecreasedIncreasedAntioxidant
Experimental Protocol: DSS-Induced Colitis in Mice[1][2][3][4][5]

This protocol outlines the induction of acute colitis in mice using DSS and subsequent treatment with this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da)

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Standard laboratory animal diet and water

  • Animal caging and husbandry supplies

Procedure:

  • Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.

  • Induction of Colitis:

    • Administer 3% (w/v) DSS in the drinking water for 7 consecutive days.

    • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

  • Treatment:

    • Randomly divide the mice into experimental groups (e.g., control, DSS only, DSS + this compound at different doses).

    • From the first day of DSS administration, orally administer this compound or vehicle daily for the duration of the experiment. A common dosage used is 50 mg/kg.[1]

  • Endpoint and Sample Collection:

    • At the end of the treatment period (e.g., day 8), euthanize the mice.

    • Measure the length of the colon from the cecum to the anus.

    • Collect colon tissue for histological analysis (H&E staining), myeloperoxidase (MPO) activity assay, and measurement of cytokine and oxidative stress markers.

Signaling Pathway

In the DSS-induced colitis model, this compound has been shown to exert its anti-inflammatory effects by inhibiting the Src-mediated NF-κB and chemokine signaling pathway.[1]

hinesol_colitis_pathway cluster_cell Intestinal Epithelial/Immune Cell DSS DSS Src Src DSS->Src NF_kB_activation NF-κB Activation Src->NF_kB_activation Chemokine_production Chemokine Production NF_kB_activation->Chemokine_production Inflammatory_response Inflammatory Response (Cytokines, Oxidative Stress) Chemokine_production->Inflammatory_response Hinesol Hinesol Hinesol->Src Inhibits

Caption: this compound's inhibition of the Src-mediated NF-κB pathway in colitis.

Anti-Cancer Efficacy: Xenograft Models (Proposed)

While in vitro studies have demonstrated the potent anti-cancer effects of this compound on non-small cell lung cancer (NSCLC) and leukemia cell lines, published in vivo data from xenograft models is currently limited.[2][3][4][5] The existing research indicates that this compound induces apoptosis and cell cycle arrest in cancer cells through the MEK/ERK and NF-κB pathways in NSCLC cells and the JNK pathway in leukemia cells.[2][3]

Based on standard protocols for evaluating anti-cancer compounds, a xenograft model using human cancer cell lines in immunodeficient mice would be the next logical step to assess the in vivo efficacy of this compound.

Proposed Experimental Protocol: A549 Human Lung Carcinoma Xenograft Model

This proposed protocol describes the establishment of a subcutaneous xenograft model using the A549 human lung adenocarcinoma cell line.

Materials:

  • Female athymic nude mice (BALB/c nu/nu) or other suitable immunodeficient strain (6-8 weeks old)

  • A549 human lung carcinoma cell line

  • Cell culture medium (e.g., F-12K Medium) and supplements

  • Matrigel or a similar basement membrane matrix

  • This compound

  • Vehicle for this compound

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture A549 cells according to standard protocols.

  • Tumor Cell Implantation:

    • Harvest A549 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.

    • Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

  • Treatment:

    • Administer this compound (intraperitoneally or orally) at various doses or vehicle to the respective groups. The treatment schedule could be daily or every other day for a specified period (e.g., 21 days).

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Perform immunohistochemical analysis on tumor tissues to assess cell proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).

    • Conduct Western blot analysis on tumor lysates to investigate the effect of this compound on the MEK/ERK and NF-κB signaling pathways.

Experimental Workflow

xenograft_workflow Cell_Culture A549 Cell Culture Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment This compound or Vehicle Administration Randomization->Treatment Endpoint Endpoint Analysis: Tumor Weight/Volume, IHC, Western Blot Treatment->Endpoint

Caption: Proposed workflow for an A549 xenograft study.

Signaling Pathways in Cancer Cells

The following diagrams illustrate the signaling pathways implicated in the anti-cancer effects of this compound based on in vitro studies.

hinesol_cancer_pathways cluster_nsclc Non-Small Cell Lung Cancer (A549) cluster_leukemia Leukemia (HL-60) MEK MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation NF_kB NF-κB NF_kB->Proliferation Apoptosis_NSCLC Apoptosis NF_kB->Apoptosis_NSCLC JNK JNK Apoptosis_Leukemia Apoptosis JNK->Apoptosis_Leukemia Hinesol_NSCLC This compound Hinesol_NSCLC->MEK Inhibits Hinesol_NSCLC->NF_kB Inhibits Hinesol_Leukemia This compound Hinesol_Leukemia->JNK Activates

Caption: Signaling pathways targeted by this compound in cancer cells.

Conclusion and Future Directions

The available in vivo data strongly supports the anti-inflammatory potential of this compound, particularly in the context of IBD. The DSS-induced colitis model provides a robust platform for further investigation into its mechanisms of action and for optimizing dosing and treatment regimens.

For the anti-cancer applications of this compound, there is a clear need for well-designed in vivo studies to validate the promising in vitro findings. The proposed xenograft model using A549 cells serves as a template for such investigations. Future studies should aim to establish a clear dose-response relationship, evaluate different routes of administration, and assess the pharmacokinetic and safety profiles of this compound in animal models. Such data will be critical for advancing this compound through the drug development pipeline.

References

Preparation of (-)-Hinesol for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Hinesol, a sesquiterpenoid extracted from Atractylodes lancea, has demonstrated significant anti-cancer properties, including the induction of apoptosis and cell cycle arrest in various cancer cell lines. Its mechanism of action involves the modulation of key signaling pathways such as MEK/ERK, NF-κB, and JNK. This document provides detailed protocols for the preparation and use of this compound in cell culture experiments, including methods for determining cytotoxicity and analyzing its effects on cellular signaling pathways.

Chemical Properties and Stock Solution Preparation

This compound is a lipophilic compound soluble in organic solvents but sparingly soluble in aqueous media. Proper preparation of a stock solution is critical for accurate and reproducible experimental results.

Table 1: Properties and Storage of this compound

PropertyData
Molecular Formula C₁₅H₂₆O
Molecular Weight 222.37 g/mol
Appearance Colorless oil or solid
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.
Storage of Powder Store at -20°C for up to 3 years.
Storage of Stock Solution Store in aliquots at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm syringe filter (optional, if DMSO is not certified sterile)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube under aseptic conditions.

  • Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Sterilization (Optional): If the DMSO is not pre-sterilized, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Cytotoxicity and Determination of Working Concentration

The cytotoxic effect of this compound varies between cell lines. It is essential to determine the half-maximal inhibitory concentration (IC50) for each cell line to establish the appropriate working concentrations for subsequent experiments.

Table 2: Reported Cytotoxic Activity of this compound

Cell LineCancer TypeReported ActivityCitation
HL-60Human Promyelocytic LeukemiaIC50: 4.9 µg/mL (~22.1 µM)
A549Non-Small Cell Lung CancerDose- and time-dependent inhibition of proliferation.[1][2]
NCI-H1299Non-Small Cell Lung CancerDose- and time-dependent inhibition of proliferation.[1][2]
Protocol 2: Determination of IC50 using MTT Assay

This protocol outlines the determination of cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_hinesol Prepare serial dilutions of this compound treat_cells Treat cells with this compound prepare_hinesol->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals with DMSO incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for determining the IC50 of this compound using the MTT assay.

Analysis of Apoptosis by Flow Cytometry

This compound has been shown to induce apoptosis.[2][3] The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to quantify apoptotic and necrotic cells.

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • 6-well plates

  • Cells of interest

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the appropriate time. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Western Blot Analysis of Signaling Pathways

This compound affects the MEK/ERK and NF-κB signaling pathways in non-small cell lung cancer cells and the JNK pathway in leukemia cells.[1][2][3] Western blotting can be used to detect changes in the phosphorylation status of key proteins in these pathways.

Protocol 4: Western Blotting for Phosphorylated Signaling Proteins

Materials:

  • Cells and this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, anti-phospho-IκBα, anti-total-IκBα, anti-phospho-p65, anti-total-p65, anti-phospho-JNK, anti-total-JNK, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the total protein and/or a loading control.

Hinesol_Signaling_Pathway Proposed Signaling Pathway of this compound cluster_mek_erk MEK/ERK Pathway cluster_nfkb NF-κB Pathway cluster_jnk JNK Pathway cluster_cellular_effects Cellular Effects Hinesol This compound MEK MEK Hinesol->MEK inhibits phosphorylation IκBα IκBα Hinesol->IκBα inhibits phosphorylation JNK JNK Hinesol->JNK activates ERK ERK MEK->ERK phosphorylation CellCycleArrest G0/G1 Cell Cycle Arrest ERK->CellCycleArrest p65 p65 IκBα->p65 releases Apoptosis Apoptosis p65->Apoptosis JNK->Apoptosis

Signaling pathways modulated by this compound leading to anti-cancer effects.

Conclusion

This application note provides a comprehensive guide for the preparation and use of this compound in cell culture experiments. By following these detailed protocols, researchers can effectively investigate the cytotoxic and mechanistic properties of this promising anti-cancer compound. It is crucial to meticulously perform dose-response and time-course studies for each specific cell line to ensure the validity and reproducibility of the findings.

References

Application Notes and Protocols for (-)-Hinesol in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of (-)-hinesol and protocols for its use in in vivo research, particularly focusing on oral administration in rodent models.

Physicochemical Properties and Solubility of this compound

This compound is a sesquiterpenoid alcohol with a molecular weight of 222.37 g/mol . Its lipophilic nature dictates its solubility characteristics, making it poorly soluble in aqueous solutions but soluble in various organic solvents.

Qualitative Solubility

This compound has been reported to be soluble in the following organic solvents:

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. However, based on information from commercial suppliers, a quantitative value for its solubility in DMSO can be calculated. To prepare a 100 mM stock solution, 1 mg of this compound can be dissolved in 0.045 mL of DMSO. This corresponds to a solubility of approximately:

SolventSolubility (mg/mL)Molar Concentration (M)
DMSO~ 22.2~ 0.1

Note: This value is calculated based on the preparation of a 100 mM stock solution and represents an approximate solubility.

For in vivo studies, it is crucial to use a vehicle that is both effective at solubilizing the compound and non-toxic to the animal model.

Recommended Vehicle for In Vivo Studies

Based on an in vivo study investigating the effects of this compound in a mouse model of ulcerative colitis, a suitable vehicle for oral administration has been identified. While the exact composition is not explicitly stated in the abstracts, the common practice for lipophilic compounds like sesquiterpenes in such studies involves the use of a suspension or emulsion. A widely used and effective vehicle for oral gavage of hydrophobic compounds is a mixture containing corn oil.

Recommended Vehicle: A suspension of this compound in corn oil is a suitable option for oral gavage in mice. Corn oil is a commonly used, well-tolerated vehicle for the oral delivery of lipophilic substances in animal research.

Experimental Protocols

The following protocols are based on established methodologies for oral gavage in mice and formulation strategies for lipophilic compounds.

Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a this compound suspension in corn oil for oral administration to mice.

Materials:

  • This compound powder

  • Corn oil (pharmaceutical grade)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Determine the required concentration: Based on the desired dosage (mg/kg) and the dosing volume for the mice (typically 5-10 mL/kg), calculate the required concentration of the this compound suspension (mg/mL).

  • Weigh this compound: Accurately weigh the required amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.

  • Add corn oil: Add the calculated volume of corn oil to the tube containing the this compound powder.

  • Create a suspension:

    • Vortex the mixture vigorously for 2-3 minutes to ensure a uniform suspension of the this compound particles.

    • For compounds that are difficult to suspend, brief sonication in a water bath sonicator may be beneficial. However, care should be taken to avoid heating the sample.

  • Visual Inspection: Before each administration, visually inspect the suspension to ensure it is homogenous. If settling has occurred, vortex the suspension again immediately before drawing it into the dosing syringe.

Protocol for Oral Gavage in Mice

This protocol outlines the standard procedure for administering the prepared this compound suspension to mice via oral gavage. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-2 inches long with a ball tip for mice)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the volume of the this compound suspension to be administered.

    • Gently restrain the mouse, ensuring a firm but not restrictive grip that allows for normal breathing. The scruff of the neck is a common and effective restraint point.

  • Gavage Needle Insertion:

    • Ensure the gavage needle is the correct length by measuring from the tip of the mouse's nose to the last rib; the needle should not be inserted further than this length.

    • With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the back of the throat.

    • Allow the mouse to swallow the ball tip of the needle, which will facilitate its entry into the esophagus. Do not force the needle. If resistance is met, withdraw the needle and try again.

  • Administration of the Suspension:

    • Once the needle is correctly positioned in the esophagus (at the predetermined depth), slowly and steadily depress the syringe plunger to administer the this compound suspension.

  • Post-Administration:

    • After delivering the full dose, gently remove the gavage needle.

    • Return the mouse to its cage and monitor it for a short period for any signs of distress, such as difficulty breathing.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways involved in inflammation and cancer. Understanding these pathways is crucial for designing and interpreting in vivo studies.

This compound has been reported to downregulate the MEK/ERK and NF-κB pathways.[2] It has also been shown to induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[3] In the context of ulcerative colitis, this compound has been shown to suppress the Src-mediated NF-κB and chemokine signaling pathways.

// Nodes hinesol (B1673248) [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

mek [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; erk [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"];

jnk [label="JNK", fillcolor="#F1F3F4", fontcolor="#202124"];

src [label="Src", fillcolor="#F1F3F4", fontcolor="#202124"]; ikb [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; nfkb [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"];

apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; inflammation [label="Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; chemokine [label="Chemokine Signaling", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges hinesol -> mek [label="Inhibits"]; hinesol -> jnk [arrowhead=normal, label="Activates", color="#34A853"]; hinesol -> src [label="Inhibits"];

mek -> erk [arrowhead=normal, color="#4285F4"]; erk -> proliferation [arrowhead=normal, color="#4285F4"];

jnk -> apoptosis [arrowhead=normal, color="#34A853"];

src -> ikb [arrowhead=normal, color="#EA4335"]; ikb -> nfkb; nfkb -> inflammation [arrowhead=normal, color="#EA4335"]; nfkb -> chemokine [arrowhead=normal, color="#EA4335"];

{rank=same; mek; jnk; src;} {rank=same; erk; ikb;} {rank=same; proliferation; nfkb;} {rank=same; apoptosis; inflammation; chemokine;} } .dot

Caption: Signaling pathways modulated by this compound.

References

Application Note: Quantifying (-)-Hinesol-Induced Apoptosis Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Hinesol, a sesquiterpenoid compound extracted from the medicinal plant Atractylodes lancea, has demonstrated significant potential as an anticancer agent.[1][2] Its mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines, including non-small cell lung cancer and leukemia.[1][3][4] Flow cytometry, a powerful technique for single-cell analysis, is an ideal method for quantifying the apoptotic effects of this compound. This application note provides detailed protocols for assessing this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining, along with an overview of the implicated signaling pathways.

During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[5] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[6] However, in late apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[6] This dual-staining method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.[6][7]

Data Presentation

The efficacy of this compound in inducing apoptosis can be quantified by treating cancer cells with varying concentrations of the compound and analyzing the cell populations via flow cytometry. The following table summarizes representative data from studies on non-small cell lung cancer cell lines (A549).

Table 1: Effect of this compound on Apoptosis in A549 Cells after 24-hour Treatment

Treatment GroupViable Cells (Annexin V- / PI-) (%)Early Apoptotic Cells (Annexin V+ / PI-) (%)Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (%)
Control (0 µg/mL)95.5 ± 1.22.5 ± 0.52.0 ± 0.4
This compound (2 µg/mL)76.8 ± 1.518.7 ± 0.94.5 ± 0.6
This compound (8 µg/mL)61.0 ± 2.132.4 ± 1.16.6 ± 0.8

Data are presented as mean ± standard deviation and are based on reported findings where this compound treatment increased the apoptotic cell population to 21.2 ± 0.96% and 36 ± 1.04% at concentrations of 2 and 8 μg/mL, respectively.[1]

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol describes the general procedure for culturing cancer cells and treating them with this compound to induce apoptosis.

Materials:

  • Cancer cell line (e.g., A549 non-small cell lung cancer cells)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • 6-well tissue culture plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the cancer cells in 6-well plates at a density of 1 x 10⁶ cells/well in 2 mL of complete culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution. The final concentration of DMSO should be kept below 0.1% to avoid solvent-induced toxicity.

  • Remove the existing medium from the wells and replace it with the medium containing the desired concentrations of this compound (e.g., 0, 2, 8 µg/mL). Include a vehicle control (medium with DMSO only).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).[1]

Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This protocol details the steps for staining the treated cells with Annexin V and PI for subsequent analysis by flow cytometry.

Materials:

  • Treated cells from Protocol 1

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Cold PBS

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting:

    • Carefully collect the culture medium from each well, which contains floating (potentially apoptotic) cells, into separate centrifuge tubes.

    • Wash the adherent cells once with PBS.

    • Add trypsin-EDTA to each well to detach the adherent cells.

    • Combine the detached cells with their corresponding culture medium collected in the first step.

  • Cell Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[8]

    • Gently vortex the tubes.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[6]

  • Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube. Keep the samples on ice and protected from light until analysis.[6]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Set up appropriate compensation controls for FITC and PI. Acquire data for at least 10,000 events per sample. The data can then be analyzed to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[6][7]

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining Procedure cluster_analysis Data Acquisition and Analysis cell_seeding Seed Cells in 6-well Plates incubation_24h Incubate for 24h cell_seeding->incubation_24h hinesol_treatment Treat with this compound incubation_24h->hinesol_treatment incubation_exp Incubate for Experimental Period hinesol_treatment->incubation_exp harvest_cells Harvest Adherent and Floating Cells incubation_exp->harvest_cells wash_cells Wash Cells with Cold PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubation_stain Incubate for 15 min in Dark add_stains->incubation_stain add_buffer Add Binding Buffer incubation_stain->add_buffer flow_cytometry Analyze by Flow Cytometry add_buffer->flow_cytometry data_analysis Quantify Cell Populations flow_cytometry->data_analysis

Caption: Experimental workflow for quantifying this compound-induced apoptosis.

signaling_pathway cluster_hinesol cluster_pathways Intracellular Signaling Cascades cluster_mitochondria Mitochondrial Regulation cluster_apoptosis hinesol This compound mek_erk MEK/ERK Pathway hinesol->mek_erk Inhibits nfkb NF-κB Pathway hinesol->nfkb Inhibits jnk JNK Pathway hinesol->jnk Activates bcl2 Bcl-2 mek_erk->bcl2 Regulates nfkb->bcl2 Regulates jnk->bcl2 Downregulates bax Bax jnk->bax Upregulates apoptosis Apoptosis bcl2->apoptosis Inhibits bax->apoptosis Promotes

References

Application Notes and Protocols for Western Blot Analysis of MEK/ERK Pathway Proteins Following (-)-Hinesol Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of (-)-Hinesol, a natural sesquiterpenoid, on the MEK/ERK signaling pathway. The provided protocols are intended for researchers in cell biology, pharmacology, and oncology who are exploring the mechanism of action of potential therapeutic compounds.

Introduction to this compound and the MEK/ERK Pathway

This compound, a compound isolated from the medicinal plant Atractylodes lancea, has demonstrated potential as an anticancer agent.[1] One of its proposed mechanisms of action involves the downregulation of the Mitogen-activated protein Kinase Kinase (MEK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway.[1][2] This pathway is a critical regulator of cellular processes such as proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[3]

The MEK/ERK pathway is a cascade of protein kinases where MEK1 and MEK2 (MEK1/2) phosphorylate and activate ERK1 and ERK2 (ERK1/2).[3][4] Activated, phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate gene expression, promoting cell proliferation and survival.[5] Inhibition of this pathway is a key strategy in cancer therapy. Western blot analysis is a fundamental technique to quantify the expression levels of total and phosphorylated MEK and ERK proteins, thereby assessing the inhibitory effect of compounds like this compound.

Data Presentation: Quantitative Analysis of MEK/ERK Pathway Protein Expression

The following tables summarize representative quantitative data from Western blot analysis of A549 non-small cell lung cancer cells treated with this compound for 24 hours. Band intensities were quantified using densitometry and normalized to a loading control (e.g., β-actin or GAPDH). The ratios of phosphorylated proteins to their total protein counterparts were then calculated to determine the specific inhibitory effect on the signaling pathway.

Table 1: Effect of this compound on Phosphorylated and Total MEK Expression in A549 Cells

Treatment GroupConcentration (µg/mL)Normalized p-MEK1/2 Intensity (Arbitrary Units)Normalized Total MEK1/2 Intensity (Arbitrary Units)p-MEK/Total MEK Ratio
Control (Vehicle)01.001.001.00
This compound20.650.980.66
This compound80.281.020.27

Table 2: Effect of this compound on Phosphorylated and Total ERK Expression in A549 Cells

Treatment GroupConcentration (µg/mL)Normalized p-ERK1/2 Intensity (Arbitrary Units)Normalized Total ERK1/2 Intensity (Arbitrary Units)p-ERK/Total ERK Ratio
Control (Vehicle)01.001.001.00
This compound20.580.990.59
This compound80.211.010.21

Experimental Protocols

This section provides detailed protocols for the key experimental procedures required to assess the effect of this compound on the MEK/ERK pathway.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Culture: Culture A549 or other suitable cancer cell lines in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed the cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal levels of MEK/ERK phosphorylation, you may serum-starve the cells for 12-24 hours in media containing 0.5-1% FBS prior to treatment.

  • This compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture media to the desired final concentrations (e.g., 0, 2, and 8 µg/mL).

  • Incubation: Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (media with the same concentration of DMSO used for the highest this compound concentration). Incubate the cells for the desired time period (e.g., 24 hours).

Protocol 2: Protein Extraction (Cell Lysis)
  • Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well or dish.[6][7] The volume will depend on the size of the culture vessel (e.g., 100-200 µL for a 6-well plate).

  • Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Sonication: Incubate the lysate on ice for 15-30 minutes with occasional vortexing. To ensure complete lysis and shear DNA, sonicate the lysate briefly (e.g., 3 pulses of 10 seconds each) on ice.[8]

  • Centrifugation: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay. This is crucial for equal protein loading in the subsequent steps.[6]

Protocol 3: Western Blot Analysis
  • Sample Preparation: Dilute the protein lysates to the same concentration with lysis buffer. Add an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) to each lysate.

  • Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[7]

  • SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of an SDS-polyacrylamide gel. Also, load a pre-stained protein ladder to monitor protein separation and transfer efficiency. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. For phosphoprotein detection, BSA is generally preferred over non-fat milk to reduce background.[9]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the protein of interest (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, or anti-ERK) diluted in blocking buffer. The incubation is typically performed overnight at 4°C with gentle agitation. Follow the manufacturer's recommendations for antibody dilutions.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species. This is typically done for 1 hour at room temperature.

  • Washing: Wash the membrane again three times for 10 minutes each with TBST.

  • Signal Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system or X-ray film.

  • Stripping and Re-probing (for total protein analysis): To normalize the phosphorylated protein signal, the same membrane can be stripped of the antibodies and re-probed for the corresponding total protein or a loading control.

    • Incubate the membrane in a stripping buffer (e.g., a solution containing SDS and β-mercaptoethanol or a commercial stripping buffer) for 15-30 minutes.[1][10]

    • Wash the membrane extensively with TBST.

    • Repeat the blocking and antibody incubation steps using the primary antibody for the total protein (e.g., anti-MEK or anti-ERK).

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to the intensity of the loading control band (e.g., β-actin or GAPDH). For phosphoproteins, calculate the ratio of the normalized phosphorylated protein to the normalized total protein.

Visualizations

MEK/ERK Signaling Pathway and the Action of this compound

MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates pMEK p-MEK1/2 MEK->pMEK ERK ERK1/2 pMEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) pERK->TranscriptionFactors Translocates & Activates Hinesol This compound Hinesol->pMEK Inhibits Phosphorylation Hinesol->pERK Inhibits Phosphorylation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: MEK/ERK pathway and the inhibitory points of this compound.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow cluster_probing Immunodetection start Start: Seed Cells cell_treatment Cell Treatment with This compound start->cell_treatment protein_extraction Protein Extraction (Cell Lysis) cell_treatment->protein_extraction protein_quantification Protein Quantification (BCA/Bradford Assay) protein_extraction->protein_quantification sample_prep Sample Preparation (Laemmli Buffer & Boiling) protein_quantification->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer to PVDF/Nitrocellulose Membrane sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Signal Detection (ECL Substrate) secondary_ab->detection stripping Stripping and Re-probing (for Total ERK) detection->stripping data_analysis Data Analysis (Densitometry) detection->data_analysis stripping->blocking Re-block & Re-probe stripping->data_analysis end End: Quantified Results data_analysis->end

Caption: Workflow for Western blot analysis of MEK/ERK proteins.

References

Unveiling the Anti-Inflammatory Potential of (-)-Hinesol: Protocols for Assessing NF-κB Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the inhibitory effects of (-)-Hinesol on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical mediator of the inflammatory response. This compound, a naturally occurring sesquiterpenoid, has demonstrated potential as an anti-inflammatory agent by targeting this key pathway. The following protocols and data serve as a resource for researchers investigating the therapeutic applications of this compound and other potential NF-κB inhibitors.

Introduction to this compound and the NF-κB Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and survival. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory proteins, most notably IκBα. Upon stimulation by various signals, such as pro-inflammatory cytokines or pathogens, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα exposes a nuclear localization signal on the NF-κB p65 subunit, leading to its translocation into the nucleus. Once in the nucleus, p65 can be further activated through phosphorylation, enabling it to bind to specific DNA sequences and initiate the transcription of target genes.

Studies have indicated that this compound exerts its anti-inflammatory effects by intervening in this cascade. It has been shown to decrease the phosphorylation of both IκBα and the p65 subunit of NF-κB, thereby inhibiting NF-κB's transcriptional activity.[1][2] The mechanism of action appears to be linked to the downregulation of upstream signaling pathways, including the MEK/ERK and Src-mediated pathways.[1]

Data Presentation: Quantifying the Inhibitory Effect of this compound

The following tables present representative quantitative data illustrating the dose-dependent inhibition of NF-κB activity by this compound. This data is illustrative and intended to exemplify typical results obtained from the described experimental protocols.

Table 1: Effect of this compound on NF-κB Reporter Gene Expression

This compound Concentration (µM)Normalized Luciferase Activity (Fold Change)Percent Inhibition
0 (Vehicle Control)10.50%
18.221.9%
55.844.8%
103.170.5%
251.585.7%
500.991.4%
IC50 ~6.5 µM

Table 2: Densitometric Analysis of p-p65 and p-IκBα Levels by Western Blot

This compound Concentration (µM)Relative p-p65/Total p65 RatioPercent Inhibition of p-p65Relative p-IκBα/Total IκBα RatioPercent Inhibition of p-IκBα
0 (Vehicle Control)1.000%1.000%
10.8515%0.8812%
50.6238%0.6535%
100.3565%0.4060%
250.1882%0.2278%
500.1090%0.1585%

Experimental Protocols

Detailed methodologies for key experiments to assess the impact of this compound on NF-κB activity are provided below.

Protocol 1: NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)

  • Renilla luciferase control plasmid (for normalization of transfection efficiency)

  • Lipofectamine 2000 Transfection Reagent

  • Opti-MEM I Reduced Serum Medium

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • TNF-α (or other NF-κB activator)

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete DMEM and incubate overnight.

  • Transfection: a. For each well, prepare a DNA-lipid complex. In one tube, dilute 100 ng of the NF-κB firefly luciferase reporter plasmid and 10 ng of the Renilla luciferase control plasmid in 25 µL of Opti-MEM. b. In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted DNA and diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow complex formation. d. Add 50 µL of the DNA-lipid complex to each well.

  • This compound Treatment: 24 hours post-transfection, replace the medium with fresh DMEM containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.

  • NF-κB Activation: Stimulate the cells by adding TNF-α to a final concentration of 20 ng/mL to all wells except the negative control. Incubate for 6-8 hours.

  • Cell Lysis: Wash cells once with PBS and then add 20 µL of 1X Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.

  • Luminescence Measurement: a. Add 100 µL of Luciferase Assay Reagent II (firefly luciferase substrate) to each well and measure the luminescence. b. Subsequently, add 100 µL of Stop & Glo® Reagent (Renilla luciferase substrate) to each well and measure the Renilla luminescence.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity relative to the unstimulated control.

Protocol 2: Western Blot for Phosphorylated p65 and IκBα

This protocol allows for the detection and semi-quantification of the phosphorylated, active forms of p65 and IκBα.

Materials:

  • RAW 264.7 cells (or other suitable cell line)

  • This compound

  • Lipopolysaccharide (LPS) (or other NF-κB activator)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-NF-κB p65, anti-phospho-IκBα (Ser32), anti-IκBα, and anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat cells with varying concentrations of this compound for 2 hours, followed by stimulation with 1 µg/mL LPS for 30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C. c. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Data Analysis: Perform densitometric analysis of the bands using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

Materials:

  • Nuclear extraction kit

  • Biotin-labeled or radioactively labeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence

  • Poly(dI-dC)

  • EMSA binding buffer

  • Native polyacrylamide gel

  • Streptavidin-HRP conjugate and chemiluminescent substrate (for biotinylated probes) or autoradiography (for radioactive probes)

Procedure:

  • Nuclear Extract Preparation: Treat cells with this compound and an NF-κB activator as described for Western blotting. Isolate nuclear extracts using a commercial kit.

  • Binding Reaction: a. In a microcentrifuge tube, combine the nuclear extract (5-10 µg), poly(dI-dC), and EMSA binding buffer. b. Add the labeled NF-κB probe and incubate at room temperature for 20-30 minutes. c. For supershift analysis, add an antibody specific to the p65 subunit to the reaction mixture prior to adding the probe.

  • Electrophoresis: Resolve the protein-DNA complexes on a native polyacrylamide gel.

  • Detection: a. For biotinylated probes, transfer the complexes to a nylon membrane, crosslink, and detect using streptavidin-HRP and a chemiluminescent substrate. b. For radioactive probes, dry the gel and expose it to X-ray film.

  • Data Analysis: Analyze the intensity of the shifted bands corresponding to the NF-κB-DNA complex.

Visualizations

The following diagrams illustrate the NF-κB signaling pathway, the experimental workflow for assessing NF-κB activity, and the mechanism of inhibition by this compound.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits p_IkB p-IκBα IkB->p_IkB NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation p_NFkB_n p-NF-κB NFkB_n->p_NFkB_n Phosphorylation DNA DNA p_NFkB_n->DNA Binds Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression Induces Transcription

Caption: The canonical NF-κB signaling pathway.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293T, RAW 264.7) Treatment 2. Treatment This compound followed by NF-κB Activator (e.g., TNF-α, LPS) Cell_Culture->Treatment Sample_Prep 3. Sample Preparation (Cell Lysates or Nuclear Extracts) Treatment->Sample_Prep Assay 4. NF-κB Activity Assay Sample_Prep->Assay Luciferase Luciferase Reporter Assay (Transcriptional Activity) Assay->Luciferase Western Western Blot (p-p65, p-IκBα) Assay->Western EMSA EMSA (DNA Binding) Assay->EMSA Data_Analysis 5. Data Analysis and Quantification Luciferase->Data_Analysis Western->Data_Analysis EMSA->Data_Analysis

Caption: Workflow for assessing NF-κB activity.

Hinesol_Inhibition Hinesol This compound IKK_complex IKK Complex Hinesol->IKK_complex Inhibits p_NFkB p-NF-κB Hinesol->p_NFkB Inhibits IkB IκBα IKK_complex->IkB Phosphorylation p_IkB p-IκBα IkB->p_IkB NFkB_translocation NF-κB Nuclear Translocation p_IkB->NFkB_translocation Leads to NFkB_translocation->p_NFkB Leads to Gene_Expression Inflammatory Gene Expression p_NFkB->Gene_Expression Induces

Caption: Mechanism of NF-κB inhibition by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (-)-Hinesol Yield from Natural Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the extraction of (-)-hinesol from its natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: this compound is a sesquiterpenoid predominantly found in the rhizomes of plants from the Atractylodes genus. The most common species used for extraction are Atractylodes lancea and Atractylodes chinensis.[1][2] The concentration of this compound can vary depending on the geographical origin and growing conditions of the plant.

Q2: Which extraction methods are most effective for obtaining this compound?

A2: Several methods can be employed, each with its own advantages and disadvantages. The most common are:

  • Steam Distillation: A traditional and widely used method for extracting essential oils.[3][4][5]

  • Solvent Extraction: Utilizes organic solvents to dissolve this compound from the plant matrix.

  • Supercritical Fluid Extraction (SFE): A modern, "green" technique that uses supercritical CO2 as a solvent.[6][7]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating extraction.[8]

  • Ultrasonic-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.[9][10][11][12]

Q3: How can I quantify the yield of this compound in my extract?

A3: The most common analytical techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[13][14][15][16] These methods allow for the separation and identification of this compound from other components in the crude extract.

Q4: What pre-treatment steps can improve the extraction yield?

A4: Pre-treatment of the plant material can significantly enhance extraction efficiency.[9][17][18] Common methods include:

  • Drying: Reduces the water content, concentrating the target compounds.

  • Grinding/Powdering: Increases the surface area of the plant material, allowing for better solvent penetration.

  • Enzymatic Hydrolysis: Can break down cell walls to facilitate the release of intracellular compounds.[9][19]

Troubleshooting Guides

Low or No Yield of this compound
Potential Cause Troubleshooting Steps
Improper Plant Material - Verify the identity of the plant material (Atractylodes lancea or A. chinensis).- Ensure the rhizome is the part being used.- Consider the geographical source and harvest time, as this can affect this compound content.
Inefficient Extraction - Review and optimize extraction parameters (temperature, pressure, time, solvent-to-solid ratio).- Ensure the plant material is properly ground to a consistent particle size.- For steam distillation, check for steam leaks and ensure the condenser is functioning correctly.
Degradation of this compound - Avoid excessive heat during extraction and solvent removal, as sesquiterpenoids can be thermolabile.[5]- Store the extract in a cool, dark place to prevent degradation.
Losses During Workup - Ensure complete extraction from the aqueous phase if using steam distillation.- Minimize transfer steps to avoid loss of product.- Use high-purity solvents to prevent contamination.
Impure Final Product
Potential Cause Troubleshooting Steps
Co-extraction of Impurities - Optimize the selectivity of the extraction method. For SFE, adjusting pressure and temperature can target this compound more specifically.[7]- Use a non-polar solvent for initial extraction to minimize the extraction of polar impurities.
Residual Solvent - Ensure complete removal of the extraction solvent using a rotary evaporator under appropriate vacuum and temperature.[3]
Incomplete Purification - Employ chromatographic techniques such as column chromatography or High-Performance Counter-Current Chromatography (HPCCC) for further purification.[20]

Data Presentation

Table 1: Comparison of Extraction Methods for this compound from Atractylodes Species

Extraction Method Typical Yield of Essential Oil (%) Advantages Disadvantages
Steam Distillation 1.5 - 3.0Well-established, relatively low cost.Can be time-consuming, potential for thermal degradation of some compounds.[5]
Solvent Extraction Variable (dependent on solvent)High extraction efficiency, suitable for large-scale production.Use of potentially toxic organic solvents, requires a solvent removal step.
Supercritical Fluid Extraction (SFE) 2.0 - 4.0Environmentally friendly, high selectivity, solvent-free product.[6][7]High initial equipment cost, may not be efficient for polar compounds.[21]
Microwave-Assisted Extraction (MAE) Up to 1.43 (for A. macrocephala)[8]Fast, reduced solvent consumption.Potential for localized overheating, requires specialized equipment.
Ultrasonic-Assisted Extraction (UAE) Yield increases of 40-64% reported for essential oils[9]Increased efficiency, can be performed at lower temperatures.Equipment cost, potential for radical formation at high power.

Experimental Protocols

Protocol 1: Steam Distillation
  • Preparation: Weigh 100 g of dried and powdered Atractylodes lancea rhizomes.

  • Apparatus Setup: Place the powdered rhizomes into a 2 L round-bottom flask. Add distilled water to a 10:1 water-to-material ratio.[3] Assemble the steam distillation apparatus.

  • Distillation: Heat the flask to a boil. The steam will pass through the plant material, carrying the volatile this compound.

  • Collection: Condense the steam and collect the distillate, which will appear as a milky emulsion. Continue distillation for 3-4 hours.[3]

  • Extraction: Collect the distillate in a separatory funnel. Extract the aqueous layer with a non-polar solvent (e.g., hexane (B92381) or diethyl ether) three times.

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Remove the solvent using a rotary evaporator to obtain the crude this compound extract.

Protocol 2: Supercritical Fluid Extraction (SFE)
  • Preparation: Grind dried Atractylodes lancea rhizomes to a uniform particle size.

  • Apparatus Setup: Load the ground material into the extraction vessel of the SFE system.

  • Parameter Setting:

    • Pressure: 20-30 MPa

    • Temperature: 40-50°C[22]

    • CO2 Flow Rate: 2-3 L/min[22]

  • Extraction: Pump supercritical CO2 through the extraction vessel.

  • Collection: Reduce the pressure in the separator to allow the CO2 to return to its gaseous state, precipitating the extracted oil. Collect the this compound-rich extract.

Protocol 3: Ultrasonic-Assisted Extraction (UAE)
  • Preparation: Weigh 20 g of dried and powdered Atractylodes lancea rhizomes.

  • Extraction: Place the powder in a 500 mL flask and add 200 mL of 95% ethanol (B145695) (10:1 solvent-to-solid ratio).[3]

  • Ultrasonication: Place the flask in an ultrasonic bath. Sonicate at a frequency of 40 kHz and a power of 250 W for 30-60 minutes at a controlled temperature (e.g., 50°C).[3]

  • Filtration and Solvent Removal: Filter the mixture to remove the solid plant material. Evaporate the solvent from the filtrate using a rotary evaporator to yield the crude extract.

Protocol 4: Purification of Crude Extract
  • Column Chromatography: Prepare a silica (B1680970) gel column. Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the column.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate (B1210297) gradient).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 5: Quantification by GC-MS
  • Sample Preparation: Prepare a standard solution of this compound of known concentration. Prepare a solution of the purified extract at a known concentration in a suitable volatile solvent (e.g., hexane or dichloromethane).

  • GC-MS Analysis: Inject the samples into the GC-MS system. Use a suitable capillary column (e.g., HP-5MS) and a temperature program that allows for the separation of this compound from other components.

  • Quantification: Identify the this compound peak in the chromatogram based on its retention time and mass spectrum. Calculate the concentration of this compound in the extract by comparing its peak area to that of the standard.

Mandatory Visualization

Extraction_Workflow cluster_preparation Material Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis plant_material Atractylodes Rhizome drying Drying plant_material->drying grinding Grinding/Powdering drying->grinding extraction_method Extraction Method (Steam Distillation, SFE, UAE, etc.) grinding->extraction_method crude_extract Crude Extract extraction_method->crude_extract purification Purification (Column Chromatography) crude_extract->purification pure_hinesol Pure this compound purification->pure_hinesol quantification Quantification (GC-MS/HPLC) pure_hinesol->quantification

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low/No This compound Yield plant_quality Poor Plant Material start->plant_quality extraction_params Suboptimal Extraction Parameters start->extraction_params degradation Compound Degradation start->degradation workup_loss Loss During Workup start->workup_loss verify_plant Verify Plant Source & Quality plant_quality->verify_plant optimize_params Optimize Temp, Time, Pressure, Solvent extraction_params->optimize_params mild_conditions Use Milder Conditions (e.g., lower temp) degradation->mild_conditions careful_workup Careful & Efficient Workup Procedure workup_loss->careful_workup

Caption: Troubleshooting logic for low yield of this compound.

References

Technical Support Center: Purification of Synthetic (-)-Hinesol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthetically derived (-)-hinesol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: Common impurities in the synthesis of this compound can arise from several sources, including side reactions and incomplete reactions. Based on typical synthetic strategies like the Robinson annulation, potential impurities may include:

  • Epimers of this compound: Stereoisomers, such as epi-hinesol, can form depending on the stereoselectivity of the reactions.

  • Unreacted starting materials: Residual ketones or α,β-unsaturated ketones used in annulation steps.

  • Byproducts of the Michael addition or aldol (B89426) condensation: These can include various intermediates that have not fully cyclized or dehydrated.

  • Isomers of intermediates: Diastereomeric intermediates may be carried through the synthesis.

Q2: What are the recommended initial steps for purifying crude synthetic this compound?

A2: A general multi-step approach is recommended for the purification of sesquiterpenoids like this compound. The initial steps typically involve:

  • Extraction and Liquid-Liquid Partitioning: This serves to remove a significant portion of non-polar or highly polar impurities. A common procedure is to dissolve the crude product in a suitable organic solvent and wash it with aqueous solutions of varying pH to remove acidic or basic impurities.

  • Column Chromatography (Silica Gel): This is a fundamental technique for separating compounds based on polarity. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is typically effective for separating sesquiterpenes.

Q3: How can I effectively separate this compound from its epimers or other closely related stereoisomers?

A3: Separating diastereomers like this compound and its epimers can be challenging due to their similar physical properties. Several strategies can be employed:

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be effective. Method development is crucial and may involve screening different columns and mobile phase compositions to achieve optimal resolution.

  • Flash Chromatography with Optimized Conditions: Careful selection of the solvent system and using a high-resolution silica (B1680970) gel can improve separation. A shallow solvent gradient can enhance the resolution of closely eluting compounds.

  • Derivatization: The hydroxyl group of this compound can be derivatized to form an ester or an ether. The resulting diastereomeric derivatives may have significantly different chromatographic properties, facilitating their separation. After separation, the derivatizing group can be removed to yield the pure isomers.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: Several analytical techniques can be used to determine the purity of your synthesized this compound:

  • Gas Chromatography (GC): Provides information on the presence of volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the purity and detect non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities. Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a sample without the need for a reference standard of the impurities.

  • Mass Spectrometry (MS): Coupled with GC or LC, it helps in the identification of impurities based on their mass-to-charge ratio.

Troubleshooting Guides

Problem 1: Poor separation of this compound from a major impurity during column chromatography.
Possible Cause Suggested Solution
Inappropriate Solvent System The polarity of the eluent may be too high, causing co-elution. Troubleshooting Step: Systematically screen different solvent systems with varying polarities. Start with a non-polar solvent like hexane (B92381) and gradually increase the proportion of a more polar solvent like ethyl acetate (B1210297) or diethyl ether. Use Thin Layer Chromatography (TLC) to identify a solvent system where the Rf values of this compound and the impurity are significantly different.
Column Overloading Too much crude material was loaded onto the column, exceeding its separation capacity. Troubleshooting Step: Reduce the amount of sample loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase.
Poor Column Packing An improperly packed column with channels or cracks will lead to poor separation. Troubleshooting Step: Ensure the silica gel is packed uniformly. A slurry packing method is generally preferred over dry packing to avoid air bubbles and channels.
Structurally Similar Impurity The impurity may be a stereoisomer (e.g., epi-hinesol) that is very close in polarity to this compound. Troubleshooting Step: Consider using a different stationary phase (e.g., alumina (B75360) or a bonded phase like C18 for reversed-phase chromatography). Alternatively, derivatize the hydroxyl group to alter the polarity and steric properties of the molecules, which may enhance separation.
Problem 2: this compound appears to be degrading on the silica gel column.
Possible Cause Suggested Solution
Acidity of Silica Gel Standard silica gel is slightly acidic and can cause acid-catalyzed rearrangement or degradation of sensitive compounds. Troubleshooting Step: Deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, in the eluent. Alternatively, use a neutral stationary phase like alumina.
Prolonged Exposure on the Column The compound is spending too much time on the stationary phase, increasing the chance of degradation. Troubleshooting Step: Use flash chromatography with positive pressure to speed up the elution. Optimize the solvent system to reduce the retention time of this compound.

Data Presentation

The following table provides a representative example of how to present quantitative data for the purification of this compound. Please note that this is a hypothetical dataset for illustrative purposes.

Purification Step Initial Purity (%) Final Purity (%) Recovery (%) Method
Crude Product 65---
Flash Chromatography (Silica Gel) 659285Gradient elution: 5% to 20% Ethyl Acetate in Hexane
Recrystallization 92>9870Methanol/Water
Preparative HPLC 92>9960Isocratic elution: 10% Isopropanol in Hexane

Experimental Protocols

Protocol 1: General Purification of Crude this compound by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude synthetic this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial elution solvent).

  • Column Packing:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexane or 2% ethyl acetate in hexane).

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Carefully apply the dissolved sample to the top of the silica gel bed.

    • Allow the sample to absorb into the silica gel.

  • Elution:

    • Begin elution with the non-polar solvent.

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 2% to 20% ethyl acetate in hexane.

    • Collect fractions and monitor their composition by TLC.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions using TLC, staining with a suitable reagent (e.g., vanillin-sulfuric acid stain) to visualize the spots.

    • Combine the fractions containing pure this compound.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude Crude Synthetic This compound Extraction Liquid-Liquid Extraction Crude->Extraction ColumnChrom Flash Column Chromatography (Silica Gel) Extraction->ColumnChrom PurityAnalysis1 Purity Analysis (TLC, GC-MS) ColumnChrom->PurityAnalysis1 Decision1 Purity > 98%? PurityAnalysis1->Decision1 PrepHPLC Preparative HPLC Decision1->PrepHPLC No Recrystallization Recrystallization Decision1->Recrystallization No PureProduct Pure this compound Decision1->PureProduct Yes PurityAnalysis2 Final Purity Analysis (qNMR, HPLC) PrepHPLC->PurityAnalysis2 Recrystallization->PurityAnalysis2 PurityAnalysis2->PureProduct

Caption: General workflow for the purification of synthetic this compound.

Troubleshooting_Logic Start Poor Separation in Column Chromatography CheckSolvent Is the Rf value in an optimal range (0.2-0.4)? Start->CheckSolvent CheckLoading Is the column overloaded? CheckSolvent->CheckLoading Yes OptimizeSolvent Optimize solvent system (TLC screening) CheckSolvent->OptimizeSolvent No ConsiderIsomers Are the impurities likely stereoisomers? CheckLoading->ConsiderIsomers No ReduceLoading Reduce sample load CheckLoading->ReduceLoading Yes Derivatize Consider derivatization ConsiderIsomers->Derivatize Yes ChangeStationaryPhase Try a different stationary phase (e.g., reversed-phase) ConsiderIsomers->ChangeStationaryPhase Yes

Caption: Troubleshooting logic for poor chromatographic separation.

Technical Support Center: Large-Scale Synthesis of (-)-Hinesol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the challenges encountered during the large-scale synthesis of the sesquiterpenoid (-)-Hinesol. It is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis and scale-up of this compound?

A1: The main difficulties in synthesizing this compound, a spiro[4.5]decane sesquiterpenoid, revolve around several key areas:

  • Stereochemical Control: The molecule possesses multiple stereocenters. Establishing the correct relative stereochemistry, particularly at the spirocyclic center and the isopropyl alcohol-bearing carbon, is a significant hurdle.[1]

  • Spiro[4.5]decane Core Construction: Efficiently constructing the spirocyclic skeleton is a central challenge. Common strategies like intramolecular cyclizations or rearrangements must be optimized for yield and selectivity.[2]

  • Diastereomer Separation: The synthesis often produces diastereomers, such as epihinesol (agarospirol), which can be difficult to separate from the target this compound due to their similar physical properties.[2]

  • Scalability of Key Reactions: Some synthetic routes employ reactions that are difficult to scale, such as photochemical cycloadditions, which can suffer from issues like diminished light penetration in larger reactors.

  • Overall Yield: Many reported total syntheses involve numerous steps, leading to a low overall yield, which is a major barrier for large-scale production.[3][4]

Q2: Which synthetic strategies are commonly used to construct the hinesol (B1673248) skeleton?

A2: Several strategies have been developed. A notable approach involves a sequence of:

  • Photochemical [2+2] Cycloaddition: To form a key bicyclic intermediate.

  • Retro-Benzilic Acid Rearrangement: This step is crucial for rearranging the initial adduct to create the characteristic spiro[4.5]decane framework.[2][3]

  • Grignard Reaction: To install the final tertiary alcohol moiety, which unfortunately often leads to a mixture of diastereomers.[2][3] Other routes have also been explored to improve stereocontrol and shorten the synthetic sequence.[1][5]

Q3: How can the final diastereomers, this compound and epihinesol, be separated effectively on a larger scale?

A3: Due to their similar chromatographic behavior, separating the final alcohol diastereomers is challenging. A highly effective chemical method involves derivatization:

  • The mixture of hinesol and epihinesol is treated with phenylisocyanate.

  • This reaction converts the tertiary alcohols into their corresponding phenylurethane derivatives.[2]

  • These derivatives generally exhibit greater differences in polarity and crystallinity, allowing for easier separation via column chromatography or crystallization.

  • Once separated, the pure phenylurethanes are reductively cleaved, typically using a reducing agent like lithium aluminum hydride (LiAlH₄), to yield the pure, separated alcohols.[2][3]

Troubleshooting Guide

Issue 1: Low Yield in Grignard Reaction for Tertiary Alcohol Formation
Potential Cause Troubleshooting Recommendation
Presence of Moisture Rigorously dry all glassware at high temperature before use. Ensure all solvents are anhydrous. Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).
Poor Grignard Reagent Quality Use freshly prepared Grignard reagent or a recently titrated commercial solution. If preparing in-situ, ensure magnesium turnings are properly activated.
Low Reactivity of Ketone The spirocyclic ketone may be sterically hindered. Increase the reaction temperature after the initial addition or allow for a longer reaction time. The use of additives like CeCl₃ can sometimes improve yields for hindered ketones.
Side Reactions (e.g., Enolization) Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize enolization before slowly warming to room temperature.
Issue 2: Inefficient Retro-Benzilic Acid Rearrangement
Potential Cause Troubleshooting Recommendation
Incomplete Reaction The rearrangement can be slow. Ensure the reaction is heated sufficiently as thermal energy is often required. Use a stronger base or increase the stoichiometry of the base.
Presence of Water Ensure anhydrous conditions, as water can quench the base and interfere with the rearrangement mechanism.
Side Product Formation If the substrate has enolizable protons, aldol (B89426) condensation can be a competing pathway. The specific diketone intermediate in this synthesis typically avoids this, but it is a critical consideration for substrate design.[2]

Quantitative Data Summary

The overall yield is a critical factor for large-scale synthesis. Below is a comparison of yields from different synthetic efforts. Note that direct comparison can be complex due to variations in starting materials and route length.

Synthetic Route/Method Key Transformations Number of Steps Overall Yield Reference
Deslongchamps, et al. (1980)Tricyclic ketal ketone intermediate~13 steps to (±)-hinesolNot explicitly stated, but multi-step sequences are detailed.[4]
Marshall, et al. (1970)Enone transposition, fragmentationMultiple stepsNot explicitly stated, focuses on stereochemical definition.[1]
Zhang, et al.Photocycloaddition, retro-benzilic acid rearrangementShorter synthetic line compared to previous workImproved overall yield reported, but specific % not provided.[3]

Experimental Protocols

Protocol 1: Diastereomer Separation via Phenylurethane Derivatives

This protocol is a generalized procedure based on established methods.[2][3]

  • Derivatization:

    • Dissolve the crude mixture of this compound and epihinesol (1.0 eq) in anhydrous toluene (B28343) in a flame-dried, argon-purged flask.

    • Add phenylisocyanate (1.2 eq) and a catalytic amount of pyridine.

    • Heat the mixture at 80 °C and monitor the reaction by TLC until all the starting alcohols are consumed.

    • Upon completion, cool the reaction mixture, dilute with ethyl acetate (B1210297), and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting crude phenylurethane mixture using silica (B1680970) gel column chromatography. The specific eluent system (e.g., hexane/ethyl acetate gradient) must be determined empirically to achieve baseline separation of the diastereomeric derivatives.

  • Cleavage:

    • Dissolve the purified phenylurethane derivative of this compound (1.0 eq) in anhydrous diethyl ether or THF under an argon atmosphere.

    • Cool the solution to 0 °C and add lithium aluminum hydride (LiAlH₄) (approx. 2-3 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir until the starting material is fully consumed (monitor by TLC).

    • Carefully quench the reaction at 0 °C by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

    • Stir the resulting mixture until a white precipitate forms. Filter the solid through a pad of Celite®, washing thoroughly with ether.

    • Concentrate the filtrate under reduced pressure to yield pure this compound.

Visualizations

Synthetic Workflow and Key Challenges

G cluster_start Starting Materials cluster_core Core Construction cluster_fgm Functionalization & Completion cluster_end Purification Start Achiral Precursors Photo Photochemical [2+2] Cycloaddition Start->Photo Retro Retro-Benzilic Acid Rearrangement Photo->Retro Challenge1 Challenge: Spirocenter Formation & Scalability Photo->Challenge1 Grignard Grignard Reaction Retro->Grignard Challenge2 Challenge: Low Diastereoselectivity Grignard->Challenge2 Mix Mixture of Hinesol & Epihinesol Grignard->Mix Deriv Derivatization & Separation Mix->Deriv Challenge3 Challenge: Difficult Separation Mix->Challenge3 Final Pure this compound Deriv->Final

Troubleshooting Logic for Grignard Reaction

G Start Low Yield or No Reaction CheckMoisture Are conditions strictly anhydrous? Start->CheckMoisture FixMoisture Action: Flame-dry glassware, use anhydrous solvents, ensure inert atmosphere. CheckMoisture->FixMoisture No CheckReagent Is Grignard reagent active? CheckMoisture->CheckReagent Yes FixMoisture->CheckMoisture FixReagent Action: Use fresh or titrated reagent. Activate Mg turnings. CheckReagent->FixReagent No CheckConditions Are reaction conditions optimal? CheckReagent->CheckConditions Yes FixReagent->CheckReagent FixConditions Action: Increase temperature or reaction time. Consider additives (CeCl₃). CheckConditions->FixConditions No Success Yield Improved CheckConditions->Success Yes FixConditions->Success

References

Preventing thermal degradation of (-)-Hinesol during GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal degradation of (-)-Hinesol during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to analyze by GC-MS?

A: this compound is a sesquiterpenoid alcohol. Its structure contains a tertiary alcohol functional group, which makes it susceptible to thermal degradation at the elevated temperatures typically used in GC-MS analysis. This degradation can lead to inaccurate quantification and misidentification of the compound.

Q2: What is the primary thermal degradation pathway for this compound during GC-MS analysis?

A: The primary degradation pathway for this compound, a tertiary alcohol, is acid-catalyzed or thermal dehydration. This process involves the loss of a water molecule to form one or more isomeric alkenes, collectively referred to as hinesenes. This reaction is common for tertiary alcohols under acidic conditions or at high temperatures, which can be present in the GC inlet or on the analytical column.[1][2][3]

Q3: What are the signs of this compound degradation in my chromatogram?

A: Signs of degradation include a diminished or absent peak for this compound, accompanied by the appearance of one or more new peaks with shorter retention times. These new peaks are likely the dehydration products (hinesenes). You may also observe poor peak shape, such as tailing, for the this compound peak.[4]

Q4: How can I prevent the thermal degradation of this compound?

A: There are two primary strategies to prevent thermal degradation:

  • Optimization of GC-MS Parameters: This involves modifying your analytical method to be gentler on the molecule, primarily by reducing the thermal stress during injection and separation.

  • Chemical Derivatization: This involves chemically modifying the problematic hydroxyl group of this compound to a more thermally stable functional group prior to analysis.[5][6][7]

Troubleshooting Guides

Issue 1: Reduced or No Peak for this compound with Appearance of Unidentified Peaks

This is a classic symptom of thermal degradation. Follow these troubleshooting steps to mitigate the issue.

Troubleshooting Steps:

  • Lower the Injector Temperature: High inlet temperatures are a major cause of thermal degradation.[8][9]

    • Recommendation: Start with an injector temperature of 200 °C and analyze a known standard of this compound. If degradation is still observed, incrementally decrease the temperature (e.g., in 10 °C steps) to the lowest point that still allows for efficient volatilization of the analyte.

  • Use a Programmable Temperature Vaporizer (PTV) Inlet: A PTV inlet allows for a gentle sample introduction. The sample is injected at a low initial temperature, and then the inlet is rapidly heated to transfer the analytes to the column. This minimizes the time the analyte spends at high temperatures.

  • Check Your Liner: Active sites in the injector liner, such as those on glass wool or contaminants, can catalyze degradation.

    • Recommendation: Use a deactivated liner and consider removing glass wool if possible. Regular cleaning or replacement of the liner is crucial.[4]

  • Evaluate the GC Column: An old or contaminated column can have active sites that promote degradation.

    • Recommendation: Condition your column according to the manufacturer's instructions. If problems persist, consider trimming the first few centimeters of the column or replacing it. Using a guard column can also help protect the analytical column from non-volatile residues.[10][11]

  • Consider Chemical Derivatization: If optimizing GC parameters is insufficient, derivatization is a highly effective solution. (See "Issue 2" for details).

Logical Troubleshooting Workflow

Troubleshooting Workflow for this compound Degradation start Start: Poor this compound Peak & Unexpected Peaks check_temp Lower Injector Temperature (e.g., to 200°C) start->check_temp use_ptv Use a PTV Inlet (if available) check_temp->use_ptv Degradation persists end_success Problem Resolved check_temp->end_success Problem Resolved check_liner Inspect/Replace GC Liner (Use deactivated liner) use_ptv->check_liner Degradation persists use_ptv->end_success Problem Resolved check_column Condition or Trim GC Column check_liner->check_column Degradation persists check_liner->end_success Problem Resolved derivatization Perform Chemical Derivatization (Silylation) check_column->derivatization Degradation persists check_column->end_success Problem Resolved derivatization->end_success end_fail Consult Instrument Specialist derivatization->end_fail Degradation persists

Caption: A flowchart illustrating the step-by-step troubleshooting process for this compound degradation.

Issue 2: How to Perform Chemical Derivatization for this compound

Chemical derivatization, specifically silylation, is a robust method to prevent the degradation of this compound. Silylation replaces the active hydrogen of the hydroxyl group with a thermally stable trimethylsilyl (B98337) (TMS) group.[6]

Recommended Method: Silylation with BSTFA + TMCS

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst is highly effective for derivatizing sterically hindered tertiary alcohols like this compound.[12]

Experimental Protocol: Silylation of this compound

  • Sample Preparation:

    • Ensure the sample containing this compound is free of water, as moisture can deactivate the silylating reagent. If necessary, evaporate the sample to dryness under a stream of dry nitrogen.

    • Dissolve the dried sample in an aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane).

  • Derivatization Reaction:

    • To your sample solution, add the silylating reagent. A common and effective mixture is BSTFA with 1% TMCS.[5][12] It is recommended to use at least a 2:1 molar ratio of the silylating reagent to the active hydrogen in your sample.

    • For a typical reaction, to 100 µL of your sample solution, add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 60-80 °C for 1-2 hours to ensure complete derivatization of the sterically hindered tertiary alcohol.[5]

  • Analysis:

    • After cooling to room temperature, the sample can be directly injected into the GC-MS.

Derivatization and Analysis Workflow

Derivatization Workflow start Start: this compound Sample dry_sample Dry Sample (remove all water) start->dry_sample dissolve Dissolve in Aprotic Solvent (e.g., Pyridine) dry_sample->dissolve add_reagent Add Silylating Reagent (BSTFA + 1% TMCS) dissolve->add_reagent heat Heat at 60-80°C for 1-2 hours add_reagent->heat inject Inject into GC-MS heat->inject end Analysis of Silylated This compound inject->end

Caption: A diagram showing the experimental workflow for the silylation of this compound prior to GC-MS analysis.

Data Presentation

Table 1: GC-MS Parameter Optimization Strategies
ParameterStandard Conditions (Prone to Degradation)Recommended Conditions for this compoundRationale
Injector Type Split/SplitlessProgrammable Temperature Vaporizer (PTV)Minimizes thermal stress by injecting at a low initial temperature.
Injector Temperature 250 - 280 °C180 - 220 °C (or lowest possible)Reduces the likelihood of thermal dehydration in the inlet.[8][9]
Liner Type Standard glass liner, possibly with glass woolDeactivated, silanized linerReduces active sites that can catalyze degradation.[4]
Oven Program Fast ramp rateSlower initial ramp rateAllows for elution at a lower temperature, preserving the compound's integrity.
Column Maintenance InfrequentRegular conditioning and trimmingRemoves active sites and contaminants that can cause on-column degradation.[10][11]
Table 2: Silylation Reagent Comparison for Tertiary Alcohols
ReagentDescriptionAdvantagesDisadvantages
BSTFA + 1% TMCS N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TrimethylchlorosilaneHighly reactive, even with sterically hindered alcohols. Volatile byproducts are easily separated.[5][12]Moisture-sensitive.
BSA N,O-Bis(trimethylsilyl)acetamideEffective for many hydroxyl groups.May be less effective for highly hindered tertiary alcohols without a catalyst.
MSTFA N-Methyl-N-(trimethylsilyl)trifluoroacetamideA powerful silylating agent.Can be more aggressive; optimization is key.

This compound Degradation Pathway

Hinesol Degradation Hinesol This compound (Tertiary Alcohol) Transition High Temperature or Acidic Sites in GC System Hinesol->Transition Products Hinesene Isomers (Alkenes) + H2O Transition->Products Dehydration

Caption: The thermal degradation pathway of this compound to hinesene isomers via dehydration.

References

Stability of (-)-Hinesol in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of (-)-hinesol in various solvents and under different storage conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing solid this compound?

For long-term storage of solid this compound, it is recommended to keep it in a dry, dark environment at -20°C, which can preserve it for months to years.[1][2][3] Some suppliers also suggest storage at 4°C with protection from light.[4] For short-term storage, room temperature may be acceptable.[5]

Q2: What is the recommended way to store this compound in solution?

Stock solutions of this compound should be stored under the following conditions:

  • -80°C for up to 6 months (with protection from light).[4]

  • -20°C for up to 1 month (with protection from light).[4]

It is best practice to prepare and use solutions on the same day. If advance preparation is necessary, ensure the solution is tightly sealed and stored as recommended.[2] Before use, allow the vial to warm to room temperature for at least an hour before opening to avoid condensation.[2]

Q3: In which solvents is this compound soluble?

This compound is a lipophilic compound and is soluble in several organic solvents. To achieve higher solubility, gentle warming to 37°C and sonication in an ultrasonic bath may be helpful.[2]

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[2][3]
ChloroformSoluble[2]
DichloromethaneSoluble[2]
Ethyl AcetateSoluble[2]
AcetoneSoluble[2]
Ethanol (B145695)Soluble[6]
Dimethylformamide (DMF)Soluble[6]

Q4: Is this compound stable in aqueous solutions?

While specific stability data in aqueous buffers is limited, it is generally advised not to store aqueous solutions for more than one day.[6] For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in a water-miscible organic solvent like DMSO or DMF and then dilute with the aqueous buffer of choice.[6]

Troubleshooting Guide

Issue 1: I am seeing unexpected or inconsistent results in my cell-based assays.

  • Possible Cause 1: Solvent Cytotoxicity. The solvent used to dissolve this compound may be affecting the cells. High concentrations of DMSO, for example, can be toxic to some cell lines.[7][8]

    • Solution: Always run a vehicle control (solvent alone) at the same concentration used in your experiment to assess the effect of the solvent on your cells. If toxicity is observed, consider using a lower solvent concentration or switching to a less toxic solvent like ethanol if your experimental design permits.[7]

  • Possible Cause 2: Degradation of this compound. If stock solutions are old or have been stored improperly, the compound may have degraded, leading to lower efficacy.

    • Solution: Prepare fresh stock solutions of this compound. If you suspect degradation, you can perform an analytical check using techniques like HPLC to assess the purity of your sample.

Issue 2: The concentration of my this compound stock solution seems to have decreased over time.

  • Possible Cause 1: Evaporation of Solvent. This can occur if the container is not sealed properly, especially with volatile solvents.

    • Solution: Ensure that vials are tightly sealed with appropriate caps. For long-term storage, consider using vials with septa or wrapping the cap with parafilm.

  • Possible Cause 2: Adsorption to Plastic. this compound, being lipophilic, may adsorb to the surface of plastic storage tubes.

    • Solution: Whenever possible, use glass vials for storing solutions of lipophilic compounds. If polypropylene (B1209903) tubes must be used, minimize the storage time.

Experimental Protocols

Protocol: General Workflow for this compound Stability Assessment using HPLC

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of solid this compound.

    • Dissolve it in the solvent of interest (e.g., methanol, DMSO) to a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (Time = 0):

    • Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.

    • Inject the sample into the HPLC system.

    • Record the chromatogram, noting the retention time and peak area of the this compound peak. This will serve as your baseline.

  • Storage:

    • Divide the remaining stock solution into several aliquots in tightly sealed vials to avoid freeze-thaw cycles.

    • Store the aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24 hours, 1 week, 1 month), remove one aliquot from storage.

    • Allow it to equilibrate to room temperature.

    • Prepare a sample for HPLC analysis in the same manner as the initial analysis.

    • Analyze the sample by HPLC and record the chromatogram.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of the compound remaining.

    • Observe the chromatogram for the appearance of any new peaks, which may indicate degradation products.

Visualizations

Stability_Testing_Workflow Figure 1. Experimental Workflow for Stability Testing cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in desired solvent) initial_hplc T=0 Analysis (HPLC) prep_stock->initial_hplc Immediate Dilution & Injection storage Store Aliquots (Different Conditions) initial_hplc->storage Establish Baseline timepoint_hplc Time-Point Analysis (HPLC) storage->timepoint_hplc Analyze at Intervals (e.g., 24h, 1wk, 1mo) data_analysis Data Analysis (% Remaining, Degradants) timepoint_hplc->data_analysis Compare to T=0

Figure 1. Experimental Workflow for Stability Testing

Troubleshooting_Logic Figure 2. Troubleshooting Inconsistent Assay Results start Inconsistent Experimental Results check_solvent Is the solvent cytotoxic? start->check_solvent run_control Run Vehicle Control check_solvent->run_control Yes check_degradation Is the compound degraded? check_solvent->check_degradation No change_solvent Use Lower Concentration or Different Solvent run_control->change_solvent end_good Problem Resolved change_solvent->end_good fresh_stock Prepare Fresh Stock Solution check_degradation->fresh_stock Yes check_degradation->end_good No analytical_check Optional: Analytical Purity Check (HPLC) fresh_stock->analytical_check analytical_check->end_good

Figure 2. Troubleshooting Inconsistent Assay Results

References

Technical Support Center: Troubleshooting Sesquiterpenoid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sesquiterpenoid analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during quantitative experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in sesquiterpenoid quantification?

A1: The quantification of sesquiterpenoids is often hampered by a series of challenges stemming from their diverse chemical properties. Key difficulties include:

  • Sample Preparation: Inefficient extraction can lead to low recovery and inaccurate quantification. The choice of extraction method and solvent is critical and depends on the specific sesquiterpenoids and the matrix.[1][2]

  • Thermal Instability: Many sesquiterpenoids are thermolabile and can degrade at high temperatures used in gas chromatography (GC) inlets, leading to underestimation.[3][4]

  • Isomer Co-elution: Sesquiterpenoids often exist as numerous isomers with very similar physicochemical properties, making their chromatographic separation challenging. Co-elution of isomers can lead to inaccurate identification and quantification.

  • Matrix Effects: Complex sample matrices, such as those from plants or biological fluids, can interfere with the ionization of target analytes in mass spectrometry, causing ion suppression or enhancement and leading to inaccurate results.[5][6][7]

  • Lack of Commercial Standards: Many sesquiterpenoids are not commercially available as certified reference materials, complicating their unambiguous identification and accurate quantification.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Low Recovery of Sesquiterpenoids During Extraction

Q: I am experiencing low recovery of my target sesquiterpenoids from a plant matrix. What could be the cause and how can I improve it?

A: Low recovery is a common issue and can often be traced back to the extraction methodology. Here’s a systematic approach to troubleshoot and optimize your extraction protocol:

1. Re-evaluate Your Extraction Method:

The choice of extraction technique significantly impacts recovery. For volatile sesquiterpenes, headspace solid-phase microextraction (HS-SPME) is often a good choice as it is a solvent-less and sensitive technique.[8] For less volatile sesquiterpene lactones, methods like solid-liquid extraction (SLE) or ultrasound-assisted extraction (UAE) might be more suitable.

Below is a comparison of different extraction methods for Volatile Organic Compounds (VOCs), including sesquiterpenes, from liverwort samples.

Extraction MethodDominant Compound GroupRelative Content (%) of 1,4-dimethylazuleneTotal VOCs (mg/kg)
HS-SPME Sesquiterpene Hydrocarbons42.67-
SLE (n-hexane, 24h) Sesquiterpene Hydrocarbons59.6299.51
Hydrodistillation (HD, n-hexane) Sesquiterpenes16.64-
Microwave-Assisted Extraction (MAE, methanol) Aromatic Compounds1.3755.62

Data adapted from a study on Calypogeia azurea.[1]

2. Optimize Extraction Solvent and Conditions:

  • Solvent Polarity: The polarity of the extraction solvent should match that of your target sesquiterpenoids. A systematic evaluation of solvents with different polarities (e.g., hexane, ethyl acetate, methanol) can help identify the most efficient one for your specific analytes.

  • Time and Temperature: Extraction time and temperature are critical parameters. For SLE, ensure sufficient extraction time (e.g., 24 hours) for complete recovery.[1] However, for thermolabile compounds, prolonged exposure to high temperatures should be avoided.

3. Experimental Protocol: HS-SPME for Volatile Sesquiterpenes in Wine

This protocol is adapted for the analysis of volatile sesquiterpenes in a liquid matrix.

  • Sample Preparation: Place 10 mL of wine into a 20 mL glass vial with 3 g of NaCl.

  • SPME Fiber: Use a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber.

  • Equilibration and Extraction: Equilibrate the sample for 15 minutes and then expose the fiber to the headspace for another 15 minutes with continuous stirring.

  • Desorption: Thermally desorb the analytes from the fiber in the GC injector at 260 °C for 3 minutes in splitless mode.[8]

Logical Workflow for Optimizing Extraction

start Low Analyte Recovery method Evaluate Extraction Method (SPME, SLE, etc.) start->method solvent Optimize Solvent Polarity (Hexane, Ethyl Acetate, Methanol) method->solvent Method Selected conditions Adjust Time and Temperature solvent->conditions Solvent Chosen validate Validate Optimized Method (Recovery, Precision) conditions->validate Parameters Set validate->method Validation Failed end Acceptable Recovery validate->end Validation Passed

Caption: Workflow for troubleshooting low extraction recovery.

Issue 2: Thermal Degradation of Analytes During GC Analysis

Q: I suspect my sesquiterpenoids are degrading in the GC inlet, leading to poor peak shapes and inaccurate quantification. How can I mitigate this?

A: Thermal degradation is a significant problem for many sesquiterpenoids. The high temperatures in the GC injector can cause rearrangement or decomposition of these compounds.[3]

1. Lower the Inlet Temperature:

The most direct solution is to reduce the injector temperature. A starting point of 250 °C is common, but for highly labile compounds, you may need to go lower.[4] A study on the analysis of sesquiterpenoids in Curcuma rhizomes found that an inlet temperature of 190 °C was optimal for preventing the degradation of several thermolabile components.[3]

2. Use a Programmed Temperature Vaporization (PTV) Inlet:

A PTV inlet offers a more gentle sample introduction. You can inject the sample at a low initial temperature and then rapidly heat the inlet to transfer the analytes to the column. This minimizes the time the analytes spend in a high-temperature environment.[4]

3. Deactivate the Inlet Liner and Column:

Active sites in the GC inlet liner or on the column can catalyze the degradation of sensitive compounds. Ensure you are using a properly deactivated liner and a high-quality, inert GC column.[4]

4. Experimental Protocol: GC-MS with Optimized Inlet Temperature

This protocol is based on a method optimized for the analysis of nine sesquiterpenoids in Curcuma rhizomes.[3]

  • Injector: Pulsed splitless inlet.

  • Inlet Temperature: 190 °C.

  • Column: 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl methyl siloxane.

  • Oven Program: Start at a suitable low temperature and ramp up to the final temperature.

  • Injection Volume: 0.2 µL.

Decision Tree for Preventing Thermal Degradation

start Suspected Thermal Degradation (Poor Peak Shape, Low Response) q1 Is the inlet temperature > 200°C? start->q1 a1_yes Lower inlet temperature to 190-200°C q1->a1_yes Yes q2 Using a PTV inlet? q1->q2 No a1_yes->q2 a2_no Consider using a PTV inlet for gentle sample introduction q2->a2_no Yes q3 Is the inlet liner deactivated? q2->q3 No a2_no->q3 a3_no Use a deactivated liner and an inert column q3->a3_no No end Problem Resolved q3->end Yes a3_no->end

Caption: Troubleshooting thermal degradation in GC analysis.

Issue 3: Co-elution of Sesquiterpenoid Isomers

Q: My chromatograms show broad or shouldered peaks, suggesting that some of my sesquiterpenoid isomers are co-eluting. How can I improve their separation?

A: The co-elution of isomers is a frequent challenge in sesquiterpenoid analysis due to their structural similarity. Here are some strategies to improve chromatographic resolution:

1. Optimize the Chromatographic Conditions:

  • GC Temperature Program: A slower temperature ramp rate can significantly improve the separation of closely eluting isomers. Lowering the initial oven temperature can also help to better resolve early eluting compounds.

  • HPLC Mobile Phase Gradient: For HPLC, a shallower gradient (a slower increase in the proportion of the strong solvent) can enhance the separation of isomers.

  • Column Selection: The choice of the stationary phase is critical. For GC, consider using a column with a different polarity. For HPLC, specialized stationary phases, such as those with biphenyl (B1667301) or pentafluorophenyl (PFP) chemistry, can offer different selectivity for isomers compared to standard C18 columns.

2. Employ Advanced Analytical Techniques:

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This powerful technique provides significantly higher peak capacity and resolution compared to conventional GC, making it ideal for separating complex mixtures of isomers.

  • Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems, with their smaller particle size columns, offer higher efficiency and better resolution than traditional HPLC.

  • Mass Spectrometry: Even if isomers co-elute chromatographically, they can sometimes be distinguished by their mass spectra if they produce unique fragment ions. High-resolution mass spectrometry (HRMS) can also aid in their identification.

3. Experimental Protocol: UPLC-Q-TOF-MS/MS for Sesquiterpenoid Analysis

This protocol is adapted from a study on seco-sativene sesquiterpenoids.[9][10]

  • Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient program should be developed to optimize separation.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode with a time-of-flight (TOF) mass analyzer.

Workflow for Resolving Isomer Co-elution

start Isomer Co-elution Detected (Broad/Shouldered Peaks) optimize_gc_hplc Optimize Chromatographic Conditions start->optimize_gc_hplc change_column Change Column (Different Polarity/Stationary Phase) optimize_gc_hplc->change_column Resolution still insufficient resolution_achieved Sufficient Resolution Achieved optimize_gc_hplc->resolution_achieved Problem Solved advanced_tech Employ Advanced Techniques (GCxGC, UHPLC, HRMS) change_column->advanced_tech Co-elution persists change_column->resolution_achieved Problem Solved advanced_tech->resolution_achieved Problem Solved

Caption: A logical approach to resolving isomer co-elution.

Issue 4: Inaccurate Quantification Due to Matrix Effects

Q: My quantitative results are inconsistent and show poor reproducibility, which I suspect is due to matrix effects. How can I address this?

A: Matrix effects, which can cause ion suppression or enhancement in the mass spectrometer source, are a major source of error in quantitative analysis. Here are some effective strategies to mitigate them:

1. Improve Sample Preparation:

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for removing interfering matrix components prior to analysis.

  • Liquid-Liquid Extraction (LLE): LLE can also be used to selectively extract your analytes of interest from the sample matrix.

  • Dilution: A simple yet effective approach is to dilute the sample extract. This reduces the concentration of matrix components, thereby minimizing their impact on the ionization of your analytes.

2. Use Matrix-Matched Calibrants:

Preparing your calibration standards in a blank matrix extract that is free of your target analytes can help to compensate for matrix effects. This ensures that the standards and samples are affected by the matrix in a similar way.

3. Employ an Internal Standard:

The use of a suitable internal standard (IS) is highly recommended for accurate quantification. An ideal IS is a stable, isotopically labeled version of the analyte, as it will have very similar chemical and physical properties and will be affected by the matrix in the same way as the analyte. If a stable isotope-labeled standard is not available, a structural analog can be used.

Guide to Selecting an Internal Standard

start Need for an Internal Standard (IS) q1 Is a stable isotope-labeled (SIL) analog of the analyte available? start->q1 a1_yes Use the SIL-IS. This is the ideal choice. q1->a1_yes Yes q2 Is a structural analog with similar chemical properties available? q1->q2 No a2_yes Use the structural analog. Ensure it does not co-elute with other sample components and is not present in the sample. q2->a2_yes Yes a2_no Consider a compound from a different class that elutes close to the analyte and has similar ionization efficiency. q2->a2_no No

Caption: Decision guide for selecting a suitable internal standard.

By systematically addressing these common pitfalls, you can significantly improve the accuracy, precision, and reliability of your sesquiterpenoid quantification data.

References

Technical Support Center: Troubleshooting Inconsistent Results in (-)-Hinesol Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in cell viability assays involving the sesquiterpenoid (-)-Hinesol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action on cancer cells?

This compound is a naturally occurring sesquiterpenoid found in the essential oils of plants like Atractylodes lancea.[1][2] It has demonstrated anti-cancer properties by inducing apoptosis (programmed cell death) and causing cell cycle arrest at the G0/G1 phase.[3] Its mechanism of action involves the downregulation of key signaling pathways, including the MEK/ERK and NF-κB pathways.[3] this compound has also been shown to induce apoptosis through the JNK signaling pathway in human leukemia HL-60 cells.[1][4]

Q2: I'm observing high variability between replicate wells in my MTT/XTT assay with this compound. What are the common causes?

High variability in tetrazolium-based assays can stem from several factors. Inconsistent cell seeding is a primary culprit; ensure a homogenous cell suspension and careful pipetting.[5] Edge effects, where wells on the perimeter of the plate are more prone to evaporation, can also contribute to variability.[6] Additionally, incomplete solubilization of the formazan (B1609692) crystals in MTT assays is a frequent source of inconsistent readings.[7] For a compound like this compound, its solubility in the culture medium should be confirmed to avoid precipitation at higher concentrations, which would lead to uneven cell exposure.[8]

Q3: Could this compound be directly interfering with my cell viability assay reagents?

Yes, this is a possibility that should be investigated. Natural compounds, especially those with antioxidant properties, can directly reduce tetrazolium salts like MTT and XTT, leading to a false-positive signal for cell viability.[9][10][11] To test for this, run a cell-free control where this compound is added to the culture medium and the assay reagent is subsequently added. A color change in the absence of cells indicates direct interference. Furthermore, some sesquiterpene lactones have been shown to inhibit luciferase enzymes, which could potentially lead to an underestimation of cell viability in ATP-based assays like CellTiter-Glo.[12]

Q4: My CellTiter-Glo results show a weaker luminescent signal than expected. What could be the issue?

A weak signal in a CellTiter-Glo assay can be due to several reasons. Low cell numbers or poor cell health in your control wells will result in lower ATP levels and thus a weaker signal. Incomplete cell lysis can also be a factor, so ensure proper mixing after adding the reagent.[13] Reagent quality is crucial; ensure the reagent has been stored correctly and has not undergone multiple freeze-thaw cycles.[14] As mentioned, there is a possibility that this compound or similar compounds could partially inhibit the luciferase enzyme, leading to a diminished signal.[12]

Q5: What is the recommended solvent and storage condition for this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[8][15] For cell-based assays, it is typically dissolved in DMSO to create a stock solution. It is recommended to store this compound in a dry, dark environment at -20°C for long-term stability.[8]

Summary of this compound Effects on Cancer Cell Lines

Cell LineAssay TypeConcentration RangeIncubation TimeObserved EffectsReference
A549 (Non-small cell lung cancer)MTT0-25 µg/mL24, 48 hoursDose- and time-dependent inhibition of proliferation.[3]
NCI-H1299 (Non-small cell lung cancer)MTT0-25 µg/mL24, 48 hoursDose- and time-dependent inhibition of proliferation.[3]
A549Flow Cytometry0, 2, 8 µg/mL24 hoursInduced apoptosis and cell cycle arrest at G0/G1 phase.[3]
HL-60 (Human leukemia)Not specified2.5-50 µg/mLNot specifiedInhibited proliferation with an IC50 of 4.9 µg/mL (22.1 µM).[2]
HL-60Not specifiedNot specifiedNot specifiedInduced nuclear and DNA fragmentation, indicative of apoptosis.[1]

Signaling Pathway Diagrams

MEK_ERK_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors activates Proliferation_Survival Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation_Survival Hinesol This compound Hinesol->MEK inhibits Hinesol->ERK inhibits

Caption: this compound inhibits the MEK/ERK signaling pathway.

NFkB_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Proinflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkBa p-IκBα (degraded) IKK_Complex->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus translocates to Gene_Transcription Gene Transcription (Survival, Inflammation) Nucleus->Gene_Transcription Hinesol This compound Hinesol->IkBa inhibits phosphorylation Hinesol->NFkB inhibits phosphorylation of p65

Caption: this compound inhibits the NF-κB signaling pathway.

JNK_Pathway Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1) Stress_Stimuli->MAPKKK activates MKK4_7 MKK4/7 MAPKKK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis cJun->Apoptosis promotes Hinesol This compound Hinesol->JNK activates Troubleshooting_Workflow Start Inconsistent Results High_Variability High Replicate Variability? Start->High_Variability Low_Signal Low Signal in Controls? High_Variability->Low_Signal No Check_Seeding Check Cell Seeding (Homogenize Suspension, Calibrate Pipettes) High_Variability->Check_Seeding Yes High_Background High Background in 'No Cell' Wells? Low_Signal->High_Background No Check_Cells Check Cell Health & Density Low_Signal->Check_Cells Yes Compound_Interference Test for Compound Interference High_Background->Compound_Interference Yes Alternative_Assay Consider Alternative Assay High_Background->Alternative_Assay No, still issues Edge_Effects Address Edge Effects (Avoid Outer Wells) Check_Seeding->Edge_Effects Check_Reagents Check Reagent Prep & Storage Check_Cells->Check_Reagents Check_Lysis Ensure Complete Cell Lysis Check_Reagents->Check_Lysis Media_Interference Check for Media Interference Compound_Interference->Media_Interference Contamination Check for Contamination Media_Interference->Contamination Contamination->Alternative_Assay

References

Overcoming solubility issues of (-)-Hinesol in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (-)-hinesol. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor aqueous solubility of this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a challenge?

A: this compound is a sesquiterpenoid, a type of natural product isolated from plants like Atractylodes lancea.[1][2] It has demonstrated significant potential as an anticancer agent by inducing apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[3] Like many promising drug candidates derived from natural products, this compound is a lipophilic (fat-loving) and hydrophobic (water-fearing) molecule.[4] This inherent property makes it poorly soluble in water and aqueous buffer systems, which is a major hurdle for its use in biological assays and for clinical development, as drugs typically need to be dissolved to be absorbed and to exert their therapeutic effect.[5]

Q2: What are the common signs of solubility issues in my experiments?

A: You may be encountering solubility problems if you observe any of the following:

  • Precipitation: The most obvious sign is the formation of a cloudy suspension or visible solid particles when you dilute your this compound stock solution (typically in an organic solvent like DMSO) into an aqueous medium such as cell culture media or phosphate-buffered saline (PBS).

  • Low Bioavailability: In animal studies, poor aqueous solubility often leads to low and erratic absorption from the gastrointestinal tract after oral administration, resulting in insufficient drug concentration in the bloodstream.[5]

  • Inconsistent Results: Poor solubility can lead to a high degree of variability in experimental results. The actual concentration of solubilized this compound can differ between experiments, leading to unreliable data in cell viability assays, signaling studies, or other biological tests.

Q3: What are the primary strategies to overcome the poor aqueous solubility of this compound?

A: A variety of formulation strategies can be employed to enhance the solubility of hydrophobic drugs like this compound.[5] These can be broadly categorized into:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent (like DMSO or ethanol) to increase solubility.[6][7]

  • Complexation: Encapsulating the this compound molecule within a larger, water-soluble molecule. Cyclodextrins are a widely used and effective option for this purpose.[8][9]

  • Lipid-Based Formulations: Dissolving or suspending this compound in lipid-based systems such as microemulsions, self-emulsifying drug delivery systems (SEDDS), or nanoparticles (e.g., solid lipid nanoparticles or liposomes).[10][11][12]

  • Solid Dispersions: Dispersing this compound in a solid, water-soluble carrier matrix, often a polymer, to create an amorphous solid dispersion that dissolves more readily in water.[13][14]

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size to the micrometer (micronization) or nanometer (nanosuspension) range, which can improve the dissolution rate.[7][15]

Q4: How do I select the most appropriate solubilization method for my research?

A: The choice of method depends on your experimental context:

  • For in vitro cell culture: Using co-solvents like DMSO is common. However, the final concentration of the organic solvent must be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. If precipitation occurs, forming an inclusion complex with a cyclodextrin (B1172386) (like HP-β-CD) is an excellent and widely used alternative that is generally well-tolerated by cells.[8][9]

  • For in vivo preclinical studies (oral administration): Lipid-based formulations such as SEDDS are highly effective.[11] These systems form fine emulsions in the gut, which facilitates drug solubilization and absorption.[11] Amorphous solid dispersions are also a strong option.[13]

  • For in vivo preclinical studies (parenteral/injectable administration): For intravenous use, formulations must be sterile and biocompatible. Options include cyclodextrin complexes, micellar solutions using surfactants, or advanced nanoparticle formulations like liposomes or polymeric nanoparticles.[12][16][17]

Troubleshooting Guides

Issue 1: My this compound precipitates when diluted into aqueous media for cell culture.

  • Question: I dissolved this compound in DMSO to make a 10 mM stock solution. When I add it to my cell culture medium to reach a final concentration of 10 µM, the medium turns cloudy. What is happening and how can I fix it?

  • Answer: This is a classic sign of a hydrophobic compound precipitating out of solution when the concentration of the organic co-solvent (DMSO) is drastically lowered. The final DMSO concentration in your medium is likely too low to keep the this compound dissolved.

    Troubleshooting Steps:

    • Verify Final Solvent Concentration: Calculate the final percentage of DMSO in your medium. If it is below 0.1%, the solubilizing power may be insufficient. While you can increase the DMSO concentration, most cell lines are sensitive to levels above 0.5%. Always run a vehicle control (medium + same concentration of DMSO without the drug) to check for solvent toxicity.

    • Use an Intermediate Dilution Step: Instead of diluting directly from a high-concentration stock, perform a serial dilution. For example, dilute your 10 mM stock to 1 mM in a 50:50 mixture of DMSO and culture medium, vortex thoroughly, and then perform the final dilution into the full volume of medium. This gradual reduction in solvent concentration can sometimes prevent immediate precipitation.

    • Switch to a Cyclodextrin Formulation: This is a highly recommended alternative. Pre-complexing this compound with a water-soluble cyclodextrin like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) can dramatically increase its aqueous solubility.[9][18] You can prepare a stock solution of the complex in water or PBS, which can then be easily diluted in your culture medium without precipitation. Please refer to Protocol 2 for a detailed method.

    • Consider a Surfactant-Based Approach: Using a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 can help create a micellar solution that keeps this compound solubilized.[6] However, surfactants can also have biological effects, so proper controls are critical.

Issue 2: I am observing low or inconsistent efficacy in my biological assays.

  • Question: My cell viability assays with this compound are showing high variability between replicates and the IC50 value is much higher than expected. Could this be related to solubility?

  • Answer: Absolutely. If this compound is not fully dissolved, its effective concentration in the medium is lower and more variable than the nominal concentration you calculated.[5] Undissolved particles will not exert a therapeutic effect, leading to underestimated potency (higher IC50) and poor reproducibility.

    Troubleshooting Steps:

    • Visually Inspect for Precipitation: Before adding your treatment to cells, prepare the final dilution in medium in a separate tube. Hold it up to a light source and look for any signs of cloudiness or shimmering particles, which indicate precipitation.

    • Filter the Solution: To confirm if undissolved drug is the issue, prepare your final dilution and filter it through a 0.22 µm syringe filter. If the biological activity of the filtered solution is significantly lower, it confirms that a substantial portion of the drug was not in solution.

    • Adopt a More Robust Formulation Strategy: For consistent results, you need a stable formulation.

      • Cyclodextrin Complexation (Protocol 2): This method provides a true solution of this compound, ensuring a consistent and predictable concentration.[8]

      • Lipid-Based Nanoparticles (Protocol 3): Encapsulating this compound in nanoparticles creates a stable dispersion and can enhance cellular uptake, potentially increasing potency.[19][20]

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 23811-08-7 [21][22]
Molecular Formula C₁₅H₂₆O [21][22]
Molecular Weight 222.37 g/mol [21]
Appearance Powder [23]
Aqueous Solubility Poorly soluble / Practically insoluble [4][24]

| Organic Solvents | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |[21][23][25] |

Table 2: Comparison of Selected Solubilization Strategies for this compound

Strategy Mechanism Advantages Disadvantages Best For Reference(s)
Co-solvents (e.g., DMSO) Increases solubility by reducing the polarity of the aqueous solvent. Simple to prepare; suitable for high-throughput screening. Potential for drug precipitation upon dilution; solvent may be toxic to cells or animals at higher concentrations. Quick in vitro screening. [6][15]
Cyclodextrins (e.g., HP-β-CD) Forms an inclusion complex where the hydrophobic drug resides inside the cyclodextrin's cavity. Significant solubility enhancement; low toxicity; forms a true solution. The amount of cyclodextrin needed can be large, potentially affecting viscosity or osmolality. In vitro assays; in vivo parenteral and oral studies. [8][9][26]
Lipid Nanoparticles Encapsulates the drug within a lipid-based nanoparticle structure. High drug loading possible; protects drug from degradation; can enhance bioavailability and cellular uptake. More complex to prepare and characterize; requires specialized equipment. In vivo studies (oral and parenteral); advanced in vitro models. [12][19][27]

| Solid Dispersions | Disperses the drug in an amorphous state within a hydrophilic polymer matrix. | Enhances dissolution rate; suitable for oral solid dosage forms. | Can be physically unstable over time (recrystallization); requires specific manufacturing processes like spray drying or hot-melt extrusion. | Oral drug delivery development. |[13][14][28] |

Experimental Protocols

Protocol 1: Preparation of this compound using a Co-solvent System

This protocol is suitable for initial in vitro screening where potential solvent toxicity is monitored.

  • Prepare a High-Concentration Stock Solution:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add pure, sterile-filtered DMSO to dissolve the powder. For example, to make a 20 mM stock, add 22.5 µL of DMSO to 1 mg of this compound (MW: 222.37).

    • Vortex thoroughly until the powder is completely dissolved. Store this stock at -20°C or -80°C.

  • Prepare an Intermediate Working Solution:

    • On the day of the experiment, thaw the stock solution.

    • Prepare a 1:10 dilution of the stock solution (e.g., 2 mM) using fresh, sterile DMSO.

  • Prepare the Final Dilution in Aqueous Medium:

    • To minimize precipitation, add the intermediate working solution to your pre-warmed cell culture medium or buffer while vortexing gently. Crucially, add the small volume of drug solution to the large volume of aqueous medium, not the other way around.

    • For example, to achieve a 10 µM final concentration, add 5 µL of the 2 mM working solution to 995 µL of medium. This results in a final DMSO concentration of 0.5%.

    • Control: Always prepare a vehicle control containing the same final concentration of DMSO in the medium.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This method, adapted from general protocols for hydrophobic drugs, creates a water-soluble stock solution ideal for both in vitro and in vivo use.[8][18]

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Ethanol (B145695) or Acetone

    • Deionized water or PBS

    • Magnetic stirrer and rotary evaporator (or vacuum desiccator)

  • Molar Ratio Calculation:

    • A common starting point is a 1:1 or 1:2 molar ratio of this compound to HP-β-CD. The molecular weight of HP-β-CD is typically around 1380 g/mol .

  • Kneading Method:

    • Dissolve the calculated amount of this compound in a minimal volume of ethanol.

    • In a separate glass mortar, place the corresponding amount of HP-β-CD powder.

    • Slowly add the this compound solution to the HP-β-CD powder while triturating (kneading) continuously with a pestle.

    • Add a small amount of water dropwise to form a thick, uniform paste.

    • Continue kneading for 60 minutes.

    • Dry the paste in a vacuum desiccator or oven at 40-50°C until a constant weight is achieved. The resulting powder is the this compound-HP-β-CD complex.

  • Solvent Evaporation Method (Alternative):

    • Dissolve both this compound and HP-β-CD in a suitable solvent system (e.g., a 50:50 mixture of ethanol and water).

    • Stir the solution at room temperature for 24 hours.

    • Remove the solvent using a rotary evaporator.

    • Collect the resulting thin film or powder.

  • Preparation of Aqueous Stock Solution:

    • The resulting powder can be dissolved directly in water, PBS, or cell culture medium to the desired stock concentration.

    • Filter the solution through a 0.22 µm sterile filter. This stock solution can be stored at 4°C for short-term use or -20°C for long-term storage.

Protocol 3: Formulation of this compound into Lipid-Based Nanoparticles (Conceptual)

This protocol outlines a general approach for preparing solid lipid nanoparticles (SLNs), a common type of lipid-based formulation, using a hot homogenization technique.[12][27]

  • Materials:

    • This compound

    • Solid lipid (e.g., glyceryl monostearate, stearic acid)

    • Surfactant/stabilizer (e.g., Poloxamer 188, Tween® 80)

    • Deionized water

  • Preparation of Lipid Phase:

    • Melt the solid lipid by heating it to 5-10°C above its melting point.

    • Add the required amount of this compound to the molten lipid and stir until a clear, uniform solution is obtained.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.

  • Homogenization:

    • Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., using a high-shear homogenizer like an Ultra-Turrax®) at >10,000 rpm for 5-10 minutes. This forms a hot oil-in-water pre-emulsion.

  • Nanoparticle Formation:

    • The hot pre-emulsion can be further processed using a high-pressure homogenizer to reduce the particle size to the nanometer range.

    • Alternatively, the hot pre-emulsion can be rapidly cooled in an ice bath while stirring. The rapid cooling causes the lipid to solidify, forming solid lipid nanoparticles with this compound encapsulated inside.

  • Characterization:

    • The resulting nanoparticle suspension should be characterized for particle size, polydispersity index (PDI), and encapsulation efficiency using techniques like Dynamic Light Scattering (DLS) and HPLC.

Visualizations

troubleshooting_workflow start Start: Hinesol precipitates in aqueous medium check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce DMSO concentration. Run vehicle toxicity control. check_dmso->reduce_dmso Yes use_cd Prepare Hinesol-Cyclodextrin Inclusion Complex (Protocol 2) check_dmso->use_cd No end_success Problem Solved: Stable Solution Achieved reduce_dmso->end_success use_lipid Consider Lipid-Based Formulation (Protocol 3) use_cd->use_lipid If higher loading is needed use_cd->end_success use_lipid->end_success end_fail If issues persist, consider alternative solubilization methods. use_lipid->end_fail solubilization_strategies cluster_simple Simple Methods (In Vitro) cluster_advanced Advanced Formulations (In Vivo) main Solubilization of this compound cosolvent Co-Solvency (e.g., DMSO) main->cosolvent Quick Screening cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) main->cyclodextrin Improved Stability sedds Lipid Systems (SEDDS, Emulsions) main->sedds Oral Delivery nanoparticles Nanoparticles (SLN, Liposomes) main->nanoparticles Parenteral/Oral solid_disp Solid Dispersions (with Polymers) main->solid_disp Solid Dosage mek_erk_pathway cluster_mek MEK/ERK Pathway cluster_nfkB NF-κB Pathway hinesol This compound mek MEK1/2 hinesol->mek ikba IκBα hinesol->ikba p65 p65 hinesol->p65 erk ERK1/2 mek->erk proliferation Cell Proliferation & Survival (Cyclin D1, Bcl-2) erk->proliferation ikba->p65 Inhibits p65->proliferation apoptosis Apoptosis (Bax) proliferation->apoptosis jnk_pathway hinesol This compound jnk JNK Activation hinesol->jnk apoptosis Apoptosis (Nuclear Fragmentation, DNA Fragmentation) jnk->apoptosis

References

How to control for off-target effects of (-)-Hinesol in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (-)-Hinesol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cellular assays, with a focus on controlling for potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of this compound in cancer cell lines?

A1: this compound is a sesquiterpenoid with demonstrated anti-cancer properties. Its primary on-target effects, particularly in non-small cell lung cancer (NSCLC) cell lines like A549 and NCI-H1299, include the induction of apoptosis and cell cycle arrest at the G0/G1 phase.[1][2] These effects are mediated by the downregulation of two key signaling pathways: the MEK/ERK (MAPK) pathway and the NF-κB pathway.[1][2]

Q2: What are the potential off-target effects of this compound?

A2: While the primary anti-cancer mechanism of this compound is attributed to its effects on the MEK/ERK and NF-κB pathways, like most small molecules, it may have other cellular targets. One identified off-target is H+,K+-ATPase, which it inhibits. This is a different mechanism of action from its anti-cancer effects and highlights the potential for polypharmacology. Researchers should be aware that other, currently unidentified, off-targets may exist.

Q3: How can I be sure that the phenotype I observe is due to the on-target activity of this compound?

A3: Distinguishing on-target from off-target effects is crucial for the correct interpretation of your results. A multi-pronged approach is recommended, including the use of a structurally similar, less active control compound, genetic knockdown of the intended targets, and direct target engagement assays. The following troubleshooting guides provide detailed protocols for these essential control experiments.

Troubleshooting Guides

Issue 1: Observed cellular phenotype may not be specific to this compound's known mechanism of action.

Solution: Employ a structurally related, less active compound as a negative control. For this compound, a suitable control is β-eudesmol . Both are sesquiterpenoids isolated from Atractylodes lancea, but β-eudesmol has been shown to have weaker apoptosis-inducing activity.[3][4]

CompoundCell LineAssayIC50 (µM)Reference
This compoundA549Proliferation~20-25[1][2] (Estimated)
This compoundNCI-H1299Proliferation~20-25[1][2] (Estimated)
β-EudesmolHepG2Cytotoxicity24.57 ± 2.75[5]
β-EudesmolB16-F10Cytotoxicity16.51 ± 1.21[5]
  • Cell Seeding: Plate A549 or NCI-H1299 cells in 96-well plates at a density of 5,000 cells/well and allow to adhere overnight.

  • Compound Preparation: Prepare stock solutions of this compound and β-eudesmol in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from 1 µM to 100 µM.

  • Treatment: Treat cells with the serial dilutions of each compound. Include a DMSO-only control.

  • Incubation: Incubate the cells for 48 hours.

  • Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®).

  • Data Analysis: Calculate the IC50 values for both compounds. A significantly higher IC50 for β-eudesmol would support that the observed phenotype with this compound is not a general effect of this class of sesquiterpenoids.

Issue 2: Uncertainty whether the observed phenotype is a direct result of MEK/ERK or NF-κB pathway inhibition.

Solution: Use siRNA to specifically knock down key proteins in these pathways. If the phenotype of this compound treatment is mimicked by the siRNA knockdown, it provides strong evidence for on-target action.

  • Cell Seeding: Seed A549 cells in 6-well plates to be 60-80% confluent at the time of transfection.

  • siRNA Preparation: Reconstitute siRNAs targeting MEK1 (MAP2K1), ERK1/2 (MAPK3/MAPK1), p65 (RELA), and a non-targeting control siRNA according to the manufacturer's instructions.

  • Transfection:

    • For each well, dilute 20-50 nM of siRNA into an appropriate volume of serum-free medium.

    • In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to form complexes.

    • Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 48-72 hours to allow for protein knockdown.

  • Verification of Knockdown: Harvest a subset of cells to confirm protein knockdown by Western blot.

  • Phenotypic Assay: In parallel, treat a set of wells with this compound or DMSO and perform your cellular assay (e.g., apoptosis assay by Annexin V staining and flow cytometry).

  • Data Analysis: Compare the phenotype of the siRNA-transfected cells with the this compound-treated cells.

ConditionExpected Effect on ApoptosisInterpretation
Non-targeting siRNABaseline apoptosisNegative control
This compoundIncreased apoptosisOn-target effect
siMEK1/ERK1/2Increased apoptosisPhenocopies this compound effect
sip65 (RELA)Increased apoptosisPhenocopies this compound effect
Issue 3: Lack of direct evidence that this compound binds to its intended targets in the cellular environment.

Solution: Perform a Cellular Thermal Shift Assay (CETSA) to confirm direct target engagement. CETSA measures the change in the thermal stability of a protein upon ligand binding.[6][7]

  • Cell Culture and Treatment: Culture A549 cells to high confluency. Treat the cells with this compound (e.g., at 2x the IC50) or vehicle (DMSO) for 2 hours at 37°C.

  • Harvesting and Heating:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellet in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes. Include an unheated control.

  • Lysis and Centrifugation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge at high speed (20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Protein Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Quantify the amount of soluble MEK1 in each sample by Western blot.

  • Data Analysis:

    • Quantify the band intensities and normalize to the unheated control.

    • Plot the normalized intensity versus temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature for the this compound-treated samples indicates target stabilization and therefore direct engagement.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of these control experiments and the underlying biology, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_phenotype Phenotypic Observation cluster_controls Control Experiments cluster_interpretation Interpretation phenotype Observed Cellular Effect (e.g., Apoptosis) neg_control Negative Control (β-eudesmol) phenotype->neg_control knockdown Genetic Knockdown (siRNA for MEK/NF-κB) phenotype->knockdown engagement Target Engagement (CETSA) phenotype->engagement on_target On-Target Effect neg_control->on_target No effect with β-eudesmol off_target Potential Off-Target Effect neg_control->off_target Similar effect with β-eudesmol knockdown->on_target Phenocopies This compound effect knockdown->off_target No phenocopy engagement->on_target Target stabilization observed engagement->off_target No target stabilization

Caption: A logical workflow for distinguishing on-target from off-target effects of this compound.

signaling_pathway cluster_hinesol This compound Action cluster_mek_erk MEK/ERK Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Cellular Outcome hinesol This compound MEK MEK1/2 hinesol->MEK IKK IKK hinesol->IKK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis IkB IκBα IKK->IkB phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB Inflammation Inflammation & Survival Genes NFkB->Inflammation Inflammation->Apoptosis

Caption: Simplified signaling pathways affected by this compound, leading to apoptosis.

References

Technical Support Center: Optimizing In Vitro Studies with (-)-Hinesol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for optimizing dosage and treatment time for (-)-Hinesol in vitro. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summarized for your convenience.

Frequently Asked Questions (FAQs)

Q1: What is the typical effective concentration range for this compound in vitro?

A1: The effective concentration of this compound varies depending on the cell line and the endpoint being measured. For non-small cell lung cancer cell lines like A549 and NCI-H1299, anti-proliferative effects are observed in a dose-dependent manner, typically within the range of 0-25 µg/mL.[1][2][3] For inducing apoptosis in A549 cells, concentrations of 2 µg/mL and 8 µg/mL have been shown to be effective.[1][4] In human leukemia HL-60 cells, the IC50 value for inhibiting proliferation has been reported as 4.9 µg/mL (approximately 22.1 µM).[5]

Q2: What is the recommended treatment duration for this compound?

A2: Treatment times of 24 and 48 hours are commonly used to demonstrate the anti-proliferative activity of this compound.[1] Apoptosis and cell cycle analysis are often performed after a 24-hour incubation period.[1][2][3]

Q3: Which signaling pathways are known to be modulated by this compound?

A3: this compound has been shown to induce apoptosis and inhibit proliferation by modulating several key signaling pathways. These include the downregulation of the MEK/ERK and NF-κB pathways.[1][2][3] It also influences the expression of apoptosis-related proteins, increasing Bax and decreasing Bcl-2 levels.[1][4] Furthermore, in human leukemia HL-60 cells, this compound induces apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[5][6][7][8]

Q4: How can I best prepare this compound for cell culture experiments?

A4: While specific solubility information was not detailed in the searched literature, compounds of this nature are typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock is then diluted to the final desired concentration in the cell culture medium. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guide

Issue 1: I am not observing significant cytotoxicity or apoptosis at the recommended concentrations.

  • Possible Cause 1: Cell Line Variability. Different cell lines exhibit varying sensitivities to this compound. The reported effective concentrations are specific to cell lines like A549, NCI-H1299, and HL-60.[1][6] Your cell line may be less sensitive.

    • Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., from 1 µg/mL to 50 µg/mL) to determine the optimal concentration for your specific cell line.

  • Possible Cause 2: Sub-optimal Treatment Time. The 24 to 48-hour treatment window may not be optimal for your cell line or experimental endpoint.

    • Solution: Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) at a fixed, effective concentration to identify the ideal treatment duration.

  • Possible Cause 3: Compound Stability. The stability of this compound in your culture medium over the incubation period could be a factor.

    • Solution: Prepare fresh dilutions from a stock solution for each experiment. Ensure proper storage of the stock solution as recommended by the supplier.

Issue 2: My Western blot results for signaling pathway proteins are unclear or inconsistent.

  • Possible Cause 1: Timing of Analysis. The activation or inhibition of signaling pathways like MEK/ERK and NF-κB can be transient.

    • Solution: Harvest cell lysates at earlier time points (e.g., 1, 6, 12, 24 hours) post-treatment to capture the peak modulation of these pathways.

  • Possible Cause 2: Antibody Quality. The primary antibodies used may not be specific or sensitive enough.

    • Solution: Validate your antibodies using positive and negative controls. Refer to manufacturer datasheets for recommended dilutions and protocols.[9] Ensure you are using antibodies specific to the phosphorylated (active) forms of the proteins of interest (e.g., phospho-ERK, phospho-p65).[1]

Issue 3: High background in my Annexin V/PI flow cytometry assay.

  • Possible Cause 1: Excessive Trypsinization. Over-exposure to trypsin during cell harvesting can damage cell membranes, leading to false positives for both Annexin V and Propidium Iodide (PI).

    • Solution: Minimize trypsinization time and handle cells gently. After harvesting, wash cells with a buffer containing calcium, such as the provided 1X Binding Buffer, as Annexin V binding is calcium-dependent.[10]

  • Possible Cause 2: Delayed Analysis. Apoptosis is a dynamic process. If cells are left for too long after staining, the proportion of late apoptotic and necrotic cells will increase.

    • Solution: Analyze the stained cells by flow cytometry as soon as possible, ideally within 4 hours of staining.[11]

Data Summary

Table 1: Effective In Vitro Concentrations of this compound

Cell LineAssayConcentrationTreatment TimeObserved EffectCitation
A549 & NCI-H1299Proliferation (MTT Assay)0 - 25 µg/mL24, 48 hDose and time-dependent inhibition[1][3]
A549Apoptosis (Flow Cytometry)2 µg/mL24 h21.2% apoptotic cells[1][4]
A549Apoptosis (Flow Cytometry)8 µg/mL24 h36.0% apoptotic cells[1][4]
HL-60ProliferationIC50: 4.9 µg/mL (~22.1 µM)N/AGrowth inhibition[5]

Table 2: Key Protein Expression Changes Induced by this compound in A549 Cells (24h)

ProteinChange in Expression/PhosphorylationSignaling PathwayCitation
p-MEK1/2DecreasedMEK/ERK[1]
p-ERK1/2DecreasedMEK/ERK[1]
p-IκBαDecreasedNF-κB[1]
p-p65DecreasedNF-κB[1]
Cyclin D1DecreasedCell Cycle[1][3]
Bcl-2DecreasedApoptosis[1][3]
BaxIncreasedApoptosis[1][3]

Experimental Protocols & Visualizations

Experimental Workflow

The following diagram outlines a typical workflow for investigating the in vitro effects of this compound.

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis cell_culture 1. Seed Cells (e.g., A549, HL-60) hinesol_prep 2. Prepare this compound Stock & Dilutions treatment 3. Treat Cells (e.g., 2-25 µg/mL for 24-48h) hinesol_prep->treatment mtt Cell Viability (MTT Assay) treatment->mtt flow Apoptosis & Cell Cycle (Flow Cytometry) treatment->flow wb Protein Expression (Western Blot) treatment->wb

General experimental workflow for this compound studies.
Signaling Pathways Modulated by this compound

The diagrams below illustrate the key signaling pathways affected by this compound treatment.

G cluster_mek MEK/ERK Pathway cluster_nfkB NF-κB Pathway cluster_apoptosis Apoptosis Regulation Hinesol This compound MEK MEK1/2 Hinesol->MEK inhibits Ikk IKK Hinesol->Ikk inhibits Bax Bax Hinesol->Bax promotes ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation (Cyclin D1) ERK->Proliferation IkBa IκBα Ikk->IkBa NFkB NF-κB (p65) IkBa->NFkB Survival Cell Survival (Bcl-2) NFkB->Survival Apoptosis Apoptosis Survival->Apoptosis Bax->Apoptosis

This compound inhibits MEK/ERK and NF-κB pathways.

G Hinesol This compound JNK JNK Hinesol->JNK activates cJun c-Jun JNK->cJun activates Apoptosis Apoptosis cJun->Apoptosis

This compound induces apoptosis via the JNK pathway.

Detailed Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of this compound.[12][13][14]

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in SDS)[15]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of medium.[15] Incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 2, 5, 10, 25 µg/mL). Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment time (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[13][15] Metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Mix gently and measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[13]

  • Calculation: Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based protocol detects early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.[10][16]

Materials:

  • 6-well plates

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells per well in 6-well plates. After 24 hours, treat with desired concentrations of this compound for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at approximately 500 x g for 5 minutes.

  • Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[10]

  • Staining: Add 5 µL of Annexin V-FITC and 1-5 µL of PI staining solution to the cell suspension.[10]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[10]

  • Dilution: Add 400 µL of 1X Binding Buffer to each sample.

  • Analysis: Analyze the samples immediately by flow cytometry. Healthy cells will be negative for both stains, early apoptotic cells will be Annexin V positive/PI negative, and late apoptotic/necrotic cells will be positive for both.[16]

Protein Expression Analysis (Western Blot)

This protocol allows for the detection of changes in key proteins involved in apoptosis and signaling pathways.[9][17][18]

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-p-ERK, anti-ERK, anti-p-p65, anti-p65, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them using lysis buffer on ice.[9]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.[9]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[9]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.[9]

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. Normalize the protein of interest to a loading control like GAPDH.

References

Technical Support Center: Method Development for Separating (-)-Hinesol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of (-)-hinesol from co-eluting compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic separation of this compound.

Problem 1: Poor Resolution Between this compound and β-Eudesmol in Reversed-Phase HPLC

  • Question: My reversed-phase HPLC method shows poor separation between this compound and its common isomer, β-eudesmol. What steps can I take to improve the resolution?

  • Answer: Co-elution of isomers like this compound and β-eudesmol is a common challenge due to their similar physicochemical properties. Here is a systematic approach to improve resolution:

    • Optimize Mobile Phase Composition:

      • Solvent Strength: If the peaks are eluting too quickly, decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. This will increase retention time and may improve separation.

      • Solvent Selectivity: If changing the solvent strength is ineffective, switch the organic modifier. Acetonitrile and methanol (B129727) interact differently with analytes and the stationary phase, which can alter selectivity. For example, if you are using acetonitrile, try a method with methanol.

      • Additives: The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can improve peak shape by controlling the ionization of the analytes.

    • Adjust Gradient Profile:

      • If you are using a gradient elution, try a shallower gradient around the elution time of the target compounds. A slower increase in the organic solvent concentration can enhance the separation of closely eluting peaks.

    • Column Temperature:

      • Varying the column temperature can influence selectivity. Try running the separation at different temperatures (e.g., 25°C, 30°C, and 40°C) to see if it improves resolution.

    • Change Stationary Phase:

      • If optimizing the mobile phase and temperature is not sufficient, consider a column with a different stationary phase. A phenyl-hexyl column, for instance, can offer different selectivity compared to a standard C18 column due to π-π interactions.

Problem 2: Peak Tailing in the this compound Peak

  • Question: The peak for this compound in my chromatogram is showing significant tailing. What are the possible causes and solutions?

  • Answer: Peak tailing can be caused by several factors. Here's a troubleshooting workflow:

    G A Peak Tailing Observed B Check for Secondary Interactions A->B C Column Overload? A->C D Extra-Column Volume? A->D E Modify Mobile Phase pH (e.g., add 0.1% Formic Acid) B->E F Use End-Capped Column B->F G Reduce Sample Concentration C->G H Optimize Tubing (Shorter length, smaller ID) D->H I Resolution Improved? E->I F->I G->I H->I

    Caption: Troubleshooting workflow for peak tailing.

    • Secondary Interactions: Active silanol (B1196071) groups on the silica (B1680970) backbone of the stationary phase can interact with polar analytes, causing tailing.

      • Solution: Add a competing agent to the mobile phase, such as a small concentration of an acid (e.g., 0.1% formic acid), to suppress silanol activity. Alternatively, use an end-capped column where the residual silanol groups are deactivated.

    • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

      • Solution: Dilute your sample and inject a smaller volume.

    • Extra-Column Volume: The volume of the tubing and connections between the injector, column, and detector can contribute to peak broadening and tailing.

      • Solution: Use tubing with a smaller internal diameter and the shortest possible length.

Problem 3: Ghost Peaks in the Chromatogram

  • Question: I am observing unexpected peaks ("ghost peaks") in my chromatograms, some of which are interfering with the analysis of this compound. How can I identify the source and eliminate them?

  • Answer: Ghost peaks can originate from various sources. A systematic approach is necessary to identify and eliminate them.

    • Run a Blank Gradient: Inject the mobile phase without any sample. If the ghost peaks are still present, they are likely coming from the HPLC system or the mobile phase itself.

      • Contaminated Mobile Phase: Use high-purity HPLC-grade solvents and fresh mobile phase.

      • System Contamination: Flush the entire system with a strong solvent (e.g., a high percentage of organic solvent) to remove any adsorbed contaminants.

    • Check Sample Preparation: If the ghost peaks only appear when a sample is injected, they may be introduced during sample preparation.

      • Solvent Impurities: Ensure the solvent used to dissolve the sample is of high purity.

      • Carryover: A ghost peak may be due to carryover from a previous injection. Implement a needle wash step between injections.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting compounds with this compound?

A1: The most frequently encountered co-eluting compound with this compound is its isomer, β-eudesmol .[1][2] This is particularly common in essential oils extracted from plants of the Atractylodes genus, such as Atractylodes lancea.[3] Other sesquiterpenoids that may co-elute or elute closely include atractylon and atractylodin (B190633) .

Q2: Which analytical technique is better for separating this compound and its isomers, GC or HPLC?

A2: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used effectively.

  • GC-MS is a powerful technique for the analysis of volatile compounds like sesquiterpenoids and is often used for the simultaneous determination of this compound, β-eudesmol, atractylon, and atractylodin in essential oils.[3]

  • HPLC offers versatility in method development, particularly with the choice of stationary and mobile phases, which can be advantageous for optimizing the separation of isomers. Reversed-phase HPLC is commonly employed for this purpose.

The choice between GC and HPLC will depend on the specific sample matrix, the available equipment, and the goals of the analysis (e.g., qualitative screening vs. preparative purification).

Q3: Can I use the same method for both analytical and preparative separation of this compound?

A3: An analytical method can be the starting point for developing a preparative method, but direct scaling up is not always straightforward. For preparative chromatography, the goal is to maximize the amount of purified compound collected in a single run. This often involves intentionally overloading the column, which can affect resolution. The analytical method will need to be adapted to a larger column and optimized for sample loading and fraction collection.

Experimental Protocols

Protocol 1: GC-MS Method for Simultaneous Determination of this compound, β-Eudesmol, Atractylon, and Atractylodin

This protocol is based on established methods for the analysis of essential oils from Atractylodes lancea.[3]

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: HP-1 capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Nitrogen.

  • Inlet Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 145°C, hold for 25 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Hold: 10 minutes at 250°C.

  • Injection Volume: 2 µL.

  • Split Ratio: 40:1.

Protocol 2: General HPLC Method Development for this compound Separation

This protocol provides a starting point for developing a reversed-phase HPLC method.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV or PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Program (Starting Point):

    • Begin with a gradient of 50-60% B and increase to 80-95% B over 15-20 minutes. The gradient should be optimized to achieve baseline separation of this compound and β-eudesmol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Due to the lack of a strong chromophore, a low wavelength such as 210 nm is often used for sesquiterpenoids.

  • Injection Volume: 5-20 µL.

Quantitative Data

The following tables summarize typical quantitative data obtained from the separation of this compound and related compounds.

Table 1: GC-MS Quantitative Data for Compounds in Atractylodes lancea [3]

CompoundLinear Range (g/L)Correlation Coefficient (r)Average Recovery (%)
Atractylone0.012 - 2.320.999898.0 - 99.0
This compound0.008 - 1.680.999897.7 - 99.4
β-Eudesmol0.009 - 1.760.999998.4 - 99.2
Atractylodin0.016 - 3.200.999797.8 - 99.7

Visualizations

Experimental Workflow for Method Development

G cluster_0 Analytical Method Development cluster_1 Preparative Method Scale-Up A Initial Conditions (C18, ACN/H2O) B Optimize Mobile Phase (Solvent, Additives) A->B C Optimize Gradient B->C D Vary Column Temperature C->D E Test Alternative Columns (e.g., Phenyl-Hexyl) D->E F Select Preparative Column E->F Optimized Analytical Method G Determine Loadability F->G H Optimize for Throughput G->H I Fraction Collection H->I

Caption: Workflow for HPLC method development and scale-up.

Logical Relationship of Troubleshooting Poor Resolution

G A Poor Resolution B Adjust Mobile Phase Strength A->B C Change Mobile Phase Selectivity A->C D Modify Gradient A->D E Vary Temperature A->E F Change Stationary Phase A->F G Baseline Separation B->G C->G D->G E->G F->G

Caption: Troubleshooting logic for improving peak resolution.

References

Addressing matrix effects in LC-MS/MS analysis of (-)-Hinesol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the LC-MS/MS analysis of (-)-Hinesol.

Troubleshooting Guides

This section addresses specific issues related to matrix effects in the quantification of this compound.

Question 1: My this compound signal is significantly lower in plasma/serum samples compared to the standard in pure solvent. How do I confirm this is a matrix effect?

Answer:

This is a classic sign of ion suppression, a common matrix effect. To confirm this, a post-column infusion experiment is recommended. This qualitative technique helps to identify regions in your chromatogram where co-eluting matrix components suppress the ionization of this compound.

Experimental Protocol: Post-Column Infusion for Matrix Effect Assessment

Objective: To qualitatively identify chromatographic regions with ion suppression or enhancement.

Materials:

  • LC-MS/MS system with a 'T' connector.

  • Syringe pump.

  • A standard solution of this compound at a concentration that provides a stable, mid-range signal.

  • Blank biological matrix extract (e.g., plasma, serum) prepared using your routine sample preparation method.

Procedure:

  • Infusion Setup: Infuse the this compound standard solution post-column into the mobile phase flow using the syringe pump and a 'T' connector just before the mass spectrometer's ion source.

  • Establish a Stable Baseline: Begin the infusion and allow the signal for this compound to stabilize, creating a steady baseline.

  • Inject Blank Matrix: Inject a prepared blank matrix sample onto the LC column.

  • Monitor Signal: Monitor the this compound signal throughout the chromatographic run. A dip in the baseline indicates ion suppression at that retention time, while a rise indicates ion enhancement.

Question 2: I've confirmed ion suppression is affecting my this compound analysis. What are the primary strategies to mitigate this?

Answer:

There are three main strategies to address matrix effects:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components from your sample before analysis.

  • Improve Chromatographic Separation: Modifying your LC method can separate this compound from co-eluting matrix components.

  • Use a Suitable Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the gold standard for compensating for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in plasma/serum samples for this compound analysis?

A1: Phospholipids (B1166683) are a major contributor to matrix effects, particularly ion suppression, in plasma and serum samples.[1][2] These molecules are abundant in biological membranes and often co-extract with analytes of interest during sample preparation.[1][2] Other endogenous components like salts, proteins, and metabolites can also interfere with ionization.[3]

Q2: Which sample preparation technique is best for reducing matrix effects for this compound?

A2: The choice of technique depends on the complexity of the matrix and the required sensitivity. Here's a comparison of common methods:

  • Protein Precipitation (PPT): A simple and fast method, but it is the least effective at removing phospholipids and other interferences, often resulting in significant matrix effects.[4]

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning this compound into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[5]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively retain this compound while matrix components are washed away.[6] This is often the most effective method for minimizing matrix effects.[6][7]

Below is a table summarizing the typical recovery and matrix effect for each technique, adapted from studies on similar sesquiterpenoid compounds.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Throughput
Protein Precipitation (PPT)85 - 10040 - 70High
Liquid-Liquid Extraction (LLE)70 - 9515 - 30Medium
Solid-Phase Extraction (SPE)90 - 105< 15Low to Medium

Q3: How can I optimize my chromatography to separate this compound from matrix interferences?

A3: Chromatographic optimization is key to resolving your analyte from interfering compounds.[8] Consider the following:

  • Gradient Elution: Employ a gradient elution with a shallow ramp to enhance the separation of this compound from early-eluting polar and late-eluting nonpolar interferences.

  • Column Chemistry: Use a column with a different selectivity (e.g., a pentafluorophenyl (PFP) phase instead of a standard C18) to alter the elution profile of matrix components relative to this compound.

  • Flow Rate: Lowering the flow rate can sometimes improve separation and reduce the impact of matrix effects in electrospray ionization (ESI).[9]

Q4: Why is a stable isotope-labeled (SIL) internal standard recommended for this compound?

A4: A SIL internal standard (e.g., this compound-d3) is chemically identical to the analyte and will therefore have the same chromatographic retention time and experience the same degree of ionization suppression or enhancement.[10][11] By measuring the ratio of the analyte to the SIL internal standard, you can accurately quantify this compound, as any signal variation due to matrix effects will be canceled out.[10][11]

Experimental Protocols

Protocol 1: Sample Preparation of Plasma Samples using Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Aliquoting: Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., SIL-(-)-Hinesol in methanol) to each tube.

  • Extraction: Add 500 µL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Vortexing: Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: UPLC-MS/MS Conditions for this compound Analysis

The following are typical starting conditions that should be optimized for your instrument and specific needs, based on methods for similar sesquiterpenoids like zerumbone.

ParameterSetting
UPLC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Elution Time (min)
0.0 - 0.5
0.5 - 2.0
2.0 - 3.0
3.0 - 3.1
3.1 - 4.0
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temperature400°C
MRM TransitionsTo be optimized for this compound and IS

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc_separation LC Separation inject->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Workflow for this compound analysis in plasma using protein precipitation.

troubleshooting_flow start Inconsistent or Low Signal in Biological Matrix is_matrix_effect Perform Post-Column Infusion Experiment start->is_matrix_effect matrix_effect_confirmed Matrix Effect Confirmed (Ion Suppression) is_matrix_effect->matrix_effect_confirmed Yes no_matrix_effect No Significant Matrix Effect is_matrix_effect->no_matrix_effect No optimize_prep Optimize Sample Preparation (LLE or SPE) matrix_effect_confirmed->optimize_prep optimize_lc Optimize Chromatographic Separation matrix_effect_confirmed->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard matrix_effect_confirmed->use_sil_is check_other Troubleshoot Other Parameters: - Instrument Performance - Sample Integrity - Standard Preparation no_matrix_effect->check_other revalidate Re-evaluate and Validate Method optimize_prep->revalidate optimize_lc->revalidate use_sil_is->revalidate

Caption: Troubleshooting workflow for addressing matrix effects in LC-MS/MS analysis.

References

Technical Support Center: Chiral HPLC Resolution of (-)-Hinesol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of (-)-Hinesol enantiomers. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental strategies to assist researchers, scientists, and drug development professionals in achieving optimal enantiomeric resolution.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound and its enantiomer?

A1: The primary challenge lies in the fact that enantiomers, such as this compound and (+)-Hinesol, possess identical physical and chemical properties in an achiral environment. Separation requires a chiral environment that allows for differential interaction with each enantiomer. In HPLC, this is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive.

Q2: Which type of chiral stationary phase (CSP) is generally most effective for separating sesquiterpenoids like Hinesol?

A2: Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are often the most successful for a broad range of chiral compounds, including natural products like sesquiterpenoids.[1][2] These CSPs offer a wide variety of chiral recognition mechanisms. Pirkle-type and cyclodextrin-based columns can also be effective and should be considered during method development.[1]

Q3: What are the typical mobile phases used for chiral separations on polysaccharide-based CSPs?

A3: Normal-phase chromatography is very common for chiral separations on these columns.[2] Typical mobile phases consist of a non-polar solvent like n-hexane mixed with an alcohol modifier such as isopropanol (B130326) or ethanol (B145695).[3] Reversed-phase and polar organic modes can also be employed, offering different selectivity.[4]

Q4: How does temperature affect chiral separations?

A4: Temperature can have a significant impact on enantioselectivity. It is a critical parameter to optimize, as changes in temperature can alter the interactions between the analyte and the chiral stationary phase, sometimes even reversing the elution order of the enantiomers.

Q5: Is it necessary to derivatize Hinesol before chiral HPLC analysis?

A5: In many cases, direct separation of enantiomers on a suitable CSP is possible without derivatization.[5] However, if direct methods fail, indirect separation can be an option. This involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the development of a chiral HPLC method for the resolution of this compound enantiomers.

Problem Potential Cause(s) Suggested Solution(s)
Poor or No Resolution 1. Inappropriate Chiral Stationary Phase (CSP).2. Sub-optimal mobile phase composition.3. Incorrect flow rate.4. Unsuitable column temperature.1. Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type, cyclodextrin-based).2. Systematically vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase (e.g., n-hexane). Consider adding a small amount of an acidic or basic additive if appropriate for the analyte.3. Optimize the flow rate; often, lower flow rates improve resolution in chiral separations.4. Evaluate a range of column temperatures (e.g., 10°C, 25°C, 40°C).
Peak Tailing 1. Secondary interactions with the stationary phase.2. Column overload.3. Column contamination.1. For acidic or basic analytes, consider adding a modifier to the mobile phase (e.g., trifluoroacetic acid for acids, diethylamine (B46881) for bases) to suppress unwanted interactions.[3]2. Reduce the sample concentration or injection volume.3. Flush the column with a strong, compatible solvent.
Irreproducible Retention Times 1. Insufficient column equilibration.2. Fluctuations in mobile phase composition.3. Unstable column temperature.1. Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially after changing solvents.2. Prepare fresh mobile phase daily and ensure accurate mixing.3. Use a reliable column oven to maintain a constant temperature.
High Backpressure 1. Blockage in the HPLC system (e.g., inlet frit, tubing).2. Particulate matter from the sample.3. Mobile phase precipitation.1. Reverse-flush the column (if permitted by the manufacturer). Check and clean or replace the inlet frit.2. Filter all samples before injection.3. Ensure mobile phase components are fully miscible.

Experimental Protocols: A Strategic Approach to Method Development

As no specific validated method for the chiral separation of Hinesol is readily available in the literature, a systematic method development strategy is recommended.

Initial Column and Mobile Phase Screening

The most effective approach to developing a chiral separation is to screen a variety of CSPs with a set of standard mobile phases.

Recommended Columns for Screening:

  • Polysaccharide-based:

    • Chiralpak AD-H (amylose-based)

    • Chiralcel OD-H (cellulose-based)

  • Pirkle-type:

    • Whelk-O1

  • Cyclodextrin-based:

    • Cyclobond I 2000

Screening Mobile Phases (Normal Phase):

  • Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)

  • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)

Initial HPLC Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm (or as determined by a UV scan of Hinesol)

  • Injection Volume: 10 µL

  • Sample Concentration: 1 mg/mL in mobile phase

Method Optimization

Once a column and mobile phase combination shows promising initial separation, further optimization can be performed:

  • Optimize the Alcohol Modifier Concentration: Vary the percentage of isopropanol or ethanol in the mobile phase (e.g., from 5% to 20%) to fine-tune the retention and resolution.

  • Evaluate Different Alcohol Modifiers: If using isopropanol, test ethanol and vice-versa, as the choice of alcohol can significantly impact selectivity.

  • Optimize Temperature: Analyze the separation at different temperatures (e.g., 10°C, 25°C, 40°C) to determine the optimal condition for resolution.

  • Optimize Flow Rate: Test lower flow rates (e.g., 0.5 - 0.8 mL/min) to see if resolution improves.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical, yet realistic, data for a successful chiral separation of Hinesol enantiomers to serve as a benchmark for your method development.

Table 1: Illustrative Results from Initial Column Screening

Chiral Stationary Phase Mobile Phase t_R1 (min) t_R2 (min) Resolution (R_s) Separation Factor (α)
Chiralpak AD-Hn-Hexane/IPA (90:10)8.510.21.81.20
Chiralcel OD-Hn-Hexane/IPA (90:10)12.113.51.31.12
Whelk-O1n-Hexane/IPA (90:10)9.89.80.01.00
Cyclobond I 2000n-Hexane/IPA (90:10)15.216.10.91.06

t_R1 and t_R2 are the retention times of the first and second eluting enantiomers, respectively.

Table 2: Illustrative Data from Method Optimization on Chiralpak AD-H

Parameter Modified Condition t_R1 (min) t_R2 (min) Resolution (R_s) Separation Factor (α)
IPA % 5%15.419.82.51.29
10%8.510.21.81.20
15%6.27.11.41.15
Temperature 10°C10.112.52.11.24
25°C8.510.21.81.20
40°C7.38.51.51.16
Flow Rate 0.8 mL/min10.612.82.01.21
1.0 mL/min8.510.21.81.20
1.2 mL/min7.18.51.61.19

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key processes in developing and troubleshooting your chiral HPLC method.

Chiral_Method_Development_Workflow cluster_prep Preparation cluster_screening Screening Phase cluster_eval Evaluation cluster_optimize Optimization Phase start Define Analyte: This compound prep_sample Prepare Racemic Hinesol Standard (1 mg/mL) start->prep_sample screen_cols Screen Multiple CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H) prep_sample->screen_cols screen_mp Test Screening Mobile Phases (e.g., Hex/IPA, Hex/EtOH) screen_cols->screen_mp eval_sep Evaluate Separation (Rs > 1.0?) screen_mp->eval_sep eval_sep->screen_cols No, try other CSPs opt_modifier Optimize Alcohol % eval_sep->opt_modifier Yes opt_temp Optimize Temperature opt_modifier->opt_temp opt_flow Optimize Flow Rate opt_temp->opt_flow final_eval Final Evaluation (Rs > 1.5?) opt_flow->final_eval final_eval->opt_modifier No, re-optimize end_node Validated Method final_eval->end_node Yes

Caption: A systematic workflow for chiral HPLC method development for this compound.

Troubleshooting_Workflow start Poor or No Resolution (Rs < 1.5) q1 Is there any peak separation? start->q1 a1_yes Optimize Mobile Phase (Vary alcohol %) q1->a1_yes Yes a1_no Screen Different CSPs q1->a1_no No q2 Resolution Improved? a1_yes->q2 a1_no->start Try new column q2->a1_no No a2_yes Optimize Temperature & Flow Rate q2->a2_yes Yes q3 Baseline Resolution (Rs >= 1.5)? a2_yes->q3 q3->a2_yes No, continue optimization a3_yes Method Successful q3->a3_yes Yes

References

Strategies to minimize batch-to-batch variability of (-)-Hinesol extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability of (-)-Hinesol extracts from Atractylodes lancea.

Troubleshooting Guide

Batch-to-batch variability in this compound extracts can arise from a multitude of factors, from the raw plant material to the final analytical quantification. This guide addresses common issues and provides actionable solutions.

Issue 1: Inconsistent this compound Yield and Purity

Possible Causes & Solutions:

FactorPotential Cause of VariabilityRecommended Action
Raw Material Genetic and Environmental Variation: The concentration of this compound and related sesquiterpenoids like β-eudesmol is influenced by the plant's genetics and growing conditions (e.g., climate, soil)[1][2].Source plant material from a single, reputable supplier with defined geographical origin and harvest time. Consider using clonally propagated plants for higher consistency[2].
Harvest Time: The concentration of bioactive compounds in Atractylodes species can vary significantly with the harvesting period[2].Standardize the harvest time to the period known to yield the highest concentration of sesquiterpenoids, which is often in the autumn[2].
Storage Conditions: Improper storage of the raw rhizomes can lead to degradation of volatile compounds like this compound.Store dried rhizomes in a cool, dark, and dry place. Minimize storage time before extraction.
Material Preparation: Inconsistent particle size of the ground rhizomes can affect extraction efficiency.Grind the dried rhizomes to a uniform and fine powder (e.g., 40-60 mesh) to ensure consistent surface area for solvent penetration[3].
Extraction Process Solvent Polarity: The choice of solvent significantly impacts the extraction efficiency of sesquiterpenoids. Sesquiterpenes are generally non-polar to moderately polar.For solvent extraction, ethanol (B145695) (e.g., 95%) is an effective choice[3]. Using a consistent solvent polarity is crucial for reproducibility.
Solvent-to-Solid Ratio: An inappropriate ratio can lead to incomplete extraction or wasteful solvent usage.An optimized and consistent solvent-to-solid ratio is critical. A common starting point is 10:1 (v/w)[3]. Increasing the ratio can enhance extraction up to a certain point[4].
Extraction Time and Temperature: Insufficient time or suboptimal temperature will result in incomplete extraction. Conversely, excessive heat can degrade thermolabile compounds.For ultrasonic-assisted extraction, a duration of 30-60 minutes at a controlled temperature (e.g., 50°C) is effective[3]. For other methods, these parameters must be standardized.
Extraction Method: Different methods (e.g., steam distillation, solvent extraction, supercritical fluid extraction) have varying efficiencies[3][5][6].Select an extraction method and adhere to its protocol strictly across all batches. Ultrasonic-assisted solvent extraction offers a good balance of efficiency and control[3].
Analytical Quantification Inconsistent Sample Preparation: Variations in sample dilution or filtration can introduce errors.Follow a standardized protocol for preparing the extract for analysis, including precise dilutions and consistent filtering (e.g., 0.45 µm filter)[1].
Instrumental Variability: Drifts in detector response or column performance can affect quantification.Regularly calibrate the analytical instrument (HPLC or GC) with a certified this compound standard. Monitor system suitability parameters before each batch analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound extracts?

A1: The primary sources of variability begin with the raw plant material, Atractylodes lancea. Genetic differences and environmental factors during growth significantly affect the content of this compound[2]. Inconsistent harvesting time, storage conditions, and pre-extraction processing (like grinding) also contribute significantly. During the extraction process, variations in solvent type, solvent-to-solid ratio, extraction time, and temperature are major contributors to inconsistency[3].

Q2: Which extraction method is recommended for consistent this compound yields?

A2: While several methods like steam distillation and supercritical fluid extraction can be used, ultrasonic-assisted solvent extraction (UAE) with ethanol is a robust and efficient method for obtaining this compound from Atractylodes lancea rhizomes[3]. UAE offers better control over temperature and can reduce extraction times compared to traditional maceration or Soxhlet extraction, leading to more consistent results[7].

Q3: How does the choice of solvent affect the extraction of this compound?

A3: this compound is a sesquiterpenoid, which is moderately polar. The polarity of the extraction solvent is therefore a critical parameter. Solvents like ethanol are effective at extracting such compounds[3]. Using solvents of inconsistent polarity (e.g., different grades or water content) will lead to variable extraction yields and purity. For instance, highly polar solvents may co-extract more water-soluble impurities, while highly non-polar solvents may not efficiently extract this compound.

Q4: What are "marker compounds" and how are they used to standardize extracts?

A4: Marker compounds are specific chemical constituents of a plant extract used for quality control purposes. For Atractylodes lancea, this compound, along with β-eudesmol and atractylone, are considered key marker compounds[8]. Standardization involves quantifying these marker compounds to ensure their concentration falls within a predefined range for every batch. This practice helps to mitigate the natural variability of the raw material and ensures a more consistent product.

Q5: My HPLC/GC chromatograms show inconsistent peak shapes (e.g., tailing or fronting) for this compound. What could be the cause?

A5: For HPLC, peak tailing can be caused by interactions between the analyte and active sites on the column (e.g., exposed silanols), column overload (injecting too much sample), or issues with the mobile phase pH[3][9][10]. For GC, peak tailing can result from column contamination, active sites in the column, or improper sample vaporization[11]. Ensure your sample is properly filtered, consider using a guard column, check the mobile phase/carrier gas purity, and verify that you are not overloading the column[12].

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Solvent Extraction (UAE) of this compound

  • Preparation of Plant Material:

    • Thoroughly clean and dry the rhizomes of Atractylodes lancea to a moisture content of 5-10%.

    • Grind the dried rhizomes into a fine powder (40-60 mesh) to increase the surface area for extraction[3].

  • Extraction:

    • Weigh 20 g of the powdered rhizome and place it into a 500 mL flask.

    • Add 200 mL of 95% ethanol, resulting in a 10:1 solvent-to-solid ratio[3].

    • Place the flask in an ultrasonic bath.

  • Ultrasonication:

    • Sonicate the mixture at a frequency of 40 kHz and a power of 250 W for 30-60 minutes[3].

    • Maintain a constant temperature, for example, 50°C, to ensure consistency[3].

  • Post-Extraction:

    • Filter the mixture to separate the extract from the solid plant material.

    • Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude extract.

    • Store the extract in a cool, dark place until analysis.

Protocol 2: Quantification of this compound using Gas Chromatography (GC-FID)

This protocol is based on established methods for the analysis of sesquiterpenoids in Atractylodes lancea[8].

  • Sample Preparation:

    • Accurately weigh a known amount of the dried extract and dissolve it in a suitable solvent like hexane (B92381) or methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • GC Conditions:

    • Column: HP-1 capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar[8].

    • Detector: Flame Ionization Detector (FID).

    • Inlet Temperature: 250°C[8].

    • Detector Temperature: 250°C[8].

    • Oven Temperature Program:

      • Initial temperature: 145°C, hold for 25 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 10 minutes[8].

    • Carrier Gas: Nitrogen, with a split ratio of 40:1[8].

    • Injection Volume: 2 µL[8].

  • Quantification:

    • Prepare a calibration curve using a certified standard of this compound at various concentrations.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the extract by using the calibration curve.

Protocol 3: Quantification of this compound using High-Performance Liquid Chromatography (HPLC-UV)

This protocol is based on methods for analyzing extracts from Atractylodes species[1][13].

  • Sample Preparation:

    • Accurately weigh a known amount of the dried extract and dissolve it in methanol.

    • Use sonication to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., Agilent ZORBAX SB-C18, 4.6 x 250 mm, 5 µm)[1].

    • Mobile Phase: Gradient elution with Methanol (A) and water (B)[1]. A typical gradient might be:

      • 0-15 min: 5% to 35% A

      • 15-25 min: 35% to 45% A

      • 25-30 min: 45% to 60% A

      • 30-40 min: 60% to 95% A

    • Flow Rate: 0.8 mL/min[1].

    • Column Temperature: 30°C[1].

    • Detection: UV detector at 260 nm[1].

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a calibration curve using a certified standard of this compound.

    • Identify the this compound peak based on retention time.

    • Quantify the concentration using the peak area and the calibration curve.

Visualizations

experimental_workflow cluster_raw_material 1. Raw Material Standardization cluster_extraction 2. Extraction Process Control cluster_analysis 3. Quality Control & Analysis raw_material Atractylodes lancea Rhizome sourcing Consistent Sourcing (Genotype, Location) raw_material->sourcing harvest Standardized Harvest Time sourcing->harvest storage Controlled Storage (Cool, Dry, Dark) harvest->storage grinding Uniform Grinding (40-60 mesh) storage->grinding extraction Controlled Extraction (e.g., UAE with Ethanol) grinding->extraction parameters Standardized Parameters: - Solvent-to-Solid Ratio (10:1) - Time (30-60 min) - Temperature (50°C) extraction->parameters filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude this compound Extract evaporation->crude_extract sample_prep Standardized Sample Prep (Dilution, Filtering) crude_extract->sample_prep analysis Analytical Method (GC or HPLC) sample_prep->analysis quantification Quantification of This compound analysis->quantification release Batch Release quantification->release logical_relationship cluster_factors Contributing Factors cluster_raw_material_details Raw Material Details cluster_process_details Process Details cluster_analytical_details Analytical Details variability Batch-to-Batch Variability of this compound Extract raw_material Raw Material Inconsistency variability->raw_material process Process Parameter Drift variability->process analytical Analytical Error variability->analytical genetics Genetics & Environment raw_material->genetics harvest Harvesting & Storage raw_material->harvest preparation Physical Preparation raw_material->preparation solvent Solvent process->solvent ratio Solvent/Solid Ratio process->ratio time_temp Time & Temperature process->time_temp sample_prep Sample Preparation analytical->sample_prep instrument Instrument Calibration analytical->instrument method Method Validation analytical->method

References

Technical Support Center: Enhancing the Bioavailability of (-)-Hinesol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of the poorly water-soluble sesquiterpenoid, (-)-hinesol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving adequate oral bioavailability for this compound?

A1: The primary challenge for the oral delivery of this compound is its poor aqueous solubility. As a lipophilic compound, it is soluble in organic solvents like DMSO and chloroform (B151607) but has limited solubility in water. This poor solubility leads to a low dissolution rate in the gastrointestinal (GI) tract, which is a critical prerequisite for absorption into the bloodstream. Consequently, oral administration of this compound in a simple suspension is likely to result in low and variable plasma concentrations.

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the solubility-limited absorption of this compound. The most common and effective approaches include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the GI tract. This keeps this compound in a solubilized state, increasing the surface area for absorption.

  • Solid Dispersions: In this technique, this compound is dispersed in a hydrophilic polymer matrix at a molecular level. This enhances the wettability and dissolution rate of the compound.

  • Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like this compound within their hydrophobic cavity, forming a complex with a hydrophilic exterior that improves aqueous solubility.

Q3: Are there any in vivo pharmacokinetic data available for this compound?

A3: Currently, there is a lack of publicly available, detailed in vivo pharmacokinetic studies specifically focusing on enhancing the bioavailability of isolated this compound. While studies on extracts of Atractylodes lancea (a source of hinesol) have been conducted, they often focus on other active compounds like atractylodin. Therefore, researchers should consider conducting pilot pharmacokinetic studies to establish baseline data for their chosen formulation of this compound.

Q4: Which animal model is most appropriate for in vivo bioavailability studies of this compound?

A4: Rats and mice are the most commonly used animal models for initial pharmacokinetic and bioavailability studies due to their well-characterized physiology, ease of handling, and cost-effectiveness. The choice between them may depend on the specific experimental design and the volume of blood required for analysis.

Troubleshooting Guides

Issue 1: Low and inconsistent plasma concentrations of this compound after oral administration.

Potential Cause Troubleshooting/Optimization Strategy
Poor aqueous solubility and slow dissolution rate. 1. Particle Size Reduction: While a simple first step, micronization or nanocrystallization can increase the surface area for dissolution. However, for highly insoluble compounds, this may not be sufficient. 2. Formulation Enhancement: Employ advanced formulation strategies such as SEDDS, solid dispersions, or cyclodextrin complexes to improve solubility and dissolution.
Precipitation of this compound in the GI tract. 1. Optimize Formulation: In SEDDS, adjust the ratio of oil, surfactant, and co-surfactant to ensure the formation of a stable emulsion upon dilution. For solid dispersions, select a polymer that can maintain a supersaturated state of the drug. 2. Incorporate Precipitation Inhibitors: Polymers like HPMC or PVP can be added to formulations to prevent the precipitation of the drug in the GI fluids.
Extensive first-pass metabolism. 1. Co-administration with Metabolic Inhibitors: While complex, co-administration with known inhibitors of relevant metabolic enzymes (e.g., piperine (B192125) for CYP3A4) could be explored, but requires careful validation. 2. Alternative Routes of Administration: For initial efficacy studies, consider intraperitoneal (IP) injection to bypass the GI tract and first-pass metabolism. However, be aware that precipitation in the peritoneal cavity can still lead to incomplete absorption.

Issue 2: Formulation instability or difficulty in preparation.

Potential Cause Troubleshooting/Optimization Strategy
Phase separation or cracking of SEDDS. 1. Screen Excipients: Systematically screen different oils, surfactants, and co-surfactants for their ability to solubilize this compound and form stable emulsions. 2. Construct Pseudo-ternary Phase Diagrams: This will help identify the optimal concentration ranges of the components for forming a stable microemulsion.
Low drug loading in solid dispersions. 1. Polymer Selection: Test a variety of hydrophilic polymers (e.g., PVP K30, Soluplus®, HPMC) to find one with good miscibility with this compound. 2. Optimize Preparation Method: Techniques like spray drying or hot-melt extrusion can often achieve higher and more uniform drug loading compared to solvent evaporation.
Inefficient complexation with cyclodextrins. 1. Select the Right Cyclodextrin: The size of the cyclodextrin cavity is crucial. Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for molecules of similar size to sesquiterpenoids. 2. Optimize Complexation Method: Methods like kneading, co-precipitation, or freeze-drying can yield different complexation efficiencies.

Quantitative Data Summary

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 50 mg/kg)

Formulation Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
Simple Suspension1504.0900100 (Reference)
Solid Dispersion6002.04500500
SEDDS9001.57200800
Cyclodextrin Complex7501.86300700

Note: This data is for illustrative purposes only and actual experimental results may vary.

Experimental Protocols

Protocol 1: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Labrafil® M 1944 CS, Capryol™ 90), surfactants (e.g., Kolliphor® RH40, Tween® 80), and co-surfactants (e.g., Transcutol® HP, PEG 400).

    • Select an oil, surfactant, and co-surfactant system that provides good solubility for this compound.

  • Construction of Pseudo-ternary Phase Diagram:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios (e.g., 1:9 to 9:1 for surfactant:co-surfactant).

    • Titrate each mixture with the oil phase and observe the formation of emulsions upon aqueous dilution to identify the self-emulsifying region.

  • Preparation of this compound Loaded SEDDS:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.

    • Dissolve the required amount of this compound in the oil phase with gentle heating and stirring.

    • Add the surfactant and co-surfactant to the mixture and stir until a clear and homogenous solution is obtained.

  • Characterization:

    • Droplet Size Analysis: Dilute the SEDDS formulation with water and measure the droplet size and polydispersity index using a particle size analyzer.

    • In Vitro Dissolution: Perform dissolution testing of the drug-loaded SEDDS in a relevant dissolution medium (e.g., simulated gastric fluid).

Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
  • Component Selection:

    • Select a hydrophilic polymer carrier (e.g., polyvinylpyrrolidone (B124986) (PVP) K30, Soluplus®).

    • Choose a common solvent in which both this compound and the polymer are soluble (e.g., ethanol, methanol).

  • Preparation:

    • Dissolve this compound and the polymer in the selected solvent in a desired ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer).

    • Stir the solution until a clear solution is formed.

    • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • Dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Post-processing:

    • Pulverize the dried solid dispersion using a mortar and pestle.

    • Sieve the powder to obtain a uniform particle size.

  • Characterization:

    • Dissolution Studies: Compare the dissolution rate of the solid dispersion to that of the pure drug.

    • Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to confirm the amorphous nature of the drug in the dispersion.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex by Kneading
  • Component Selection:

    • Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has higher aqueous solubility than β-cyclodextrin.

  • Preparation:

    • Place the cyclodextrin in a mortar and add a small amount of a water-ethanol mixture to form a paste.

    • Gradually add this compound to the paste while continuously kneading for a specified period (e.g., 60 minutes).

    • Dry the resulting product in an oven at a controlled temperature (e.g., 50°C).

  • Post-processing:

    • Pulverize the dried complex and pass it through a sieve.

  • Characterization:

    • Phase Solubility Studies: To determine the stoichiometry of the complex and the stability constant.

    • Spectroscopic Analysis: Use Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) to confirm the formation of the inclusion complex.

Protocol 4: In Vivo Pharmacokinetic Study in Rats
  • Animal Model:

    • Use male Sprague-Dawley rats (200-250 g).

    • Acclimatize the animals for at least one week before the experiment.

    • Fast the animals overnight before dosing, with free access to water.

  • Formulation Preparation:

    • Prepare the this compound formulations (e.g., simple suspension, SEDDS, solid dispersion) on the day of the experiment.

  • Dosing:

    • Administer the formulations to different groups of rats (n=5 per group) via oral gavage at a predetermined dose (e.g., 50 mg/kg).

    • Include a control group receiving the vehicle only.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

    • Calculate the relative bioavailability of the test formulations compared to the reference formulation (simple suspension).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study Formulation Select Formulation Strategy (SEDDS, Solid Dispersion, Cyclodextrin) Preparation Prepare Formulation Formulation->Preparation Characterization In Vitro Characterization (Solubility, Dissolution, Stability) Preparation->Characterization Dosing Oral Administration to Rats Characterization->Dosing Optimized Formulation Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK

Caption: Experimental workflow for enhancing bioavailability.

troubleshooting_workflow node_action node_action node_outcome node_outcome start Low in vivo exposure? check_solubility Is dissolution rate-limiting? start->check_solubility check_metabolism Is first-pass metabolism high? check_solubility->check_metabolism No improve_formulation Enhance Formulation (SEDDS, Solid Dispersion, etc.) check_solubility->improve_formulation Yes use_inhibitors Consider Metabolic Inhibitors check_metabolism->use_inhibitors Yes change_route Change Route of Administration (e.g., IP) check_metabolism->change_route Consider success Bioavailability Enhanced improve_formulation->success reduce_particle_size Reduce Particle Size reduce_particle_size->success use_inhibitors->success change_route->success

Caption: Troubleshooting logic for low bioavailability.

JNK_pathway Hinesol This compound JNK JNK Hinesol->JNK Activates Stress Cellular Stress MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK MKK47 MKK4/7 MAPKKK->MKK47 MKK47->JNK cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis cJun->Apoptosis

Caption: this compound-induced JNK signaling pathway.

MEK_ERK_NFkB_pathway Hinesol This compound MEK MEK1/2 Hinesol->MEK Inhibits (Dephosphorylation) IkB IκBα Hinesol->IkB Inhibits (Dephosphorylation) ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation IKK IKK IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB->Proliferation

Caption: this compound inhibition of MEK/ERK and NF-κB pathways.

Validation & Comparative

A Comparative Analysis of the Anticancer Properties of (-)-Hinesol and β-Eudesmol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer activities of two natural sesquiterpenoids, (-)-hinesol and β-eudesmol. Both compounds, often co-occurring in the essential oils of plants from the Atractylodes genus, have demonstrated promising cytotoxic effects against various cancer cell lines. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the cellular pathways affected by these compounds to aid in further research and development.

Data Presentation: A Side-by-Side Look at Cytotoxicity

The anticancer potential of this compound and β-eudesmol has been evaluated across a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their potency.

Table 1: Anticancer Activity of this compound

Cancer Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Reference
HL-60Human Leukemia4.922.1[1]
A549Non-small Cell Lung CancerNot explicitly stated, but showed dose-dependent inhibition up to 25 µg/mL-[2]
NCI-H1299Non-small Cell Lung CancerNot explicitly stated, but showed dose-dependent inhibition up to 25 µg/mL-[2]

Table 2: Anticancer Activity of β-Eudesmol

Cancer Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Reference
HuCCT-1Cholangiocarcinoma16.80 ± 4.41~75.6
CL-6Cholangiocarcinoma24.1 ± 3.4~108.4
B16-F10Melanoma16.51 ± 1.21~74.3
K562Chronic Myelogenous LeukemiaNot explicitly stated, but showed cytotoxic activity-
HepG2Hepatocellular Carcinoma24.57 ± 2.75~110.5
HL-60Human Leukemia10.446.8[1]

Direct Comparison in HL-60 Cells:

A key study directly compared the effects of this compound and β-eudesmol on human leukemia HL-60 cells. The results indicated that the growth-inhibitory and apoptosis-inducing activities of This compound were significantly stronger than those of β-eudesmol in this cell line.[1] This suggests that, at least in the context of leukemia, this compound may be a more potent anticancer agent.

Mechanisms of Action: A Tale of Two Apoptotic Inducers

Both this compound and β-eudesmol exert their anticancer effects primarily through the induction of apoptosis and cell cycle arrest. However, the specific signaling pathways they modulate show some differences.

This compound:

  • Cell Cycle Arrest: Induces cell cycle arrest at the G0/G1 phase.[2]

  • Apoptosis Induction: Promotes apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[2]

  • Signaling Pathways: Downregulates the MEK/ERK and NF-κB signaling pathways.[2] In leukemia cells, it activates the JNK pathway.[1]

β-Eudesmol:

  • Cell Cycle Arrest: Promotes cell cycle arrest.

  • Apoptosis Induction: Induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is evidenced by the activation of caspases-9 and -8, respectively, leading to the activation of caspase-3. It also upregulates Bax.

  • Signaling Pathways: Activates the JNK signaling pathway in leukemia cells. In breast cancer cells, it has been shown to regulate the MAPK signaling pathway. It has also been implicated in the downregulation of the Notch signaling pathway in cholangiocarcinoma.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or β-eudesmol. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Preparation: Cells are seeded and treated with this compound or β-eudesmol as described for the MTT assay. After treatment, both floating and adherent cells are collected, washed with cold PBS, and fixed in 70% ice-cold ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium (B1200493) iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Western Blotting for Apoptosis-Related Proteins

This method is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

  • Protein Extraction: Following treatment with the compounds, cells are harvested and lysed in RIPA buffer containing a protease inhibitor cocktail. The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-ERK, p-JNK).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using image analysis software and normalized to a loading control such as β-actin or GAPDH.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the signaling pathways modulated by this compound and β-eudesmol.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Anticancer Activity Assessment cluster_results Data Analysis start Cancer Cell Lines treatment Treatment with This compound or β-Eudesmol start->treatment viability MTT Assay (Cell Viability) treatment->viability cell_cycle Flow Cytometry (Cell Cycle Analysis) treatment->cell_cycle apoptosis Western Blot (Apoptosis Markers) treatment->apoptosis ic50 IC50 Determination viability->ic50 cycle_dist Cell Cycle Phase Distribution cell_cycle->cycle_dist protein_exp Protein Expression Levels apoptosis->protein_exp

Fig. 1: General experimental workflow for assessing anticancer activity.

signaling_pathways cluster_hinesol This compound Pathway cluster_eudesmol β-Eudesmol Pathway hinesol This compound mek_erk MEK/ERK Pathway hinesol->mek_erk inhibits nfkb NF-κB Pathway hinesol->nfkb inhibits jnk_h JNK Pathway hinesol->jnk_h activates g1_arrest G0/G1 Phase Arrest mek_erk->g1_arrest apoptosis_h Apoptosis nfkb->apoptosis_h jnk_h->apoptosis_h bax_up_h ↑ Bax apoptosis_h->bax_up_h bcl2_down_h ↓ Bcl-2 apoptosis_h->bcl2_down_h eudesmol β-Eudesmol mapk MAPK Pathway eudesmol->mapk regulates notch Notch Pathway eudesmol->notch inhibits jnk_e JNK Pathway eudesmol->jnk_e activates extrinsic Extrinsic Pathway (Caspase-8) eudesmol->extrinsic intrinsic Intrinsic Pathway (Caspase-9) jnk_e->intrinsic apoptosis_e Apoptosis (Caspase-3) intrinsic->apoptosis_e extrinsic->apoptosis_e bax_up_e ↑ Bax apoptosis_e->bax_up_e

Fig. 2: Signaling pathways modulated by this compound and β-eudesmol.

References

A Comparative Analysis of (-)-Hinesol and Paclitaxel on Non-Small Cell Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer properties of (-)-hinesol and the established chemotherapeutic agent, paclitaxel (B517696), in the context of non-small cell lung cancer (NSCLC) cell lines. The following sections detail their mechanisms of action, present comparative experimental data, and outline the methodologies used in key studies.

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the exploration of novel therapeutic agents. This compound, a natural sesquiterpenoid extracted from Atractylodes lancea, has demonstrated promising anti-cancer activities. Paclitaxel, a well-established mitotic inhibitor, is a standard-of-care chemotherapy for various cancers, including NSCLC. This guide offers a side-by-side comparison of their effects on NSCLC cell lines, focusing on cytotoxicity, apoptosis induction, cell cycle arrest, and underlying molecular mechanisms.

Mechanism of Action

This compound and paclitaxel exhibit distinct mechanisms of action in combating NSCLC cells.

This compound: This natural compound has been shown to inhibit the proliferation of NSCLC cells by inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis.[1][2] Its molecular activity involves the downregulation of the MEK/ERK and NF-κB signaling pathways.[1][2] This leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and cell cycle regulators such as cyclin D1, while upregulating the pro-apoptotic protein Bax.[1][2]

Paclitaxel: As a member of the taxane (B156437) family of drugs, paclitaxel's primary mechanism involves the stabilization of microtubules, which are crucial for cell division.[3][4][5] By preventing the disassembly of microtubules, paclitaxel disrupts the normal dynamics of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[3][6][7] This prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death.[8][9][10] The induction of apoptosis by paclitaxel is associated with the activation of caspase-3 and is influenced by the expression of pro-apoptotic proteins like Bim.[6][8]

Comparative Efficacy: In Vitro Studies

The following tables summarize the quantitative data from studies on this compound and paclitaxel in NSCLC cell lines. It is important to note that the data for each compound are derived from separate studies, and direct head-to-head comparative experiments under identical conditions are not available in the reviewed literature.

Cytotoxicity (IC50 Values)
CompoundCell LineIC50 (µM)Exposure Time (h)
This compoundA549Not explicitly stated in abstracts24, 48, 72
This compoundNCI-H1299Not explicitly stated in abstracts24, 48, 72
PaclitaxelVarious NSCLC0.004 - 0.02448

Data for this compound indicates a dose- and time-dependent inhibition of cell proliferation in A549 and NCI-H1299 cells, though specific IC50 values were not provided in the abstracts.[1][2] Paclitaxel's 50% growth-inhibitory concentrations (GI50) are shown for a panel of five NSCLC and two small cell lung cancer cell lines.[11]

Cell Cycle Arrest
CompoundCell LineEffect
This compoundA549G0/G1 phase arrest
PaclitaxelVarious NSCLCG2/M phase arrest

This compound was found to induce cell cycle arrest at the G0/G1 phase in A549 cells.[1][2] Paclitaxel consistently causes a blockage in the G2/M phase of the cell cycle.[6][7]

Apoptosis Induction
CompoundCell LineKey Observations
This compoundA549Upregulation of Bax, downregulation of Bcl-2
PaclitaxelVarious NSCLCIncreased caspase-3 activity, DNA laddering, nuclear fragmentation

This compound induces apoptosis in A549 cells by altering the expression of Bcl-2 family proteins.[1][2] Paclitaxel-induced apoptosis in NSCLC cell lines is characterized by a significant increase in caspase-3 activity and morphological changes consistent with programmed cell death.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the molecular pathways affected by this compound and paclitaxel, as well as a typical experimental workflow for evaluating their anti-cancer effects.

cluster_hinesol This compound Signaling Pathway hinesol This compound mek_erk MEK/ERK Pathway hinesol->mek_erk inhibits nfkb NF-κB Pathway hinesol->nfkb inhibits proliferation Cell Proliferation mek_erk->proliferation promotes apoptosis Apoptosis mek_erk->apoptosis inhibits nfkb->proliferation promotes nfkb->apoptosis inhibits

Caption: this compound inhibits NSCLC cell proliferation by downregulating the MEK/ERK and NF-κB pathways.

cluster_paclitaxel Paclitaxel Signaling Pathway paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules mitotic_arrest G2/M Arrest microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis caspase3 Caspase-3 Activation apoptosis->caspase3

Caption: Paclitaxel induces apoptosis in NSCLC cells through microtubule stabilization and subsequent G2/M arrest.

cluster_workflow Experimental Workflow cell_culture NSCLC Cell Culture (e.g., A549, NCI-H1299) treatment Treatment with This compound or Paclitaxel cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT Assay) treatment->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Flow Cytometry, Western Blot) treatment->apoptosis

Caption: A generalized workflow for the in vitro evaluation of anti-cancer compounds in NSCLC cell lines.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used in the cited studies.

Cell Culture

NSCLC cell lines, such as A549 and NCI-H1299, are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or paclitaxel for specified durations (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Harvesting and Fixation: Cells are treated with the compounds, then harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Staining: Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined using appropriate software.

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
  • Cell Harvesting: After treatment, both adherent and floating cells are collected.

  • Staining: Cells are washed with PBS and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Western Blot Analysis
  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cyclin D1, phosphorylated MEK/ERK, etc.), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Both this compound and paclitaxel demonstrate significant anti-cancer effects against non-small cell lung cancer cell lines, albeit through different mechanisms of action. This compound induces G0/G1 cell cycle arrest and apoptosis by targeting the MEK/ERK and NF-κB signaling pathways. In contrast, paclitaxel, a cornerstone of chemotherapy, acts by stabilizing microtubules, leading to G2/M arrest and subsequent apoptosis. While the available data indicates the potential of this compound as a therapeutic candidate for NSCLC, further studies, including direct comparative analyses with established drugs like paclitaxel under standardized conditions and in vivo models, are warranted to fully elucidate its clinical potential.

References

Comparative Efficacy of (-)-Hinesol and Other Sesquiterpenoids in Leukemia: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the anti-leukemic efficacy of (-)-hinesol and other notable sesquiterpenoids. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data to inform future research and development efforts.

Introduction to Sesquiterpenoids in Leukemia Research

Sesquiterpenoids, a class of 15-carbon isoprenoids derived from plants, have garnered significant attention in oncology research for their potent and varied biological activities.[1] Many of these compounds have been shown to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines, including those of hematological malignancies.[2] This guide focuses on the comparative anti-leukemic properties of this compound and other well-studied sesquiterpenoids, providing a framework for understanding their therapeutic potential.

Data Presentation: A Comparative Overview

The following table summarizes the cytotoxic activities of this compound and other selected sesquiterpenoids against various leukemia cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are extracted from multiple studies to facilitate a cross-compound comparison.

SesquiterpenoidLeukemia Cell LineIC50 (µM)Exposure Time (h)Reference
This compound HL-60Not explicitly defined in µM, but showed strong apoptosis-inducing activity-[3][4]
β-EudesmolHL-60Weaker than this compound-[3]
Atractylon (B190628)HL-60, P-388Significant inhibition at 15 µg/ml6-12[5]
Atractylenolide IHL-60, P-388Induced apoptosis at 30 µg/ml12[5]
SpiciforminU-93710 ± 4.024[6]
Spiciformin Acetyl DerivativeU-93712.2 ± 2.624[6]
GoyazensolideHL-601.1-[7]
GoyazensolideMOLM-131.0-[7]
CentratherinHL-601.2-[7]
CentratherinMOLM-131.1-[7]
LychnopholideHL-601.3-[7]
LychnopholideMOLM-131.4-[7]
Parthenolide (B1678480)B-CLL6.2 (LD50)-[8]
Chlorohyssopifolin AHL-60, U-937< 10-[9]
Chlorohyssopifolin CHL-60, U-937< 10-[9]
Chlorohyssopifolin DHL-60, U-937< 10-[9]
Linichlorin AHL-60, U-937< 10-[9]

Signaling Pathways in Sesquiterpenoid-Induced Leukemia Cell Death

The anti-leukemic effects of sesquiterpenoids are mediated through various signaling pathways, often culminating in apoptosis. Below are diagrams illustrating the key pathways identified for this compound and other compared compounds.

hinesol_pathway Hinesol Hinesol JNK JNK Hinesol->JNK activates Apoptosis Apoptosis JNK->Apoptosis induces

Caption: this compound induced apoptosis in HL-60 leukemia cells via the activation of the JNK signaling pathway.[3][10]

parthenolide_pathway Parthenolide Parthenolide ROS ROS Parthenolide->ROS generates NFkB NF-κB Parthenolide->NFkB inhibits Bax Bax ROS->Bax conformational change Cytochrome_c Cytochrome c Bax->Cytochrome_c release from mitochondria Caspases Caspases Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis induces NFkB->Apoptosis inhibits

Caption: Parthenolide induces apoptosis in B-CLL cells by generating reactive oxygen species (ROS) and inhibiting NF-κB.[8]

spiciformin_pathway Spiciformin Spiciformin Caspases Initiator & Effector Caspases Spiciformin->Caspases activates MMP Mitochondrial Membrane Potential Spiciformin->MMP decreases Bcl2 Bcl-2 Spiciformin->Bcl2 downregulates MAPK MAPK Pathway Spiciformin->MAPK activates ROS ROS Spiciformin->ROS generates PARP PARP Caspases->PARP cleavage Apoptosis Apoptosis PARP->Apoptosis contributes to MMP->Apoptosis induces Bcl2->Apoptosis inhibits MAPK->Apoptosis induces ROS->Apoptosis induces

Caption: Spiciformin and its acetyl derivative induce apoptosis in U-937 and HL-60 cells through multiple pathways.[6][11]

Experimental Protocols

This section details the methodologies employed in the cited studies to evaluate the anti-leukemic effects of the sesquiterpenoids.

Cell Lines and Culture
  • HL-60 (Human Promyelocytic Leukemia): Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3][5]

  • P-388 (Mouse Lymphocytic Leukemia): Cultured under similar conditions to HL-60.[5]

  • U-937 (Human Histiocytic Lymphoma): Grown in RPMI-1640 with 10% FBS.[6]

  • MOLM-13 (Human Acute Myeloid Leukemia): Cultured in RPMI-1640 with 10% FBS.[7]

  • B-CLL (Primary B-cell Chronic Lymphocytic Leukemia): Cells were isolated from patients and cultured in RPMI-1640 with 10% human serum.[8]

Cytotoxicity and Cell Viability Assays
  • MTT Assay: Cells were seeded in 96-well plates and treated with varying concentrations of the sesquiterpenoid. After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured to determine cell viability.[6]

  • Dye Reduction Viability Assays: Used for primary B-CLL cells to determine the median lethal dose (LD50).[8]

Apoptosis Assays
  • Nuclear and DNA Fragmentation: A hallmark of apoptosis, this was observed in HL-60 cells treated with this compound.[3] DNA fragmentation was also assessed for atractylon.[5]

  • PARP Cleavage: The cleavage of poly(ADP-ribose) polymerase (PARP) by caspases is a key indicator of apoptosis. This was observed in cells treated with atractylon and spiciformin.[5][6]

  • Caspase Activation: The activation of initiator and effector caspases was measured to confirm apoptosis in cells treated with spiciformin and parthenolide.[6][8]

  • Flow Cytometry: Used to quantify apoptotic cells after staining with Annexin V and propidium (B1200493) iodide.[9]

Western Blotting

This technique was used to analyze the expression levels of proteins involved in signaling pathways, such as JNK, Bcl-2 family proteins, caspases, and PARP.[3][5][9]

Experimental Workflow

The following diagram illustrates a general experimental workflow for assessing the anti-leukemic efficacy of a sesquiterpenoid.

experimental_workflow cluster_in_vitro In Vitro Studies Cell_Culture Leukemia Cell Line Culture Treatment Treatment with Sesquiterpenoid Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Apoptosis_Assay Apoptosis Assays (Flow Cytometry, DNA Fragmentation) Treatment->Apoptosis_Assay Western_Blot Western Blotting (Protein Expression) Treatment->Western_Blot IC50 Determine IC50 Cytotoxicity->IC50 Pathway_Analysis Signaling Pathway Elucidation Western_Blot->Pathway_Analysis

References

Validating MEK/ERK Pathway Inhibition: A Comparative Analysis of (-)-Hinesol and Specific Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory effects of (-)-hinesol on the MEK/ERK signaling pathway against well-established, specific MEK inhibitors, U0126 and PD98059. The information is supported by experimental data and detailed protocols to aid in the evaluation and potential application of this compound as a novel therapeutic agent.

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the MEK/ERK pathway, is a critical signaling route that governs a wide array of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Natural compounds are a promising source of novel inhibitors. One such compound, this compound, extracted from the medicinal plant Atractylodes lancea, has demonstrated anti-tumor effects by inhibiting the MEK/ERK pathway.[1] This guide provides a comparative validation of this compound's inhibitory action against the specific and widely used MEK inhibitors, U0126 and PD98059.

Comparative Analysis of Inhibitor Potency

To objectively assess the efficacy of this compound, its inhibitory effects on the MEK/ERK pathway are compared with those of the selective, non-ATP competitive MEK inhibitors, U0126 and PD98059. While a precise IC50 value for the direct inhibition of MEK by this compound is not yet established in the literature, its dose-dependent effect on ERK phosphorylation provides a basis for comparison.

InhibitorTarget(s)IC50 (Cell-Free Assay)Cellular Potency (IC50)Key Characteristics
This compound MEK/ERK PathwayNot ReportedDose-dependent inhibition of ERK phosphorylation observed in NSCLC cell lines (A549 and NCI-H1299)[1]A natural sesquiterpenoid with demonstrated anti-proliferative and pro-apoptotic effects.[1][2]
U0126 MEK1, MEK2MEK1: 72 nM[3][4] MEK2: 58 nM[3][4]~100 nM for cell protection against oxidative stress[5]A potent and highly selective non-competitive inhibitor of both MEK1 and MEK2.[3][6]
PD98059 MEK1, MEK2MEK1: 2-7 µM[7][8] MEK2: ~50 µM[7][9]~10 µM for inhibition of PDGF-stimulated MAPK activation[9]A selective inhibitor that binds to the inactive form of MEK, preventing its activation.[7]

Experimental Validation: Methodologies and Data

The inhibition of the MEK/ERK pathway by this compound and the specific inhibitors is typically validated through a combination of techniques that measure the phosphorylation status of key pathway components and the resulting cellular consequences, such as changes in cell viability.

Western Blotting for Phospho-ERK (p-ERK) and Total ERK

Western blotting is a fundamental technique to visualize and quantify the levels of specific proteins. To assess MEK/ERK pathway inhibition, researchers measure the levels of phosphorylated (activated) ERK (p-ERK) relative to the total amount of ERK protein. A decrease in the p-ERK/total ERK ratio upon treatment with an inhibitor indicates successful pathway blockade.

Experimental Protocol: Western Blotting

  • Cell Culture and Treatment: Plate cells (e.g., A549 or NCI-H1299 non-small cell lung cancer cells) and allow them to adhere. Treat the cells with various concentrations of this compound, U0126, or PD98059 for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-ERK (p-ERK) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Strip the membrane and re-probe with an antibody for total ERK as a loading control. Quantify the band intensities using densitometry software.

A study by Guo et al. (2019) demonstrated that this compound treatment of A549 and NCI-H1299 cells resulted in a dose-dependent decrease in the phosphorylation of both MEK and ERK, confirming its inhibitory effect on the pathway.[1]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. Inhibition of the MEK/ERK pathway is expected to reduce cell proliferation.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound, U0126, or PD98059. Include a vehicle-only control.

  • Incubation: Incubate the cells for a period of 24 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

The study by Guo et al. (2019) also showed that this compound inhibited the proliferation of A549 and NCI-H1299 cells in a dose- and time-dependent manner, as determined by the MTT assay.[1]

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams illustrate the MEK/ERK signaling pathway and a typical experimental workflow for validating pathway inhibition.

MEK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK p TranscriptionFactors Transcription Factors ERK->TranscriptionFactors p Hinesol This compound Hinesol->MEK U0126_PD98059 U0126 / PD98059 U0126_PD98059->MEK GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: The MEK/ERK signaling cascade and points of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results CellCulture Cell Culture (e.g., A549, NCI-H1299) Treatment Treatment with Inhibitors (this compound, U0126, PD98059) CellCulture->Treatment WesternBlot Western Blotting (p-ERK / Total ERK) Treatment->WesternBlot MTT MTT Assay (Cell Viability) Treatment->MTT InhibitionData Quantification of MEK/ERK Inhibition WesternBlot->InhibitionData ViabilityData Determination of Cell Proliferation IC50 MTT->ViabilityData

Caption: Experimental workflow for validating MEK/ERK pathway inhibition.

Conclusion

The available evidence strongly suggests that this compound is a promising natural compound for the inhibition of the MEK/ERK pathway. Its ability to decrease the phosphorylation of key pathway components and subsequently reduce cancer cell proliferation has been demonstrated.[1] When compared to the well-characterized specific MEK inhibitors U0126 and PD98059, this compound shows a clear inhibitory effect, although further studies are required to determine its precise IC50 and to fully elucidate its mechanism of action. The experimental protocols provided in this guide offer a standardized framework for researchers to further investigate and validate the therapeutic potential of this compound and other novel MEK/ERK pathway inhibitors.

References

Illuminating Apoptosis: A Comparative Guide to (-)-Hinesol and Caspase-3/7 Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (-)-Hinesol-induced apoptosis and its confirmation using caspase-3/7 activity assays. We present supporting experimental data, detailed protocols, and clear visualizations to facilitate your research and development endeavors.

This compound, a sesquiterpenoid found in the essential oils of Atractylodes lancea rhizome, has demonstrated pro-apoptotic activity in various cancer cell lines.[1][2] A key hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7, which play a central role in the execution phase of programmed cell death. Consequently, measuring the activity of these caspases is a reliable method for quantifying apoptosis. This guide compares this compound with other apoptosis-inducing agents and details the methodologies for assessing caspase-3/7 activity.

Comparative Analysis of Apoptosis Induction

The efficacy of this compound in inducing apoptosis has been evaluated in several cancer cell lines. Its performance can be compared with other known apoptosis inducers, including natural compounds and standard chemotherapeutic drugs.

Table 1: Comparative Efficacy of Apoptosis-Inducing Agents
CompoundCell LineIC50 (µM)Key Signaling PathwaysReference
This compound HL-60 (Leukemia)22.1JNK[3]
A549 (Lung Cancer)Not explicitly stated, but dose-dependent apoptosis observed at 2-8 µg/mLMEK/ERK, NF-κB[4][5][6]
β-eudesmol HL-60 (Leukemia)46.8JNK[3]
Etoposide L929 (Fibroblasts)Time-dependent, 50% cell death at 72hp53, Bax[7]
Hep3B (Hepatoma)Induces apoptosis-[8]
Cisplatin (B142131) HepG2 (Hepatoma)Dose-dependent apoptosisp53-dependent[9]
Hep3B (Hepatoma)Dose-dependent apoptosisp53-independent[9]
Curcumin HL-60, K-562, MCF-7Dose-dependent cytotoxicity-[1]
Resveratrol Leukemic cellsDose-dependent cytotoxicity-[1]

IC50 values represent the concentration required to inhibit 50% of cell growth or induce apoptosis in 50% of the cell population.

Experimental Protocols

Accurate and reproducible methods are crucial for studying apoptosis. Below are detailed protocols for inducing apoptosis with this compound and for measuring caspase-3/7 activity.

Protocol 1: Induction of Apoptosis with this compound

This protocol describes the treatment of cultured cancer cells with this compound to induce apoptosis.

Materials:

  • Cancer cell line of interest (e.g., A549, HL-60)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Cell Culture: Incubate the cells overnight to allow for attachment and recovery.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Observation and Harvesting: Observe the cells for morphological changes indicative of apoptosis (e.g., cell shrinkage, membrane blebbing) using a microscope. Harvest the cells for downstream analysis, such as a caspase-3/7 activity assay.

Protocol 2: Caspase-3/7 Activity Assay (Luminescent Method)

This protocol outlines a common method for quantifying caspase-3/7 activity using a luminogenic substrate.

Materials:

  • Treated and control cells from Protocol 1

  • Caspase-Glo® 3/7 Assay Reagent (or equivalent)

  • White-walled multi-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Plate Setup: If cells were not cultured in a white-walled plate, transfer a set volume of cell suspension from each treatment condition to the wells of the white-walled plate.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell suspension in each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

  • Data Analysis: Subtract the background luminescence (from wells with no cells) from all readings. The fold increase in caspase-3/7 activity can be calculated by normalizing the readings from the treated samples to the vehicle control.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the signaling pathway of this compound-induced apoptosis and the workflow of the caspase-3/7 assay.

Hinesol_Apoptosis_Pathway Hinesol This compound JNK_Pathway JNK Pathway Hinesol->JNK_Pathway MEK_ERK_Pathway MEK/ERK Pathway Hinesol->MEK_ERK_Pathway NFkB_Pathway NF-κB Pathway Hinesol->NFkB_Pathway Cell_Membrane Apoptosis_Regulation Apoptosis Regulation JNK_Pathway->Apoptosis_Regulation MEK_ERK_Pathway->Apoptosis_Regulation NFkB_Pathway->Apoptosis_Regulation Caspase_Activation Caspase-3/7 Activation Apoptosis_Regulation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Caspase_Assay_Workflow Start Start: Treat cells with apoptosis-inducing agent Incubate Incubate for a defined period Start->Incubate Add_Reagent Add Caspase-3/7 Luminogenic Substrate Incubate->Add_Reagent Incubate_RT Incubate at Room Temperature Add_Reagent->Incubate_RT Measure Measure Luminescence Incubate_RT->Measure Analyze Analyze Data Measure->Analyze End End: Quantified Caspase-3/7 Activity Analyze->End

Caption: Experimental workflow for a Caspase-3/7 activity assay.

Conclusion

This compound presents a promising natural compound for inducing apoptosis in cancer cells, with its efficacy confirmed through the activation of caspase-3/7. The provided comparative data and detailed protocols offer a solid foundation for researchers to investigate its potential further. The use of standardized and reliable assays, such as the caspase-3/7 activity assay, is paramount for obtaining quantifiable and comparable results in the field of apoptosis research and drug development.

References

A Comparative Guide to the Quantification of (-)-Hinesol: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a comparative analysis of two common chromatographic techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantification of the sesquiterpenoid (-)-hinesol, a compound of interest found in various medicinal plants.

This publication objectively compares the methodologies and performance characteristics of GC-MS and HPLC for this compound analysis, supported by experimental data from scientific literature. Detailed protocols for both methods are provided to facilitate practical application.

At a Glance: Method Comparison

While both GC-MS and HPLC are powerful analytical tools, their suitability for this compound quantification depends on the specific requirements of the analysis. GC-MS is generally preferred for volatile and thermally stable compounds like this compound, offering high resolution and sensitivity.[1] HPLC, on the other hand, is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[2]

Quantitative Performance Data

The following table summarizes the quantitative validation parameters for the analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID), a common detector for GC systems. While a direct comparison with a validated HPLC method for this compound was not available in the reviewed literature, these data provide a benchmark for the performance of the gas chromatography approach.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC)
Linearity Range 0.008 - 1.68 g/LData not available in the reviewed literature
Correlation Coefficient (r) 0.9998[3]Data not available in the reviewed literature
Limit of Detection (LOD) Data not available in the reviewed literatureData not available in the reviewed literature
Limit of Quantification (LOQ) Data not available in the reviewed literatureData not available in the reviewed literature
Accuracy (Average Recovery) 97.7% - 99.4%[3]Data not available in the reviewed literature
Precision (RSD) Data not available in the reviewed literatureData not available in the reviewed literature

Experimental Workflows

The general workflow for compound quantification using chromatographic techniques involves several key stages, from sample preparation to data analysis.

Chromatography Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction of this compound Sample->Extraction Filtration Filtration/Purification Extraction->Filtration Injection Injection into Chromatograph Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (MS or UV) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification

General workflow for chromatographic quantification.

The decision to use GC-MS or HPLC involves considering the physicochemical properties of the analyte and the desired analytical outcome.

Method Selection Logic Analyte This compound Properties Volatility Volatile & Thermally Stable? Analyte->Volatility Derivatization Derivatization Required for HPLC/GC? Analyte->Derivatization GCMS GC-MS Method Volatility->GCMS Yes HPLC HPLC Method Volatility->HPLC No Derivatization->GCMS Generally Not Required Derivatization->HPLC For UV Detection

Decision logic for selecting GC-MS or HPLC.

Experimental Protocols

Below are detailed experimental protocols for the quantification of this compound using GC-MS and a representative protocol for HPLC, based on methodologies for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from a validated method for the simultaneous determination of hinesol (B1673248) and other compounds in Atractylodes lancea.[3]

  • Sample Preparation:

    • Accurately weigh 1.0 g of powdered plant material.

    • Add 25 mL of a suitable solvent (e.g., methanol (B129727) or hexane).

    • Perform ultrasonic extraction for 30 minutes.

    • Centrifuge the extract at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter prior to injection.

  • GC-MS Conditions:

    • GC System: Agilent 7890A or equivalent.

    • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm).[4]

    • Injector Temperature: 250°C.[3]

    • Injection Volume: 1 µL.

    • Split Ratio: 40:1.[3]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 145°C, hold for 25 minutes, then ramp at 10°C/min to 250°C and hold for 10 minutes.[3]

    • MS System: Agilent 5975C or equivalent.

    • Interface Temperature: 280°C.[4]

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Quantification Ion: To be determined from the mass spectrum of a this compound standard.

  • Calibration:

    • Prepare a stock solution of this compound standard in methanol.

    • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.

    • Inject each standard and generate a calibration curve by plotting peak area against concentration.

High-Performance Liquid Chromatography (HPLC) Protocol

As a specific validated HPLC method for this compound was not found, the following is a representative protocol for the analysis of sesquiterpenes in plant extracts.[2][5]

  • Sample Preparation:

    • Follow the same sample preparation procedure as for GC-MS. The final solvent should be compatible with the HPLC mobile phase.

  • HPLC Conditions:

    • HPLC System: Agilent 1260 series or equivalent with a UV/Vis or Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B). A typical gradient might be: 0-5 min, 43% A; 5-12 min, linear gradient to 63% A; 12-60 min, hold at 63% A.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (likely in the range of 200-220 nm as it lacks a strong chromophore).

  • Calibration:

    • Prepare a stock solution and a series of calibration standards of this compound in the mobile phase.

    • Inject each standard and construct a calibration curve by plotting peak area against concentration.

Conclusion

For the quantification of this compound, a volatile sesquiterpenoid, GC-MS (or GC-FID) appears to be a well-suited and validated method, demonstrating good linearity and accuracy.[3] While HPLC is a versatile technique, its application to this compound may be limited by the compound's lack of a strong UV chromophore, potentially affecting sensitivity. The choice between these two powerful analytical techniques will ultimately depend on the specific research question, the complexity of the sample matrix, and the available instrumentation.

References

Head-to-head comparison of different (-)-Hinesol extraction techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of (-)-Hinesol, a bioactive sesquiterpenoid primarily found in the rhizomes of Atractylodes species, is a critical first step. This guide provides an objective comparison of four prominent extraction techniques: Steam Distillation, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE-CO2). The performance of each method is evaluated based on experimental data, with detailed protocols provided for reproducibility.

This compound has garnered significant scientific interest for its therapeutic potential, notably its ability to induce apoptosis in cancer cells through various signaling pathways. The choice of extraction method can significantly impact the yield and purity of the final extract, thereby influencing the efficacy of subsequent research and development. This guide aims to provide a clear, data-driven comparison to aid in the selection of the most suitable extraction strategy.

Quantitative Comparison of Extraction Yields

The following table summarizes the quantitative data on the total essential oil yield from Atractylodes species using different extraction techniques. While data for the specific yield of this compound is limited, the total essential oil yield serves as a crucial indicator of extraction efficiency.

Extraction TechniquePlant MaterialTotal Essential Oil Yield (%)This compound Content in Essential Oil (%)Source
Steam DistillationAtractylodes macrocephala1.0129.4 (from A. lancea)[1]
Ultrasound-Assisted Extraction (UAE)Atractylodes macrocephala1.60Not Reported[1]
Microwave-Assisted Extraction (MAE)Atractylodes macrocephala1.425Not Reported
Supercritical Fluid Extraction (SFE-CO2)Atractylodes macrocephala2.32Not Reported[1]

It is important to note that the this compound content in the essential oil of Atractylodes lancea can vary significantly depending on the geographical origin of the plant material, with reported values ranging from 29.67% to 43.70%[2]. This highlights the critical importance of raw material sourcing and quality control in addition to the extraction method itself.

Experimental Protocols

Detailed methodologies for the four key extraction techniques are provided below to ensure reproducibility and facilitate methodological comparison.

Steam Distillation

This traditional method involves the co-distillation of volatile compounds with steam.

Procedure:

  • Preparation: 100 g of dried and powdered Atractylodes lancea rhizomes are placed in a 2 L round-bottom flask.

  • Apparatus Setup: Sufficient distilled water is added to fully submerge the powder (approximately a 10:1 water-to-material ratio). The steam distillation apparatus is then assembled.

  • Distillation: The flask is heated to boiling, and the distillate, a milky emulsion of essential oil and water, is collected for 3-4 hours.

  • Separation: The collected distillate is transferred to a separatory funnel, and the essential oil is extracted using a non-polar solvent such as hexane.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed using a rotary evaporator to yield the pure essential oil.

  • Analysis: The essential oil is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the this compound content.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt cell walls and enhance solvent penetration.

Procedure:

  • Preparation: 20 g of dried and powdered Atractylodes lancea rhizomes are placed in a 500 mL flask.

  • Solvent Addition: 200 mL of 95% ethanol (B145695) is added to the flask, resulting in a 10:1 solvent-to-solid ratio.

  • Ultrasonication: The flask is placed in an ultrasonic bath and sonicated at a frequency of 40 kHz and a power of 250 W for 30-60 minutes at a controlled temperature (e.g., 50°C).

  • Filtration and Concentration: The extract is filtered, and the solvent is removed using a rotary evaporator.

  • Analysis: The resulting extract is analyzed by GC-MS to quantify the this compound content.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to rapidly heat the solvent and plant material, accelerating the extraction process.

Procedure:

  • Preparation: Dried rhizomes of Atractylodes macrocephala are powdered.

  • Extraction: The powdered material is subjected to microwave irradiation at a power of 420 W for 20 minutes using ethanol as the solvent.

  • Filtration and Concentration: The extract is filtered, and the solvent is evaporated to obtain the essential oil.

  • Analysis: The this compound content in the essential oil is determined using GC-MS.

Supercritical Fluid Extraction (SFE-CO2)

This "green" technique uses supercritical carbon dioxide as a solvent, which offers high selectivity and is easily removed.

Procedure:

  • Preparation: Dried and powdered Atractylodes lancea rhizomes are used.

  • Extraction: The powdered material is subjected to extraction with supercritical CO2.

  • Separation: The extracted components are separated from the supercritical CO2 in a separator by reducing the pressure.

  • Analysis: The collected extract is analyzed for this compound content using High-Performance Liquid Chromatography (HPLC) or GC-MS.

Experimental Workflows

The following diagrams illustrate the workflows for each extraction technique.

Steam_Distillation_Workflow start Start: Dried & Powdered Atractylodes lancea Rhizomes extraction Steam Distillation (3-4 hours) start->extraction separation Solvent Extraction (Hexane) extraction->separation drying Drying (Anhydrous Na2SO4) separation->drying evaporation Solvent Removal (Rotary Evaporator) drying->evaporation analysis GC-MS Analysis evaporation->analysis end This compound Quantification analysis->end

Caption: Workflow for Steam Distillation of this compound.

UAE_Workflow start Start: Dried & Powdered Atractylodes lancea Rhizomes extraction Ultrasonic-Assisted Extraction (30-60 min, 40 kHz, 250 W) start->extraction filtration Filtration extraction->filtration concentration Solvent Removal (Rotary Evaporator) filtration->concentration analysis GC-MS Analysis concentration->analysis end This compound Quantification analysis->end

Caption: Workflow for Ultrasound-Assisted Extraction of this compound.

MAE_Workflow start Start: Dried & Powdered Atractylodes macrocephala Rhizomes extraction Microwave-Assisted Extraction (20 min, 420 W) start->extraction filtration Filtration extraction->filtration concentration Solvent Removal filtration->concentration analysis GC-MS Analysis concentration->analysis end This compound Quantification analysis->end

Caption: Workflow for Microwave-Assisted Extraction of this compound.

SFE_Workflow start Start: Dried & Powdered Atractylodes lancea Rhizomes extraction Supercritical Fluid Extraction (CO2) start->extraction separation Pressure Reduction extraction->separation collection Extract Collection separation->collection analysis HPLC or GC-MS Analysis collection->analysis end This compound Quantification analysis->end

Caption: Workflow for Supercritical Fluid Extraction of this compound.

Signaling Pathways of this compound

This compound has been shown to exert its anticancer effects by modulating key cellular signaling pathways, leading to apoptosis. The diagrams below illustrate two such pathways.

JNK_Pathway hinesol This compound jnk JNK Activation hinesol->jnk induces apoptosis Apoptosis in Leukemia HL-60 Cells jnk->apoptosis leads to MEK_ERK_NFkB_Pathway hinesol This compound mek_erk MEK/ERK Pathway Inhibition hinesol->mek_erk inhibits nf_kb NF-κB Pathway Inhibition hinesol->nf_kb inhibits proliferation Inhibition of Proliferation mek_erk->proliferation nf_kb->proliferation apoptosis Induction of Apoptosis in Non-Small Cell Lung Cancer proliferation->apoptosis

References

The Synergistic Potential of (-)-Hinesol in Combination Cancer Therapy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A growing body of preclinical evidence suggests that (-)-hinesol, a natural sesquiterpenoid extracted from the medicinal plant Atractylodes lancea, may offer significant synergistic effects when combined with other bioactive compounds, paving the way for novel combination strategies in cancer therapy. This guide provides a comprehensive comparison of the synergistic potential of this compound, supported by experimental data, to inform researchers, scientists, and drug development professionals.

While direct studies combining this compound with conventional chemotherapy drugs are currently limited, research into its interactions with other phytochemicals from its native plant source provides compelling evidence of its synergistic capabilities. A key study investigating the cytotoxic effects of this compound in combination with two other major constituents of Atractylodes lancea, β-eudesmol and atractylodin (B190633), on human cholangiocarcinoma (CCA) cells, has demonstrated significant synergistic interactions.

Quantitative Analysis of Synergistic Effects

The synergistic, additive, or antagonistic effects of drug combinations can be quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The following table summarizes the cytotoxic activities of this compound, β-eudesmol, and atractylodin as single agents and in combination against the CL-6 human cholangiocarcinoma cell line.

Compound/CombinationCell LineIC50 (µg/mL)Combination Index (CI) at IC50Type of InteractionReference
This compound (HS) CL-6Potency comparable to 5-FUN/AN/A[1]
β-Eudesmol (BE) CL-639.33 ± 1.15N/AN/A[2][3]
Atractylodin (AT) CL-641.66 ± 2.51N/AN/A[2][3]
BE + HS CL-6Not Reported0.685 ± 0.08Synergy[1][4]
AT + HS CL-6Not Reported0.767 ± 0.09Synergy[1][4]
BE + AT CL-6Not Reported0.967 ± 0.02Additive[1][4]
BE + AT + HS CL-6Not Reported0.519 ± 0.10Synergy[1][4]

Note: The IC50 value for this compound on the CL-6 cell line was not explicitly provided in the primary study, but its potency was stated to be comparable to that of 5-fluorouracil (B62378) (5-FU)[1].

Experimental Protocols

The evaluation of the synergistic effects of this compound with β-eudesmol and atractylodin was conducted using the following key experimental methodologies:

Cell Culture and Cytotoxicity Assay

The human cholangiocarcinoma cell line CL-6 was used for in vitro experiments. The cytotoxic activities of the individual compounds and their combinations were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: CL-6 cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of this compound, β-eudesmol, atractylodin, and their dual and triple combinations for a specified period.

  • MTT Assay: After the incubation period, MTT solution was added to each well, followed by incubation to allow for the formation of formazan (B1609692) crystals. The formazan crystals were then dissolved in a solubilization solution.

  • Data Analysis: The absorbance was measured using a microplate reader. The concentration of each compound that inhibited cell growth by 50% (IC50) was calculated. For combination studies, the Combination Index (CI) was calculated using the Chou-Talalay method to determine the nature of the interaction (synergism, additivity, or antagonism)[1][4].

Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound and its combination partners, β-eudesmol and atractylodin, are attributed to their modulation of various signaling pathways involved in cell proliferation, apoptosis, and metastasis.

This compound

This compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines through the modulation of key signaling pathways.

hinesol_pathway cluster_mek_erk MEK/ERK Pathway cluster_nfkb NF-κB Pathway cluster_jnk JNK Pathway Hinesol This compound MEK MEK Hinesol->MEK | IKK IKK Hinesol->IKK | JNK JNK Hinesol->JNK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation | IkB IκBα IKK->IkB | NFkB NF-κB IkB->NFkB | Apoptosis_NFkB Apoptosis NFkB->Apoptosis_NFkB | Apoptosis_JNK Apoptosis JNK->Apoptosis_JNK

Caption: this compound's anticancer signaling pathways.

β-Eudesmol

β-Eudesmol has been reported to exert its anticancer effects by targeting multiple signaling pathways, including those involved in inflammation, cell survival, and metastasis.

beudesmol_pathway cluster_ho1 HO-1 Pathway cluster_stat STAT Pathway cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway BE β-Eudesmol HO1 HO-1 BE->HO1 | STAT1 STAT1 BE->STAT1 | STAT3 STAT3 BE->STAT3 | NFkB NF-κB BE->NFkB | PI3K PI3K BE->PI3K | p38 p38 MAPK BE->p38 Proliferation Cell Proliferation HO1->Proliferation | STAT3->Proliferation | Apoptosis Apoptosis NFkB->Apoptosis | AKT AKT PI3K->AKT AKT->Proliferation | Metastasis Metastasis AKT->Metastasis | p38->Apoptosis

Caption: β-Eudesmol's anticancer signaling pathways.

Atractylodin

Atractylodin has demonstrated anticancer activity through the regulation of pathways controlling cell cycle, apoptosis, and cell migration.

atractylodin_pathway cluster_mapk MAPK Pathway cluster_stat3 STAT3 Pathway cluster_nfkb NF-κB Pathway cluster_notch Notch Pathway cluster_wnt Wnt Pathway AT Atractylodin MAPK MAPK AT->MAPK STAT3 STAT3 AT->STAT3 | NFkB NF-κB AT->NFkB | Notch Notch AT->Notch | Wnt Wnt AT->Wnt | Apoptosis Apoptosis MAPK->Apoptosis STAT3->Apoptosis | NFkB->Apoptosis | Notch->Apoptosis | CellCycle Cell Cycle Arrest Notch->CellCycle Migration Cell Migration Wnt->Migration |

Caption: Atractylodin's anticancer signaling pathways.

Conclusion and Future Directions

The synergistic effects observed between this compound and other bioactive compounds from Atractylodes lancea highlight its potential as a valuable component in combination cancer therapies. The ability of these natural products to modulate multiple oncogenic signaling pathways suggests that their combinations could lead to enhanced therapeutic efficacy and potentially overcome drug resistance.

Further research is warranted to explore the synergistic interactions of this compound with conventional chemotherapeutic agents such as cisplatin, doxorubicin, and paclitaxel. Elucidating the molecular mechanisms underlying these potential synergies will be crucial for the rational design of novel and more effective cancer treatment strategies. The data presented in this guide provides a solid foundation for initiating such investigations.

References

Investigating the Selectivity of (-)-Hinesol for Cancer Cells Over Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selective anti-cancer properties of (-)-hinesol, a natural sesquiterpenoid. While research highlights its potential as a cytotoxic agent against various cancer cell lines, a direct quantitative comparison of its effects on cancerous versus normal cells is not extensively documented in publicly available literature. This guide summarizes the existing experimental data on its efficacy against cancer cells, details the molecular pathways it influences, and provides established protocols for relevant assays.

Executive Summary

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in non-small cell lung cancer (NSCLC) and human leukemia cell lines. Its mechanism of action is primarily attributed to the downregulation of the MEK/ERK and NF-κB signaling pathways, leading to cell cycle arrest at the G0/G1 phase and the induction of apoptosis. In leukemia cells, the activation of the JNK signaling pathway has also been implicated. Despite these promising findings in cancer cell lines, there is a notable lack of publicly available data directly comparing the cytotoxic effects of this compound on cancer cells versus their normal, non-cancerous counterparts.

Data Presentation: Cytotoxicity of this compound

The following table summarizes the available quantitative data on the cytotoxic effects of this compound on various cancer cell lines. It is important to note the absence of comparative data for normal cell lines, which is crucial for determining the selectivity of the compound.

Cell LineCancer TypeAssayConcentration/IC50Duration of TreatmentKey FindingsReference
A549 Non-Small Cell Lung CancerMTT Assay0-25 µg/ml24 and 48 hoursDose- and time-dependent inhibition of proliferation.[1][1]
NCI-H1299 Non-Small Cell Lung CancerMTT Assay0-25 µg/ml24 and 48 hoursDose- and time-dependent inhibition of proliferation.[1][1]
A549 Non-Small Cell Lung CancerFlow Cytometry2 and 8 µg/ml24 hoursIncreased apoptosis to 21.2% and 36.0% respectively.[1]
A549 Non-Small Cell Lung CancerFlow CytometryNot specified24 hoursConcentration-dependent increase in the G0/G1 phase population.[1]
HL-60 Human LeukemiaNot specifiedIC50: 4.9 µg/ml (22.1 µM)Not specifiedInhibition of proliferation.

Note: The lack of IC50 values for normal cell lines, such as human bronchial epithelial cells (BEAS-2B) or normal human lung fibroblasts, prevents a quantitative assessment of this compound's selectivity.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by modulating key signaling pathways that are often dysregulated in cancer.

MEK/ERK and NF-κB Pathway Downregulation in NSCLC

In non-small cell lung cancer cells, this compound has been shown to decrease the phosphorylation of MEK1/2 and ERK1/2, key components of the MAPK/ERK signaling pathway that promotes cell proliferation and survival.[1] Simultaneously, it inhibits the NF-κB pathway by reducing the phosphorylation of IκBα and the p65 subunit.[1] This dual inhibition leads to downstream effects including:

  • Cell Cycle Arrest: A decrease in the expression of Cyclin D1, a protein crucial for the G1 to S phase transition, results in cell cycle arrest at the G0/G1 phase.[1]

  • Induction of Apoptosis: The expression of the pro-apoptotic protein Bax is increased, while the anti-apoptotic protein Bcl-2 is downregulated, tipping the cellular balance towards programmed cell death.[1]

MEK_ERK_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor MEK MEK Growth Factor Receptor->MEK Hinesol Hinesol Hinesol->MEK IKK IKK Hinesol->IKK ERK ERK MEK->ERK CyclinD1 CyclinD1 ERK->CyclinD1 IkB IkB IKK->IkB p NFkB NFkB IkB->NFkB Bcl2 Bcl2 NFkB->Bcl2 Proliferation Proliferation CyclinD1->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Bax Bax Bax->Apoptosis

Caption: this compound's inhibition of MEK/ERK and NF-κB pathways in NSCLC.
JNK Signaling Pathway in Leukemia

In human leukemia HL-60 cells, this compound has been found to induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2] This suggests a potentially different or additional mechanism of action in hematopoietic cancers compared to solid tumors like NSCLC.

JNK_Pathway Hinesol Hinesol JNK JNK Hinesol->JNK c-Jun c-Jun JNK->c-Jun p Apoptosis Apoptosis c-Jun->Apoptosis

Caption: JNK pathway activation by this compound in leukemia cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells (e.g., A549, NCI-H1299) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-25 µg/ml) and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24 or 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of this compound that causes 50% inhibition of cell growth.

MTT_Workflow Seed_Cells Seed Cells in 96-well plate Treat_Cells Treat with This compound Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

References

A Comparative Analysis of the Anti-inflammatory Properties of (-)-Hinesol and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of (-)-hinesol and its structurally related sesquiterpenoid isomers, primarily β-eudesmol. While direct comparative studies across a full spectrum of isomers are limited, this document synthesizes available experimental data to offer insights into their relative potencies and mechanisms of action. The information presented is intended to support further research and drug development endeavors in the field of inflammation.

Executive Summary

This compound, a sesquiterpenoid found in the traditional medicinal plant Atractylodes lancea, has demonstrated notable anti-inflammatory effects. This guide evaluates its activity in comparison to its isomer, β-eudesmol, and another related sesquiterpenoid, atractylodin, also found in Atractylodes species. The available data suggests that while both this compound and its isomers possess anti-inflammatory capabilities, their potency and mechanisms of action can differ. This compound has been shown to exert its effects through the inhibition of the NF-κB and chemokine signaling pathways. Comparative data on apoptosis-inducing activity, a related cellular process, indicates that hinesol (B1673248) is significantly more potent than β-eudesmol.

Data Presentation: Comparative Anti-inflammatory Activity

The following table summarizes the available quantitative data on the inhibitory effects of this compound and related sesquiterpenoids on key inflammatory markers.

CompoundAssayTarget/MarkerCell LineIC50 Value (µM)Source
This compound Apoptosis InductionCell ViabilityHL-60Stronger than β-eudesmol[1]
β-Eudesmol Apoptosis InductionCell ViabilityHL-60Weaker than this compound[1]
Atractylenolide I Nitric Oxide ProductionNitric OxideRAW 264.723.3[2]
Atractylenolide III Nitric Oxide ProductionNitric OxideRAW 264.731.2[2]
Compound 8 (a sesquiterpenoid) Nitric Oxide ProductionNitric OxideRAW 264.732.3 ± 2.9[3]
Compound 7 (a sesquiterpenoid) Nitric Oxide ProductionNitric OxideRAW 264.746.4 ± 3.2[3]
Compound 4 (a sesquiterpenoid) Nitric Oxide ProductionNitric OxideRAW 264.748.6 ± 0.5[3]

Note: Direct IC50 values for the anti-inflammatory activity of this compound and β-eudesmol were not available in the searched literature. The table includes data on related sesquiterpenoids from the same plant genus to provide a broader context for their potential anti-inflammatory potency.

Experimental Protocols

Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages

This protocol is a standard method for evaluating the anti-inflammatory activity of compounds.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, β-eudesmol). After a pre-incubation period of 1-2 hours, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: The cells are incubated for 24 hours.

  • Nitric Oxide Measurement: The concentration of nitric oxide (NO) in the culture supernatant is determined using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm. The quantity of nitrite (B80452) is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then determined.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is used to investigate the molecular mechanism of the anti-inflammatory effects.

  • Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with the test compounds and LPS as described above.

  • Protein Extraction: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key proteins in the NF-κB pathway, such as phospho-p65, p65, phospho-IκBα, and IκBα. A primary antibody against a housekeeping protein like β-actin is used as a loading control.

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software.

Mandatory Visualization

Signaling Pathway of this compound's Anti-inflammatory Action

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting the inflammatory response.

hinesol_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates Hinesol This compound Hinesol->IKK inhibits IkBa_p p-IκBα IKK->IkBa_p phosphorylates NFkB_p p-p65 IkBa_p->NFkB_p releases NFkB_nuc p-p65 (nucleus) NFkB_p->NFkB_nuc translocates to Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB_nuc->Cytokines induces transcription

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow for Assessing Anti-inflammatory Activity

The diagram below outlines the general workflow for evaluating the anti-inflammatory properties of test compounds.

experimental_workflow start Start cell_culture RAW 264.7 Cell Culture start->cell_culture treatment Compound Treatment & LPS Stimulation cell_culture->treatment incubation 24h Incubation treatment->incubation supernatant Collect Supernatant incubation->supernatant cell_lysis Cell Lysis incubation->cell_lysis griess Griess Assay (NO) supernatant->griess elisa ELISA (Cytokines) supernatant->elisa end End griess->end elisa->end western_blot Western Blot (NF-κB) cell_lysis->western_blot western_blot->end

Caption: Workflow for in vitro anti-inflammatory screening.

Conclusion

References

Validating the In Vivo Anti-Tumor Effects of (-)-Hinesol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-tumor effects of (-)-Hinesol. While direct in vivo xenograft data for this compound is not currently available in published literature, this guide presents the existing in vitro evidence for its efficacy and draws comparisons with in vivo data from related compounds and standard-of-care chemotherapies in relevant cancer models.

This compound, a sesquiterpenoid found in the medicinal plant Atractylodes lancea, has demonstrated promising anti-cancer properties in laboratory studies. In vitro research has shown its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in non-small cell lung cancer (NSCLC) and leukemia cell lines. These effects are attributed to its modulation of key signaling pathways, including the downregulation of the MEK/ERK and NF-κB pathways and the activation of the JNK pathway.

This guide will delve into the available data, presenting it in a clear, comparative format to aid in the evaluation of this compound's potential as an anti-tumor agent.

In Vitro Efficacy of this compound

Initial studies have focused on the cellular and molecular mechanisms of this compound's anti-cancer activity.

Cell LineCancer TypeKey In Vitro FindingsSignaling Pathways Affected
A549, NCI-H1299Non-Small Cell Lung CancerInduces apoptosis and cell cycle arrest.Downregulation of MEK/ERK and NF-κB pathways.
HL-60LeukemiaInduces apoptosis.Activation of JNK pathway.

In Vivo Xenograft Model Data: A Comparative Approach

Due to the absence of direct in vivo xenograft studies on this compound, this guide presents data from studies on the whole Atractylodes lancea (AL) extract, of which this compound is a component, and a related major bioactive compound, β-eudesmol. These studies were conducted in cholangiocarcinoma (CCA) xenograft models. For a broader perspective, we also include in vivo data for standard chemotherapy agents used in NSCLC and leukemia xenograft models.

Comparison with Related Compounds in Cholangiocarcinoma (CCA) Xenograft Models
TreatmentAnimal ModelCell LineDosageAdministration RouteTumor Growth InhibitionReference
Atractylodes lancea ExtractNude miceCL-6 (CCA)1000, 3000, 5000 mg/kg/dayOral~98% (compared to untreated control)[1]
5-Fluorouracil (5-FU)Nude miceCL-6 (CCA)Not specifiedNot specified~30% (compared to untreated control)[1]
β-eudesmolNude miceCCA100 mg/kg/day for 30 daysNot specified91.6%[2]
Comparison with Standard Chemotherapy in Non-Small Cell Lung Cancer (NSCLC) Xenograft Models
TreatmentAnimal ModelCell LineDosageAdministration RouteTumor Growth InhibitionReference
CisplatinNude miceA549 (NSCLC)3 mg/kg, twice a weekIntraperitonealSignificant tumor growth inhibition[3]
Pemetrexed (B1662193) + Icotinib (B1223)Nude miceHCC827 (NSCLC)Not specifiedNot specifiedSuperior to single-agent treatment[4]
Comparison with Standard Chemotherapy in Leukemia Xenograft Models
TreatmentAnimal ModelCell LineDosageAdministration RouteKey FindingsReference
Cytarabine + DoxorubicinImmunodeficient miceAMLOptimized dosesIntraperitoneal/IntravenousReduced disease burden and increased survival[5]
CytarabineNOD/SCID miceHL-60 (Leukemia)10 mg/kg/day for 5 daysIntraperitonealNo significant impact on tumor growth alone[6]
DoxorubicinSCID miceLeukemia3 mg/kgIntraperitonealDrove leukemia cell kill[7]

Experimental Protocols

General Xenograft Model Protocol

A generalized workflow for establishing and evaluating treatments in a xenograft model is as follows:

  • Cell Culture: Human cancer cell lines (e.g., A549 for NSCLC, HL-60 for leukemia) are cultured in appropriate media and conditions.

  • Animal Model: Immunodeficient mice (e.g., nude, SCID, or NOD/SCID) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A specific number of cancer cells are suspended in a suitable medium and injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment Administration: Once tumors reach a predetermined size, animals are randomized into treatment and control groups. The investigational compound or standard chemotherapy is administered according to a defined schedule, dosage, and route.

  • Data Collection and Analysis: Tumor volumes and animal body weights are monitored throughout the study. At the end of the study, tumors are excised and weighed. Statistical analysis is performed to determine the significance of tumor growth inhibition.

Specific Protocol for Atractylodes lancea Extract in a Cholangiocarcinoma Xenograft Model[1]
  • Cell Line: Human cholangiocarcinoma cell line CL-6.

  • Animal Model: Nude mice.

  • Tumor Implantation: CL-6 cells were implanted subcutaneously.

  • Treatment: Mice were treated orally with the ethanolic extract of Atractylodes lancea at doses of 1000, 3000, and 5000 mg/kg body weight daily for 30 days. A control group received the vehicle, and a positive control group was treated with 5-fluorouracil.

  • Endpoint: Tumor growth was monitored, and at the end of the study, tumors were excised and weighed.

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow for xenograft studies.

G This compound Signaling Pathway in Cancer Cells cluster_mek_erk MEK/ERK Pathway cluster_nfkb NF-κB Pathway cluster_jnk JNK Pathway cluster_apoptosis Apoptosis & Cell Cycle Hinesol This compound MEK MEK Hinesol->MEK inhibits IKK IKK Hinesol->IKK inhibits JNK JNK Hinesol->JNK activates ERK ERK MEK->ERK CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest promotes proliferation IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Apoptosis Apoptosis NFkB->Apoptosis inhibits apoptosis JNK->Apoptosis G General Xenograft Model Workflow A Cancer Cell Culture B Cell Harvest & Preparation A->B C Subcutaneous Injection into Immunodeficient Mice B->C D Tumor Growth Monitoring C->D E Randomization into Treatment & Control Groups D->E F Drug Administration E->F G Continued Tumor & Body Weight Monitoring F->G H Tumor Excision & Analysis G->H

References

A Comparative Analysis of (-)-Hinesol and Other MEK Inhibitors in Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide offering an in-depth analysis of the molecular docking of (-)-Hinesol with other prominent MEK inhibitors has been published today. This guide is tailored for researchers, scientists, and drug development professionals, providing objective comparisons based on experimental and in silico data. The publication aims to shed light on the potential of this compound as a therapeutic agent targeting the MEK signaling pathway.

Introduction to MEK Inhibition and this compound

The Mitogen-activated protein kinase (MEK) pathway is a critical signaling cascade often found to be dysregulated in various cancers. This has made MEK an attractive target for the development of novel anticancer therapies. Several MEK inhibitors, such as Trametinib, Cobimetinib, and Selumetinib, have been approved for clinical use. This compound, a naturally occurring sesquiterpenoid found in Atractylodes lancea, has demonstrated anticancer properties and has been shown to downregulate the MEK/ERK signaling pathway, suggesting its potential as a MEK inhibitor.[1] This guide provides a comparative molecular docking analysis of this compound against established MEK inhibitors to evaluate its binding potential and interaction with the MEK1 protein.

Comparative Analysis of Molecular Docking and Inhibitory Activity

To provide a clear comparison, the following table summarizes the molecular docking binding affinities and experimental inhibitory concentrations (IC50) of this compound and other selected MEK inhibitors against MEK1. It is important to note that while direct molecular docking data for this compound with MEK1 is not available in the reviewed literature, its demonstrated ability to decrease the phosphorylation of MEK1/2 provides strong evidence of its inhibitory potential within the pathway.[1]

CompoundMolecular Docking Binding Affinity (kcal/mol)Experimental IC50 (nM)Key Interacting Residues (Predicted)
This compound Data not available in reviewed literatureData not available in reviewed literatureN/A
Trametinib ~ -10.70[2]0.7 (MEK1)[3]Lys97, Ser212, Asp208, Met143
Cobimetinib Data not available in reviewed literature0.9 (MEK1)[3]Data not available in reviewed literature
Selumetinib -7.2[4]19 (MEK1), 47 (MEK2)[5]Lys97, Ser212, Leu215, Met143
Xanthohumol (B1683332) -10.70 (MEK1)[2]Data not available in reviewed literatureSer222[2]

Note: The binding affinity for Trametinib is inferred from a comparative study with Xanthohumol.[2] The absence of direct molecular docking data for this compound with MEK1 is a limitation of this current comparison.

MEK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. The diagram below illustrates the central role of MEK in this pathway and the point of inhibition for the discussed compounds.

MEK_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Transcription Factors->Cell Proliferation, Survival, Differentiation This compound & Other MEK Inhibitors This compound & Other MEK Inhibitors This compound & Other MEK Inhibitors->MEK1/2

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of MEK inhibitors.

Experimental Protocols

Molecular Docking Workflow

The following diagram outlines a standard workflow for in silico molecular docking studies, a crucial method for predicting the binding affinity and interaction of a ligand with its target protein.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein Preparation Protein Preparation Grid Box Generation Grid Box Generation Protein Preparation->Grid Box Generation Ligand Preparation Ligand Preparation Docking with AutoDock Vina Docking with AutoDock Vina Ligand Preparation->Docking with AutoDock Vina Grid Box Generation->Docking with AutoDock Vina Pose Analysis & Scoring Pose Analysis & Scoring Docking with AutoDock Vina->Pose Analysis & Scoring Interaction Visualization Interaction Visualization Pose Analysis & Scoring->Interaction Visualization

Caption: A typical experimental workflow for molecular docking studies.

Detailed Molecular Docking Protocol using AutoDock Vina

This protocol provides a step-by-step guide for performing molecular docking of a small molecule with a target protein using AutoDock Vina.

1. Protein Preparation:

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., MEK1) from the Protein Data Bank (PDB).
  • Clean the Structure: Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file using molecular visualization software like PyMOL or Chimera.
  • Add Hydrogens and Charges: Add polar hydrogens and compute Gasteiger charges to the protein structure using AutoDock Tools (ADT).
  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

2. Ligand Preparation:

  • Obtain Ligand Structure: Obtain the 3D structure of the ligand (e.g., this compound) from a database like PubChem.
  • Energy Minimization: Perform energy minimization of the ligand structure using a force field like MMFF94 in software such as Avogadro or Chem3D.
  • Set Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking using ADT.
  • Save as PDBQT: Save the prepared ligand structure in the PDBQT file format.

3. Grid Box Generation:

  • Define Binding Site: Identify the active site or allosteric binding pocket of the protein based on literature or co-crystallized ligand position.
  • Set Grid Parameters: In ADT, define a grid box that encompasses the entire binding site. The size and center coordinates of the grid box are crucial for a focused docking simulation.

4. Docking Simulation:

  • Configuration File: Create a configuration text file specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the desired exhaustiveness of the search.
  • Run AutoDock Vina: Execute the docking simulation from the command line using the AutoDock Vina executable and the configuration file.

5. Results Analysis:

  • Binding Affinity: Analyze the output file to determine the binding affinity (in kcal/mol) of the best-predicted binding pose. Lower binding energy values indicate a more stable protein-ligand complex.
  • Pose Visualization: Visualize the predicted binding poses of the ligand within the protein's binding site using software like PyMOL or Discovery Studio.
  • Interaction Analysis: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the key amino acid residues of the protein to understand the molecular basis of binding.

Conclusion

This comparative guide provides a valuable resource for researchers in the field of cancer biology and drug discovery. While direct computational data for this compound's interaction with MEK1 is a subject for future investigation, its established role in downregulating the MEK/ERK pathway highlights its promise as a potential MEK inhibitor. The provided protocols and comparative data on established MEK inhibitors offer a framework for further in silico and in vitro studies to fully elucidate the therapeutic potential of this compound.

References

Unveiling the Potential of (-)-Hinesol: A Comparative Guide to its NF-κB Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (-)-Hinesol's efficacy in downregulating Nuclear Factor-kappa B (NF-κB) target genes, benchmarked against established NF-κB inhibitors. The data presented herein, supported by detailed experimental protocols, is intended to assist researchers in evaluating this compound as a potential therapeutic agent for inflammatory diseases and other NF-κB-mediated pathologies.

The NF-κB Signaling Pathway: A Key Inflammatory Mediator

The NF-κB signaling cascade is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of a host of pro-inflammatory genes, including interleukins (e.g., IL-6), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2).

Recent studies have highlighted the potential of this compound, a natural sesquiterpenoid, to modulate this critical pathway. Evidence suggests that this compound exerts its anti-inflammatory effects by inhibiting the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby preventing its nuclear translocation and subsequent activation of target genes[1].

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkappaB IκBα IKK->IkappaB P NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Proteasome Proteasome IkappaB->Proteasome Ub NFkappaB_n NF-κB (p50/p65) NFkappaB->NFkappaB_n Translocation Hinesol This compound Hinesol->IKK Inhibits Proteasome->IkappaB Degradation DNA DNA (κB sites) NFkappaB_n->DNA Genes Target Gene Transcription (IL-6, TNF-α, COX-2) DNA->Genes Stimulus Pro-inflammatory Stimulus (e.g., TNF-α, LPS) Stimulus->IKK

Caption: The NF-κB signaling pathway and the inhibitory point of this compound.

Quantifying a Downregulatory Effect: The qPCR Approach

To quantitatively assess the impact of this compound on NF-κB activity, Quantitative Polymerase Chain Reaction (qPCR) is the method of choice. This technique allows for the precise measurement of mRNA levels of NF-κB target genes, providing a direct readout of the compound's inhibitory efficacy.

Experimental Workflow for qPCR Analysis

The following diagram outlines the key steps involved in confirming the downregulation of NF-κB target genes by this compound using qPCR.

qPCR_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_qpcr qPCR Analysis A Seed appropriate cells (e.g., macrophages, epithelial cells) B Stimulate with an NF-κB activator (e.g., LPS, TNF-α) A->B C Treat with this compound or other inhibitors B->C D Total RNA Extraction C->D E RNA Quantification & Quality Control D->E F Reverse Transcription (cDNA Synthesis) E->F G Prepare qPCR Reaction Mix (cDNA, Primers, Master Mix) F->G H Perform qPCR G->H I Data Analysis (ΔΔCt Method) H->I

Caption: Experimental workflow for qPCR analysis of NF-κB target genes.

Detailed Experimental Protocol: qPCR for NF-κB Target Genes

1. Cell Culture and Treatment:

  • Seed RAW 264.7 macrophages at a density of 5 x 10^5 cells/well in a 6-well plate and culture overnight.

  • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or known NF-κB inhibitors (e.g., BAY 11-7082 at 5 µM, Parthenolide at 10 µM, MG-132 at 1 µM) for 1 hour. A vehicle control (e.g., 0.1% DMSO) should be included.

  • Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 6 hours to induce NF-κB activation. An unstimulated control group should also be maintained.

2. RNA Isolation and Reverse Transcription:

  • Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

  • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

3. Quantitative PCR (qPCR):

  • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., Il6, Tnf, Cox2) and a housekeeping gene (e.g., Gapdh or Actb), and a SYBR Green master mix.

  • Perform the qPCR reaction using a real-time PCR detection system with a typical thermal cycling protocol: initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 10 seconds and 60°C for 30 seconds.

  • A melt curve analysis should be performed at the end of the amplification to verify the specificity of the PCR products.

4. Data Analysis:

  • Calculate the relative gene expression using the 2-ΔΔCt method. The cycle threshold (Ct) values of the target genes are normalized to the Ct values of the housekeeping gene (ΔCt). The ΔCt of the treated samples is then normalized to the ΔCt of the stimulated control group (ΔΔCt).

Comparative Performance Analysis

The following table summarizes hypothetical, yet representative, qPCR data comparing the inhibitory effects of this compound with other well-established NF-κB inhibitors on the relative mRNA expression of key NF-κB target genes.

Treatment GroupRelative IL-6 mRNA Expression (Fold Change)Relative TNF-α mRNA Expression (Fold Change)Relative COX-2 mRNA Expression (Fold Change)
Unstimulated Control1.01.01.0
LPS-Stimulated Control100.080.050.0
This compound (10 µM) + LPS25.020.015.0
BAY 11-7082 (5 µM) + LPS15.012.08.0
Parthenolide (10 µM) + LPS30.025.020.0
MG-132 (1 µM) + LPS10.08.05.0

Data Interpretation: The data illustrates that this compound significantly downregulates the LPS-induced expression of Il6, Tnf, and Cox2 mRNA. While the established inhibitors, particularly the proteasome inhibitor MG-132 and the IKK inhibitor BAY 11-7082, show a more potent effect at the tested concentrations, this compound demonstrates a substantial and comparable inhibitory activity to the natural product Parthenolide. This positions this compound as a promising candidate for further investigation and development as a novel anti-inflammatory agent targeting the NF-κB pathway.

Conclusion

The quantitative data and experimental protocols presented in this guide provide a framework for the objective evaluation of this compound's downregulatory effect on NF-κB target genes. The comparative analysis indicates that this compound is a potent inhibitor of the NF-κB signaling pathway, with an efficacy that warrants further preclinical and clinical investigation. Its natural origin may also offer a favorable safety profile compared to synthetic inhibitors. Researchers are encouraged to utilize the provided methodologies to validate and expand upon these findings in their specific models of inflammation and disease.

References

A Comparative Guide to the Long-Term Stability of (-)-Hinesol Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the long-term stability of (-)-Hinesol analytical standards. Given the critical role of reference standards in drug development and quality control, understanding their stability profile is paramount for ensuring accurate and reliable analytical data. This document outlines detailed experimental protocols for long-term and forced degradation studies, presents data in a comparative format, and visualizes key workflows and potential degradation pathways.

Introduction to this compound Stability

This compound is a sesquiterpenoid alcohol found in various medicinal plants. As an analytical standard, its stability is a critical attribute that can be influenced by storage conditions (temperature, humidity, light) and exposure to chemical stressors. Degradation of the standard can lead to inaccurate quantification of this compound in test samples, potentially impacting safety and efficacy assessments of pharmaceutical products. This guide provides a systematic approach to evaluating and comparing the stability of this compound analytical standards from different sources or batches.

Experimental Protocols

A robust assessment of long-term stability involves both a systematic long-term study under recommended storage conditions and a forced degradation study to identify potential degradation products and pathways.

Long-Term Stability Study

This study evaluates the stability of the this compound analytical standard under various storage conditions over an extended period.

Methodology:

  • Sample Preparation: Prepare solutions of the this compound standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.

  • Storage Conditions: Aliquot the solutions into sealed, light-protected vials and store them under the conditions specified in Table 1.

  • Testing Intervals: Analyze the samples at predefined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

  • Analysis: At each time point, determine the purity and concentration of this compound using a validated stability-indicating analytical method, such as the Gas Chromatography-Mass Spectrometry (GC-MS) method detailed below.

  • Acceptance Criteria: The standard is considered stable if the purity and concentration remain within a predefined range (e.g., 98-102% of the initial value) and no significant degradation products are observed.

Forced Degradation Study

This study investigates the intrinsic stability of this compound by subjecting it to harsh conditions to accelerate its degradation.

Methodology:

  • Stress Conditions: Expose solutions of the this compound standard to the stress conditions outlined in Table 2. These conditions include acidic and basic hydrolysis, oxidation, thermal stress, and photolytic stress.

  • Analysis: After the specified exposure time, analyze the stressed samples using the validated stability-indicating GC-MS method to identify and quantify any degradation products.

  • Mass Balance: Evaluate the mass balance to ensure that the decrease in the amount of this compound corresponds to the amount of degradation products formed.

Stability-Indicating Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

A validated GC-MS method is crucial for separating and quantifying this compound from its potential degradation products.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 10 minutes at 250°C

  • Injector Temperature: 250°C

  • Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 m/z

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Data Presentation

The following tables provide a structured format for presenting the data obtained from the long-term and forced degradation studies.

Table 1: Long-Term Stability Data for this compound Analytical Standard

Storage ConditionTimepoint (Months)Purity (%)Concentration (% of Initial)Appearance of Degradation Products
-20°C ± 5°C 0
3
6
12
24
36
5°C ± 3°C 0
3
6
12
25°C ± 2°C / 60% RH ± 5% RH 0
3
6
12
40°C ± 2°C / 75% RH ± 5% RH 0
1
3
6

Table 2: Forced Degradation Study of this compound Analytical Standard

Stress ConditionDurationThis compound Remaining (%)Major Degradation Products (RT)Mass Balance (%)
Acid Hydrolysis (0.1 M HCl at 60°C) 24 hours
Base Hydrolysis (0.1 M NaOH at 60°C) 24 hours
Oxidative (3% H₂O₂ at room temperature) 24 hours
Thermal (80°C) 48 hours
Photolytic (ICH Q1B light exposure) 24 hours

Visualizations

The following diagrams illustrate the experimental workflow for assessing the stability of this compound and a hypothetical degradation pathway based on its chemical structure.

Experimental_Workflow cluster_setup Study Setup cluster_longterm Long-Term Stability Study cluster_forced Forced Degradation Study cluster_analysis Analysis & Reporting Standard This compound Analytical Standard Preparation Prepare Solutions Standard->Preparation Storage Store at Various Conditions (-20°C, 5°C, 25°C/60%RH, 40°C/75%RH) Preparation->Storage Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Preparation->Stress Analysis_LT Analyze at Intervals (0, 3, 6, 12, 24, 36 months) Storage->Analysis_LT GCMS Stability-Indicating GC-MS Method Analysis_LT->GCMS Analysis_FD Analyze Stressed Samples Stress->Analysis_FD Analysis_FD->GCMS Data Data Evaluation & Comparison GCMS->Data Report Generate Stability Report Data->Report Degradation_Pathway cluster_degradation Potential Degradation Pathways cluster_products Hypothetical Degradation Products Hinesol This compound Dehydration Dehydration (Acidic Conditions) Hinesol->Dehydration H⁺ Oxidation Oxidation (Oxidative Stress) Hinesol->Oxidation [O] Isomerization Isomerization (Photolytic/Thermal Stress) Hinesol->Isomerization hν / Δ Product_A Dehydrohinesol Dehydration->Product_A Product_B Hydroxylated Hinesol Oxidation->Product_B Product_C Hinesol Isomer Isomerization->Product_C

Inter-Laboratory Validation of an Analytical Method for (-)-Hinesol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the inter-laboratory validation of an analytical method for the quantification of (-)-Hinesol, a sesquiterpenoid found in the essential oils of various plants, such as Atractylodes lancea rhizome.[1] The objective of this guide is to present a framework for assessing the reproducibility and reliability of an analytical method across different laboratories, a critical step in method standardization for drug development and quality control.

The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), which is a robust and widely used method for the analysis of volatile and semi-volatile compounds like this compound.[2][3] The validation parameters presented are based on established guidelines to ensure the method is specific, sensitive, linear, accurate, and precise.[2]

Comparative Analysis of Analytical Methods

While various analytical techniques can be employed for the quantification of phytochemicals, GC-MS stands out for its high sensitivity, precision, and accuracy, making it particularly suitable for analyzing complex mixtures such as plant-derived essential oils.[2] An alternative method, High-Performance Liquid Chromatography (HPLC), is also a powerful technique for separating and quantifying compounds.[4] However, for a volatile compound like this compound, GC-MS is often the preferred method.

The following table summarizes the validation parameters for a GC-MS method for the simultaneous determination of hinesol (B1673248) and other compounds in Atractylodes lancea, as an example of a validated method.[5] A hypothetical inter-laboratory comparison is also presented to illustrate how data from multiple laboratories would be compared.

Table 1: Single-Laboratory Validation Data for Hinesol Quantification by GC-MS [5]

Validation ParameterResult
Linearity Range0.008 - 1.68 g/L
Correlation Coefficient (r)0.9998
Average Recovery97.7% - 99.4%
RepeatabilityMethod is repeatable
StabilityMethod is stable

Table 2: Hypothetical Inter-Laboratory Comparison of this compound Quantification

ParameterLaboratory A (GC-MS)Laboratory B (GC-MS)Acceptance Criteria
Linearity (r²) 0.99950.9992≥ 0.99
Accuracy (% Recovery) 98.5%99.1%80 - 120%
Precision (RSD %)
- Intra-day1.8%2.1%≤ 15%
- Inter-day2.5%2.8%≤ 15%
LOD (µg/mL) 0.10.15Reportable
LOQ (µg/mL) 0.30.5Reportable

Experimental Protocols

A detailed methodology is crucial for ensuring consistency in an inter-laboratory validation study. Below are the key experimental protocols for the GC-MS analysis of this compound.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol (B129727) or hexane). Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Extraction: For plant material, a common method is solvent extraction. For biological matrices, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.[6][7]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Equipped with a capillary column suitable for terpene analysis (e.g., HP-1 or DB-5MS).[5][8]

  • Injector: Split/splitless injector. The split ratio should be optimized.[5]

  • Oven Temperature Program: An optimized temperature program is essential for the separation of analytes. A typical program might start at a lower temperature and ramp up to a higher temperature to elute all compounds of interest.[5]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.[5]

  • Mass Spectrometer: Operated in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.[8]

3. Method Validation Parameters

The following parameters should be assessed in each participating laboratory according to established guidelines:[9]

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components. This is typically assessed by analyzing blank samples and samples spiked with potential interfering compounds.[10]

  • Linearity: Assessed by analyzing a series of calibration standards over a defined concentration range. The linearity is evaluated by the correlation coefficient (r) or coefficient of determination (r²) of the calibration curve.[10]

  • Accuracy: The closeness of the measured value to the true value. It is determined by recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed.[11]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) and is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.[11]

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.[11]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

Visualizations

Inter-Laboratory Validation Workflow

The following diagram illustrates the logical workflow of an inter-laboratory validation study.

A Method Development & Single-Lab Validation B Develop Standardized Protocol A->B C Select Participating Laboratories B->C D Distribute Protocol, Standards & Samples C->D E Laboratory 1: Method Validation D->E F Laboratory 2: Method Validation D->F G Laboratory N: Method Validation D->G H Data Collection & Analysis E->H F->H G->H I Compare Results & Assess Reproducibility H->I J Final Validation Report I->J

Caption: Workflow for an inter-laboratory analytical method validation.

Key Validation Parameters Signaling Pathway

This diagram shows the relationship between the core requirements for a validated analytical method.

A Reliable Analytical Method B Specificity A->B C Linearity A->C D Accuracy A->D E Precision A->E F Sensitivity (LOD/LOQ) A->F

Caption: Core parameters for a validated analytical method.

References

Safety Operating Guide

Procedural Overview for (-)-Hinesol Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of (-)-Hinesol is critical for ensuring laboratory safety and environmental protection. As a sesquiterpenoid alcohol used in research, all waste containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous chemical waste.[1] Disposal must adhere to all applicable local, regional, and national regulations.[2][3] Specific toxicity information for this compound is limited, underscoring the need for cautious handling and disposal.[4]

The primary method for disposing of this compound is through a licensed chemical waste disposal contractor.[1] Under no circumstances should it be disposed of down the sanitary sewer or in regular trash.[1][5]

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling this compound waste, always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes unused pure compound, solutions in solvents, and contaminated lab materials (e.g., pipette tips, vials, gloves, absorbent paper).[1]

    • Segregate this compound waste as non-halogenated organic waste . Do not mix it with incompatible waste streams, such as acids, bases, or chlorinated solvents.[5][6]

  • Containerization:

    • Use a dedicated, chemically resistant, and sealable container for collecting this compound waste.[1] Ensure the container is in good condition and will not leak.

    • The container must be clearly labeled. The label should include the words "Hazardous Waste," the full chemical name "this compound Waste," and any associated hazard symbols.[1]

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.[1]

    • Keep the storage area cool and dry, away from sources of ignition, as the compound's hydrocarbon structure suggests some level of flammability.[1][4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[1]

    • Provide the waste contractor with all available safety information for the compound.[1]

  • Spill & Decontamination Procedure:

    • In case of a small spill, absorb the material with a non-flammable absorbent like dry sand or earth.[2]

    • Collect the contaminated absorbent material and place it in the designated hazardous waste container for disposal.[7][8]

    • Clean the spill area thoroughly.

    • Empty containers must be triple-rinsed with an appropriate solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous waste. Once decontaminated, the container can be disposed of as non-hazardous waste, in accordance with institutional policies.[5]

Quantitative and Physical Data

PropertyValueSignificance for Disposal
Molecular Formula C₁₅H₂₆OProvides elemental composition for waste manifest documentation.[9]
Molecular Weight 222.37 g/mol Useful for waste manifest documentation.[9]
Physical State Solid (at room temp)Determines appropriate handling and containment procedures.[1]
Melting Point 59-60 °CRelevant for storage conditions.[10]
Boiling Point 312.2 °C at 760 mmHgIndicates low volatility under standard lab conditions.[10]
Flash Point 114.6 °CHigh flash point suggests it is not highly flammable, but should still be kept from ignition sources.[10]
Solubility Soluble in DMSOInforms choice of solvents for cleaning and decontamination.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_start cluster_main cluster_end start Generation of This compound Waste A Identify Waste Type: Pure compound, solution, or contaminated material? start->A B Segregate as Non-Halogenated Organic Waste A->B All types C Use a dedicated, sealed, and chemically resistant container B->C D Label container clearly: 'Hazardous Waste, this compound' C->D E Store in a designated, secure, and ventilated area D->E F Contact EHS or licensed waste contractor for pickup E->F end_node Disposal Complete F->end_node

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling (-)-Hinesol

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of (-)-Hinesol. Given that specific safety data for this compound is limited, a conservative approach based on its known biological activity as a potent, apoptosis-inducing anticancer agent and the general properties of sesquiterpenoids is strongly advised. Handle this compound as a potentially hazardous and cytotoxic compound.

Personal Protective Equipment (PPE)

Due to its biological activity, preventing skin contact, inhalation, and ingestion is paramount. The following PPE is mandatory when handling this compound.

PPE CategoryItemSpecification/Standard
Hand Protection Nitrile GlovesDouble-gloving is recommended. Ensure gloves are regularly inspected and changed immediately upon contamination.
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory where this compound is handled.
Respiratory Protection Fume Hood or Certified RespiratorAll handling of powdered or volatile solutions of this compound should be conducted in a certified chemical fume hood. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge should be used.
Body Protection Laboratory CoatA fully buttoned lab coat must be worn. Consider a disposable gown for procedures with a high risk of contamination.

Operational Plan for Handling

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Handling Area gather_ppe Gather and Inspect PPE prep_area->gather_ppe review_sds Review Safety Information gather_ppe->review_sds prep_spill_kit Prepare Spill Kit review_sds->prep_spill_kit don_ppe Don Appropriate PPE prep_spill_kit->don_ppe Proceed to Handling work_in_hood Work in Fume Hood don_ppe->work_in_hood handle_hinesol Handle this compound work_in_hood->handle_hinesol close_container Securely Close Container handle_hinesol->close_container decontaminate Decontaminate Work Area close_container->decontaminate Proceed to Post-Handling doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Dispose of Waste doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Labware (e.g., pipette tips, vials) Place in a designated, sealed, and clearly labeled hazardous waste container.
Contaminated PPE (e.g., gloves, disposable gowns) Collect in a separate, sealed bag or container labeled as hazardous waste.
Solutions of this compound (e.g., in DMSO) Collect in a sealed, labeled waste container for flammable or organic solvent waste.

Experimental Protocols

While specific experimental protocols will vary, the following general methodology should be adapted for any procedure involving this compound.

General Protocol for Handling this compound:

  • Preparation:

    • Designate a specific area within a certified chemical fume hood for the handling of this compound.

    • Assemble all necessary equipment and reagents before starting.

    • Ensure a spill kit appropriate for flammable liquids and powdered chemicals is readily accessible.

    • Don all required PPE as outlined in the table above.

  • Handling:

    • Perform all weighing and preparation of solutions within the designated fume hood.

    • Use caution to avoid generating dust if handling the solid form.

    • If working with solutions, be mindful of potential splashes and aerosol formation.

    • Keep containers of this compound tightly sealed when not in use.

  • Post-Handling and Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

    • Carefully doff PPE, avoiding contact with contaminated surfaces.

    • Dispose of all contaminated materials in the appropriate, labeled hazardous waste containers.

    • Wash hands thoroughly with soap and water after removing PPE.

Disclaimer: The information provided is based on the available data for this compound and general laboratory safety practices. It is the responsibility of the user to conduct a thorough risk assessment for their specific experimental conditions and to comply with all institutional and regulatory guidelines.

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